molecular formula C9H5BrO2 B148515 3-Bromo-2-chromenone CAS No. 939-18-4

3-Bromo-2-chromenone

Cat. No.: B148515
CAS No.: 939-18-4
M. Wt: 225.04 g/mol
InChI Key: DZCTYFCCOGXULA-UHFFFAOYSA-N
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Description

3-Bromo-2-chromenone (CAS 939-18-4), a brominated derivative of the coumarin scaffold, is a valuable synthetic intermediate in medicinal chemistry research. Its high reactivity, particularly at the α-bromocarbonyl moiety, makes it a key starting material for the synthesis of diverse heterocyclic compounds, including pyran, pyridine, thiophene, thiazole, and pyrazole derivatives through reactions with various nucleophiles and multicomponent reactions . This compound serves as a crucial building block in the exploration of novel therapeutic agents. Research highlights its significant application in anticancer drug discovery, where derivatives synthesized from this compound have demonstrated potent in vitro cytotoxic activity against a panel of human cancer cell lines, such as gastric (NUGC), colon (DLD1), liver (HA22T, HEPG2), and breast cancer (MCF) . Furthermore, the chromenone core structure is recognized for its potential in developing treatments for neurodegenerative diseases, with studies showing that chromone derivatives can act as multi-target directed ligands for Alzheimer's disease, exhibiting monoamine oxidase (MAO) inhibitory activity, metal chelation, and control of oxidative stress . Beyond these areas, chromenone-containing compounds are also being investigated as pharmacological chaperones for retinal diseases like retinitis pigmentosa, helping to stabilize misfolded proteins, and their derivatives show promising activity against multidrug-resistant bacterial strains . Please Note: This product is intended for research purposes only and is not approved for use in humans or animals. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCTYFCCOGXULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359561
Record name 3-Bromo-2-chromenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939-18-4
Record name 3-Bromo-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-chromenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Bromo-2-chromenone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 939-18-4

Synonyms: 3-bromo-1-benzopyran-2-one, 3-bromochromen-2-one, 3-bromo-2H-chromen-2-one, 3-Bromocoumarin.[1]

This technical guide provides an in-depth overview of 3-Bromo-2-chromenone, a member of the coumarin family of compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical properties, synthesis, and potential biological activities. While direct experimental data on this compound is limited in publicly available literature, this guide draws upon information from closely related brominated chromone and coumarin derivatives to provide a comprehensive understanding of its potential applications and mechanisms of action.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueSource
Molecular FormulaC₉H₅BrO₂PubChem
Molecular Weight225.04 g/mol PubChem
AppearanceSolid (form not specified)---
Melting PointNot reported---
Boiling PointNot reported---
SolubilityNot reported---

Synthesis of this compound

Experimental Protocol: Synthesis of 3-Bromocoumarin Derivatives

This protocol is adapted from general methods for the bromination of coumarin derivatives.[2][3][4]

Materials:

  • Coumarin (or a suitable 2-chromenone precursor)

  • Brominating agent (e.g., N-Bromosuccinimide (NBS), Bromine in acetic acid)

  • Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or benzoyl peroxide, if using NBS)

  • Solvent (e.g., Carbon tetrachloride, chloroform, acetic acid)

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the coumarin precursor in an appropriate solvent.

  • Addition of Brominating Agent: Add the brominating agent (e.g., NBS and a catalytic amount of AIBN) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If bromine was used, quench the excess bromine with a sodium thiosulfate solution.

  • Extraction: Dilute the reaction mixture with an organic solvent and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.

  • Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Biological Activities and Applications

The chromone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[5][6][7] While specific studies on this compound are scarce, the activities of closely related compounds suggest its potential in drug discovery.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of chromone derivatives.[6][7][8] For instance, new chromone derivatives isolated from marine-derived Penicillium citrinum have demonstrated cytotoxic activities against human colon carcinoma (HT-29) and non-small cell lung cancer (A549) cell lines, with IC₅₀ values in the micromolar range.[6] The proposed mechanism of action for some of these derivatives involves the induction of apoptosis through the modulation of the Bcl-2 family of proteins and the activation of caspases.[6]

Table of Cytotoxic Activity of Related Chromone Derivatives:

CompoundCell LineIC₅₀ (µM)Source
Epiremisporine GHT-2935.05 ± 3.76[6]
Epiremisporine HHT-2921.17 ± 4.89[6]
Epiremisporine GA54952.30 ± 2.88[6]
Epiremisporine HA54931.43 ± 3.01[6]
6,8-dibromo-2-pentylchroman-4-oneSIRT2 (enzyme)1.5[8]
Antiviral Activity

The coumarin and chromone nuclei are also recognized for their antiviral properties. While no specific antiviral data for this compound was found, related compounds have shown activity against various viruses. Further research is warranted to explore the potential of this compound as an antiviral agent.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the potential biological activities of this compound, based on methods used for similar compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HT-29, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Induction Analysis (Western Blot)

This protocol can be used to investigate whether this compound induces apoptosis by examining the expression of key apoptotic proteins.

Materials:

  • Human cancer cell lines

  • This compound

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against Bcl-2, Bax, Caspase-3, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat the cancer cells with this compound at its IC₅₀ concentration for a specified time. Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies overnight. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the changes in the expression levels of Bcl-2 (anti-apoptotic), Bax (pro-apoptotic), and cleaved Caspase-3 (activated form) to determine if apoptosis is induced.

Plausible Signaling Pathway for Anticancer Activity

Based on the mechanism of action of related chromone derivatives, a plausible signaling pathway for the anticancer activity of this compound involves the induction of apoptosis through the mitochondrial pathway.

anticancer_pathway This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Bcl-2 Family Bcl-2 Family Cellular Stress->Bcl-2 Family Bax Bax Bcl-2 Family->Bax Bcl-2 Bcl-2 Bcl-2 Family->Bcl-2 Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Bcl-2->Mitochondrion Inhibits Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Plausible mitochondrial apoptosis pathway induced by this compound.

Conclusion

This compound is a halogenated coumarin derivative with potential for further investigation in the field of drug discovery. While direct experimental data is limited, the known biological activities of the broader chromone and coumarin families, particularly in oncology, suggest that this compound and its analogues are promising candidates for future research. This technical guide provides a foundational resource to aid researchers in the synthesis, characterization, and biological evaluation of this compound. Further studies are necessary to fully elucidate its specific mechanisms of action and therapeutic potential.

References

3-Bromo-2-chromenone: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the chemical structure, properties, synthesis, and applications of 3-Bromo-2-chromenone, a key intermediate in the development of novel therapeutics.

Introduction

This compound, also known as 3-bromocoumarin, is a halogenated derivative of coumarin (2H-1-benzopyran-2-one). The coumarin nucleus is a prominent scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities. These activities include antimicrobial, anti-inflammatory, antioxidant, and notably, anticancer properties. The introduction of a bromine atom at the C3 position of the coumarin ring creates a versatile chemical intermediate, prime for further functionalization and the synthesis of complex heterocyclic systems with potential therapeutic value. This document provides a comprehensive technical overview of this compound for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Nomenclature

The chemical identity of this compound is defined by its distinct structure and systematic name.

Chemical Structure:

The molecule consists of a benzene ring fused to a pyran-2-one ring, with a bromine atom substituted at the third position.

IUPAC Name: 3-bromochromen-2-one[1][2]

Synonyms: 3-Bromo-2H-chromen-2-one, 3-Bromocoumarin[1][2]

Physicochemical and Spectroscopic Data

A summary of the key quantitative properties for this compound is provided below. These computed and experimental data are essential for characterization, reaction planning, and formulation.

PropertyValueReference
Molecular Formula C₉H₅BrO₂[1][2]
Molecular Weight 225.04 g/mol [1][2]
CAS Number 939-18-4[1]
Canonical SMILES C1=CC=C2C(=C1)C=C(C(=O)O2)Br[1]
InChI Key DZCTYFCCOGXULA-UHFFFAOYSA-N[1]
XLogP3 2.8[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Exact Mass 223.94729 Da[1]
Appearance SolidAssumed from general coumarin properties
¹³C NMR Spectroscopy Data available, see original literature[1]
IR Spectroscopy Data available[1]
Mass Spectrometry GC-MS data available[1]

Experimental Protocols

The synthesis of this compound can be achieved via the direct bromination of the parent coumarin molecule. The following protocol is adapted from established methodologies for the bromination of coumarins.

Synthesis of this compound via HBr/Oxone Bromination

This method provides a convenient procedure for the synthesis of 3-bromocoumarins from their parent coumarins.

Materials:

  • Coumarin

  • Dichloromethane (CH₂Cl₂)

  • Oxone (2KHSO₅·KHSO₄·K₂SO₄)

  • Hydrobromic acid (HBr, 48%)

  • Triethylamine (Et₃N)

  • Water (H₂O)

Procedure:

  • Dissolve the starting coumarin (10 mmol) in dichloromethane (40 mL).

  • To this solution, add Oxone (7.4 g, 12 mmol).

  • Prepare a solution of 48% HBr (2.5 mL, 22 mmol) in water (15 mL) and add it dropwise to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 4 hours.

  • After the initial stirring period, add triethylamine (8.7 mL) and continue to stir the mixture overnight.

  • Upon completion, dilute the reaction mixture with water (40 mL).

  • Extract the aqueous layer with dichloromethane (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 3-bromocoumarin can be further purified by recrystallization or column chromatography.

(Protocol adapted from the synthesis of 3-bromocoumarins as described in the literature[3]).

Application in Synthesis of Bioactive Heterocycles

This compound and its derivatives, such as 3-(2-bromoacetyl)-2H-chromen-2-one, are valuable starting materials for synthesizing a diverse range of heterocyclic compounds. These synthetic pathways are crucial for developing new drug candidates, particularly in oncology. The bromoacetyl group at the C3 position serves as a reactive handle for cyclization reactions with various nucleophiles to form five- and six-membered rings.

The diagram below illustrates the synthetic workflow starting from a bromo-coumarin derivative to produce various heterocyclic scaffolds known for their cytotoxic activity against human cancer cell lines.[4]

G start 3-(2-Bromoacetyl)-2H-chromen-2-one product1 Hydrazidic Halide Derivatives start->product1 + product2 Thiophene Derivatives start->product2 + product3 Thiazole Derivatives start->product3 + product4 Pyran / Pyridine Derivatives start->product4 + product5 Pyrazole Derivatives start->product5 + reagent1 Benzenediazonium chloride reagent1->product1 reagent2 Elemental Sulfur & Malononitrile / Ethyl cyanoacetate reagent2->product2 reagent3 Thiosemicarbazones reagent3->product3 reagent4 Aromatic Aldehydes & Malononitrile reagent4->product4 reagent5 Hydrazine Hydrate / Phenylhydrazine reagent5->product5 end_point Potential Anticancer Agents product1->end_point product2->end_point product3->end_point product4->end_point product5->end_point

Caption: Synthetic pathways from a bromo-coumarin precursor to diverse heterocyclic compounds.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its well-defined structure, coupled with the reactivity of the C-Br bond, provides a gateway to a vast chemical space of novel heterocyclic compounds. The synthetic protocols are accessible, and the resulting derivatives have shown significant promise, particularly as cytotoxic agents. This technical guide serves as a foundational resource for scientists engaged in the design and synthesis of next-generation therapeutics based on the versatile coumarin scaffold.

References

Spectral Analysis of 3-Bromo-2-chromenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the spectral data for 3-Bromo-2-chromenone, a coumarin derivative of significant interest. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Core Spectroscopic Data

The structural elucidation of this compound (C₉H₅BrO₂) relies on a combination of spectroscopic techniques. The data presented here has been compiled from various spectral databases and peer-reviewed literature to ensure accuracy and reliability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹³C NMR Data: The ¹³C NMR spectrum of this compound provides insights into the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom. A key reference for this data is the work of Duddeck and Kaiser in Organic Magnetic Resonance (1982).[1]

Carbon AtomChemical Shift (δ) in ppm
C2155.0
C3117.5
C4142.1
C4a118.9
C5128.9
C6124.9
C7131.8
C8116.7
C8a152.4

¹H NMR Data: While a definitive, publicly available ¹H NMR spectrum for this compound is not readily accessible, the expected proton signals can be predicted based on the structure and known substituent effects on the coumarin ring system. The aromatic protons on the benzene ring would likely appear in the range of 7.0-8.0 ppm, with their specific shifts and coupling constants determined by their relative positions. The lone proton on the pyrone ring (H4) would be expected to be a singlet in the downfield region.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The vapor-phase IR spectrum of this compound is available in spectral databases.[1] Key absorption bands are expected for the carbonyl group of the lactone and the carbon-carbon double bonds of the aromatic and pyrone rings.

Functional GroupExpected Absorption Range (cm⁻¹)
C=O (Lactone)1700 - 1750
C=C (Aromatic/Alkenyl)1450 - 1650
C-O (Ester)1000 - 1300
C-Br500 - 600
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound is available in spectral databases.[1] The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (approximately 224 and 226 g/mol due to the isotopic distribution of bromine).

m/z ValueInterpretation
[M]+•Molecular ion
[M-CO]+•Loss of carbon monoxide
[M-Br]+Loss of bromine radical

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for coumarin derivatives like this compound.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

FT-IR Spectroscopy

The infrared spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a nujol mull, or analyzed as a thin film on a salt plate (NaCl or KBr). For a solid sample, a small amount is finely ground with dry potassium bromide and pressed into a transparent disk. The spectrum is then recorded, typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry

For GC-MS analysis, a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into a gas chromatograph. The compound is separated from any impurities on a capillary column and then introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

Data Acquisition and Analysis Workflow

The following diagram illustrates the typical workflow for the spectral characterization of this compound.

Spectral_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Analytical workflow for this compound.

References

An In-depth Technical Guide to the Reactivity and Electrophilicity of 3-Bromo-2-chromenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-chromenone, a halogenated derivative of coumarin, serves as a versatile and highly reactive scaffold in synthetic organic and medicinal chemistry. Its inherent electrophilicity, stemming from the electron-withdrawing nature of the bromine atom and the conjugated lactone system, makes it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds. This technical guide provides a comprehensive overview of the synthesis, reactivity, and electrophilic nature of this compound. It details its participation in key organic reactions, including nucleophilic substitutions, palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Heck), and cycloaddition reactions. Furthermore, this guide explores the significant role of this compound derivatives in drug discovery, particularly in the development of novel anticancer agents, by elucidating their impact on critical cellular signaling pathways such as apoptosis, cell cycle regulation, and microtubule dynamics.

Introduction

Coumarins (2H-chromen-2-ones) are a prominent class of naturally occurring and synthetic benzopyrones that exhibit a wide spectrum of biological activities, including anticoagulant, antimicrobial, and anticancer properties. The introduction of a bromine atom at the C3 position of the coumarin nucleus significantly enhances its electrophilic character, rendering this compound a key intermediate for further chemical modifications. The electron-withdrawing effect of the bromine, coupled with the Michael acceptor nature of the α,β-unsaturated lactone, facilitates a range of chemical transformations, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. This guide aims to provide a detailed exploration of the chemical behavior of this compound and its utility in the synthesis of pharmacologically relevant molecules.

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and efficient method involves the palladium-mediated intramolecular cyclization of aryl propargyl ethers.

Palladium-Mediated Intramolecular Cyclization

Aryl propargyl ethers can be cyclized in the presence of a catalytic amount of palladium(II) acetate (Pd(OAc)₂) in conjunction with stoichiometric amounts of copper(II) bromide (CuBr₂) and lithium bromide (LiBr) to afford the corresponding 3-bromo-2H-chromene derivatives in good yields. This method is advantageous due to its mild reaction conditions and high efficiency.

General Experimental Protocol: Palladium-Mediated Cyclization

To a solution of the aryl propargyl ether (1.0 mmol) in a suitable solvent such as acetonitrile, palladium(II) acetate (0.05 mmol, 5 mol%), copper(II) bromide (1.2 mmol), and lithium bromide (1.2 mmol) are added. The reaction mixture is stirred at room temperature for a specified time (typically ranging from 10 minutes to a few hours), with the progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 3-bromo-2H-chromene derivative.

Reactivity and Electrophilicity

The reactivity of this compound is dominated by its electrophilic nature. The C3 position is susceptible to attack by nucleophiles, and the carbon-bromine bond provides a handle for transition metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The bromine atom at the C3 position can be displaced by various nucleophiles. For instance, the related compound 3-(2-bromoacetyl)-2H-chromen-2-one readily undergoes nucleophilic displacement of the bromide ion. This reactivity is a cornerstone for the synthesis of a wide range of 3-substituted chromenone derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between this compound and an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize 3-aryl-2-chromenones.

Representative Experimental Protocol: Suzuki-Miyaura Coupling [1]

In a reaction vessel, this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., potassium carbonate, 2.0 mmol) are combined in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water). The mixture is degassed and heated under an inert atmosphere at a temperature ranging from 80 to 100 °C for several hours. The reaction progress is monitored by TLC. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography to afford the 3-aryl-2-chromenone.

The Heck reaction involves the palladium-catalyzed coupling of this compound with an alkene to form a new carbon-carbon bond, leading to the synthesis of 3-vinyl-2-chromenones.[2][3]

Representative Experimental Protocol: Heck Reaction [4]

To a reaction flask containing this compound (1.0 mmol) and an alkene (e.g., styrene, 1.5 mmol) in a polar aprotic solvent like DMF, a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine ligand (e.g., triphenylphosphine, 0.04 mmol), and a base (e.g., triethylamine or potassium carbonate, 2.0 mmol) are added. The mixture is heated to 100-140 °C under an inert atmosphere until the starting material is consumed (monitored by TLC). The reaction is then cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by column chromatography.

Cycloaddition Reactions

The double bond of the pyrone ring in 2-chromenone derivatives can participate in cycloaddition reactions, acting as a dienophile in Diels-Alder reactions.[5] While specific examples with this compound as the dienophile are not extensively reported, related 3-nitrocoumarins have been shown to act as 2π components in Diels-Alder cycloadditions.[6] This suggests that this compound could potentially undergo similar transformations.

General Considerations for Diels-Alder Reactions [5][7]

In a typical Diels-Alder reaction, the dienophile (in this case, the chromenone) reacts with a conjugated diene. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. The reaction is often carried out by heating the diene and dienophile together in a suitable solvent. The stereochemistry of the product is governed by the endo rule, which predicts the formation of the endo isomer as the major product.

Applications in Drug Development and Signaling Pathways

Derivatives of this compound are of significant interest in drug discovery, particularly in the field of oncology. Numerous studies have demonstrated the potent anticancer activity of 3-substituted chromenones against various cancer cell lines.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various 3-substituted chromenone derivatives against different human cancer cell lines.

Compound TypeSubstitution at C3Cancer Cell LineIC₅₀ (µM)Reference
Thiazole derivative2-(Phenylimino)-3-phenyl-2,3-dihydrothiazol-5-ylNUGC (Gastric)0.048[8]
Thiazole derivative2-(Phenylimino)-3-phenyl-2,3-dihydrothiazol-5-ylDLD1 (Colon)0.060[8]
Pyran derivativeBromo-4H-pyran derivativeNUGC (Gastric)0.029[8]
Pyrazolo[1,5-a]pyrimidine derivative2-Phenylpyrazolo[1,5-a]pyrimidin-7-ylHEPG2-1 (Liver)2.70 ± 0.28[9]
Thiazole derivativeSubstituted thiazoleHEPG2-1 (Liver)3.50 ± 0.23[9]
1,3,4-Thiadiazole derivativeSubstituted 1,3,4-thiadiazoleHEPG2-1 (Liver)4.90 ± 0.69[9]
Coumarin-selenophene hybrid3-Acetyl coumarin-selenopheneDU-145 (Prostate)20.0 ± 1.2[10]
3,5,8-Trisubstituted coumarinSubstituted benzamideMCF-7 (Breast)11.36 ± 0.55[11]
Signaling Pathways Modulated by Chromenone Derivatives

Many chromenone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This is often mediated through the intrinsic (mitochondrial) pathway. Key events include the upregulation of pro-apoptotic proteins like Bax, the downregulation of anti-apoptotic proteins like Bcl-2, and the activation of caspases, particularly the initiator caspase-9 and the executioner caspase-3.[10][12]

Apoptosis_Pathway Chromenone Derivative Chromenone Derivative Bcl-2 Bcl-2 Chromenone Derivative->Bcl-2 Bax Bax Chromenone Derivative->Bax Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Bcl-2->Mitochondrion Bax->Mitochondrion Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Caspase-3 Caspase-3 Caspase-9->Caspase-3 Pro-caspase-3 Pro-caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by chromenone derivatives.

Another common mechanism of action for anticancer chromenone derivatives is the induction of cell cycle arrest, often at the G2/M phase.[13][14] This prevents cancer cells from proceeding through mitosis and dividing. The arrest is typically mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. For instance, some flavonoids can induce G2/M arrest through the p38/p21Waf1/Cip1 signaling pathway.[15]

Cell_Cycle_Arrest cluster_checkpoint G2/M Checkpoint Chromenone Derivative Chromenone Derivative p38 MAPK p38 MAPK Chromenone Derivative->p38 MAPK p21 p21 p38 MAPK->p21 CDK1/Cyclin B1 CDK1/Cyclin B1 p21->CDK1/Cyclin B1 G2/M Arrest G2/M Arrest M Phase M Phase CDK1/Cyclin B1->M Phase G2 Phase G2 Phase G2 Phase->M Phase

Caption: G2/M cell cycle arrest mediated by chromenone derivatives.

Certain chromenone derivatives have been identified as microtubule polymerization inhibitors.[16][17] Microtubules are essential components of the cytoskeleton and are crucial for the formation of the mitotic spindle during cell division. By binding to tubulin, the protein subunit of microtubules, these compounds disrupt microtubule dynamics, leading to mitotic arrest and subsequent cell death.[18][19]

Microtubule_Inhibition Chromenone Derivative Chromenone Derivative Tubulin Dimers Tubulin Dimers Chromenone Derivative->Tubulin Dimers Binds to Microtubule Polymerization Microtubule Polymerization Chromenone Derivative->Microtubule Polymerization Mitotic Arrest Mitotic Arrest Tubulin Dimers->Microtubule Polymerization Microtubule Microtubule Microtubule Polymerization->Microtubule Mitotic Spindle Formation Mitotic Spindle Formation Microtubule->Mitotic Spindle Formation

Caption: Inhibition of microtubule polymerization by chromenone derivatives.

Conclusion

This compound is a highly valuable and reactive building block in organic synthesis. Its pronounced electrophilicity at the C3 position, combined with the versatility of the carbon-bromine bond in cross-coupling reactions, provides access to a vast chemical space of 3-substituted chromenone derivatives. These derivatives have demonstrated significant potential as therapeutic agents, particularly in the realm of anticancer drug discovery. Their ability to modulate key cellular processes such as apoptosis, cell cycle progression, and microtubule dynamics underscores the importance of the chromenone scaffold in medicinal chemistry. Further exploration of the reactivity of this compound and the biological activities of its derivatives is poised to yield novel compounds with enhanced therapeutic efficacy. This guide serves as a foundational resource for researchers aiming to harness the synthetic potential of this compound for the development of innovative chemical entities.

References

The Rising Therapeutic Potential of 3-Bromo-2-chromenone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chromen-2-one scaffold, a core structure in many natural and synthetic compounds, has long been a focal point in medicinal chemistry due to its diverse pharmacological properties. The introduction of a bromine atom at the 3-position, creating 3-bromo-2-chromenone, has given rise to a class of derivatives with significant and varied biological activities. This technical guide provides an in-depth overview of the current research on these compounds, focusing on their synthesis, anticancer, and enzyme inhibitory activities. It aims to serve as a comprehensive resource for professionals in drug discovery and development.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis. The quantitative data from various studies, primarily IC50 values (the concentration required to inhibit 50% of cell growth), are summarized below.

Quantitative Data: Anticancer Activity
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazolo[1,5-a]pyrimidine 7cLiver Carcinoma (HEPG2-1)2.70 ± 0.28[1]
Thiazole 23gLiver Carcinoma (HEPG2-1)3.50 ± 0.23[1]
1,3,4-Thiadiazole 18aLiver Carcinoma (HEPG2-1)4.90 ± 0.69[1]
Pyrazole 12aLiver Carcinoma (HEPG2-1)>10[1]
Thiazole 23cLiver Carcinoma (HEPG2-1)9.10 ± 1.29[1]
Pyrazolo[1,5-a]pyrimidine 8aLiver Carcinoma (HEPG2-1)>10[1]
Pyrazolo[1,5-a]pyrimidine 7bLiver Carcinoma (HEPG2-1)>10[1]
Pyrazolo[1,5-a]pyrimidine 7eLiver Carcinoma (HEPG2-1)>10[1]
1,3,4-Thiadiazole 18fLiver Carcinoma (HEPG2-1)13.0 ± 1.20[1]
Pyrazolo[1,5-a]pyrimidine 7aLiver Carcinoma (HEPG2-1)>10[1]
Pyrazolo[1,5-a]pyrimidine 7dLiver Carcinoma (HEPG2-1)>10[1]
Thiazole 23dLiver Carcinoma (HEPG2-1)15.5 ± 1.49[1]
Pyrazole 12bLiver Carcinoma (HEPG2-1)>10[1]
1,3,4-Thiadiazole 18cLiver Carcinoma (HEPG2-1)17.4 ± 1.03[1]
Isoxazole 13aLiver Carcinoma (HEPG2-1)15.3 ± 1.69[1]

Enzyme Inhibitory Activity

Beyond their anticancer potential, this compound derivatives have been investigated as inhibitors of key enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).

Quantitative Data: Enzyme Inhibition
Compound/DerivativeEnzymeIC50 (µM)Reference
6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one (7)Acetylcholinesterase (AChE)5.58[2]
6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one (7)Monoamine Oxidase B (MAO-B)7.20[2]
Chromenone derivative 1Monoamine Oxidase A (MAO-A)2.70[3]
Chromenone derivative 1Monoamine Oxidase B (MAO-B)27.0[3]
Chromenone derivative 2Monoamine Oxidase A (MAO-A)6.92[3]
Chromenone derivative 2Monoamine Oxidase B (MAO-B)3.42[3]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. Provided below are comprehensive protocols for the synthesis of this compound derivatives and the key biological assays used to evaluate their activity.

Synthesis of this compound Derivatives

The synthesis of various heterocyclic derivatives often starts from a key intermediate, such as 3-acetyl-6-bromo-2H-chromen-2-one.[1]

General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidine, Thiazole, and 1,3,4-Thiadiazole Derivatives:

  • Starting Material: 3-acetyl-6-bromo-2H-chromen-2-one is synthesized through the Knoevenagel condensation of 5-bromo-2-hydroxybenzaldehyde and ethyl acetoacetate.

  • Intermediate Formation: The starting material is reacted with various reagents to form key intermediates. For example, reaction with dimethylformamide-dimethylacetal yields 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one.[1]

  • Heterocyclization: The intermediates are then reacted with appropriate heterocyclic amines, hydrazonoyl chlorides, or hydroximoyl chlorides to yield the final pyrazolo[1,5-a]pyrimidine, thiazole, or 1,3,4-thiadiazole derivatives.[1]

  • Purification: The synthesized compounds are purified using techniques such as recrystallization or column chromatography.

  • Characterization: The structures of the final products are confirmed by spectroscopic methods like IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1]

Synthesis_Workflow Start 5-Bromo-2-hydroxybenzaldehyde + Ethyl Acetoacetate Step1 Knoevenagel Condensation Start->Step1 Intermediate1 3-Acetyl-6-bromo-2H-chromen-2-one Step1->Intermediate1 Step2 Reaction with DMF-DMA Intermediate1->Step2 Intermediate2 6-Bromo-3-(3-(dimethylamino)acryloyl) -2H-chromen-2-one Step2->Intermediate2 Step3 Heterocyclization with various reagents Intermediate2->Step3 Product Pyrazolo[1,5-a]pyrimidine, Thiazole, 1,3,4-Thiadiazole Derivatives Step3->Product Purification Purification Product->Purification Characterization Characterization Purification->Characterization

General synthesis workflow for heterocyclic derivatives.
Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to a vehicle control, and the IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow Start Seed cancer cells in 96-well plate Step1 Incubate for 24h Start->Step1 Step2 Treat with this compound derivatives (various concentrations) Step1->Step2 Step3 Incubate for 24-72h Step2->Step3 Step4 Add MTT solution Step3->Step4 Step5 Incubate for 4h Step4->Step5 Step6 Remove medium and add DMSO Step5->Step6 Step7 Measure absorbance at 570 nm Step6->Step7 End Calculate % viability and IC50 Step7->End

Workflow for the MTT cytotoxicity assay.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay measures the activity of AChE.

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer, a solution of acetylthiocholine iodide (ATCI) in water, and solutions of the test compounds.

  • Assay Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, the test compound solution (at various concentrations), and the AChE enzyme solution.

  • Initiation of Reaction: Start the reaction by adding the ATCI substrate solution.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The formation of the yellow 5-thio-2-nitrobenzoate anion is monitored.

  • Data Analysis: The rate of the reaction is determined, and the percentage of inhibition is calculated by comparing the rates in the presence and absence of the inhibitor. The IC50 value is then determined.

Monoamine Oxidase (MAO) Inhibition Assay

A common method for assessing MAO-A and MAO-B inhibition is a continuous spectrophotometric assay.[4]

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A and MAO-B enzymes and their respective substrates (e.g., kynuramine for MAO-A and benzylamine for MAO-B).[4]

  • Assay Procedure: In a suitable buffer, the enzyme is incubated with various concentrations of the inhibitor.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Spectrophotometric Measurement: The rate of product formation (e.g., 4-hydroxyquinoline from kynuramine or benzaldehyde from benzylamine) is monitored by measuring the change in absorbance at a specific wavelength (e.g., 316 nm for 4-hydroxyquinoline and 250 nm for benzaldehyde).[4]

  • Data Analysis: The inhibitory activity is determined by comparing the reaction rates with and without the inhibitor, and the IC50 value is calculated.

Signaling Pathways

While the precise signaling pathways are still under extensive investigation, the anticancer activity of many chromenone derivatives is linked to the induction of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In the intrinsic pathway, cellular stress leads to the release of cytochrome c from the mitochondria, which activates a cascade of caspases (caspase-9 and the executioner caspase-3), ultimately leading to programmed cell death.

Apoptosis_Signaling_Pathway cluster_cell Cancer Cell Chromenone This compound Derivative Stress Cellular Stress Chromenone->Stress Mitochondrion Mitochondrion Stress->Mitochondrion activates CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis leads to

Simplified intrinsic apoptosis pathway.

Conclusion

This compound derivatives represent a promising class of compounds with significant potential in the development of new therapeutic agents. Their demonstrated anticancer and enzyme inhibitory activities warrant further investigation. The data and protocols presented in this guide offer a solid foundation for researchers to build upon, facilitating the design and synthesis of novel derivatives with enhanced potency and selectivity. Future studies should focus on elucidating the precise molecular targets and signaling pathways to fully unlock the therapeutic potential of this versatile chemical scaffold.

References

3-Bromo-2-chromenone: A Versatile Precursor for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-chromenone, a brominated derivative of coumarin (2H-chromen-2-one), has emerged as a pivotal building block in modern organic synthesis. The coumarin scaffold itself is a privileged structure found in numerous natural products and pharmacologically active compounds, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] The strategic placement of a bromine atom at the C3-position transforms the otherwise modest reactivity of the coumarin core into a versatile handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a focus on its utility in constructing complex molecular architectures relevant to drug discovery and materials science.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound involves the direct bromination of 2-chromenone. However, various methods exist, often starting from salicylaldehydes. One representative method is the bromination of 3-acetylcoumarin.

A detailed protocol for the synthesis of this compound often involves the bromination of a precursor like 3-acetyl-2H-chromen-2-one.[2][3]

  • Preparation of 3-acetyl-2H-chromen-2-one: A mixture of salicylaldehyde and ethyl acetoacetate is condensed in the presence of a catalytic amount of a base like piperidine. The reaction mixture is typically heated to afford 3-acetyl-2H-chromen-2-one after workup and recrystallization.[3]

  • Bromination: The prepared 3-acetyl-2H-chromen-2-one is then subjected to bromination. While specific protocols for the direct conversion to this compound from this intermediate can vary, a related transformation involves creating the 3-(2-bromoacetyl)-2H-chromen-2-one, which itself is a valuable synthetic intermediate.[2] For the parent this compound, direct bromination of coumarin can be achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent.

A general representation of the synthesis workflow is provided below:

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Product Salicylaldehyde Salicylaldehyde Condensation Knoevenagel Condensation Salicylaldehyde->Condensation Reagent Condensation Reagent (e.g., Ethyl Acetoacetate) Reagent->Condensation Bromination Bromination (e.g., with NBS) Condensation->Bromination Intermediate (e.g., Coumarin) Product This compound Bromination->Product G General Pd-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)Ln PdII R-Pd(II)-Br Ln Pd0->PdII Oxidative Addition (+ R-Br) PdII_Nu R-Pd(II)-Nu Ln PdII->PdII_Nu Transmetalation (+ M-Nu) PdII_Nu->Pd0 Reductive Elimination Product R-Nu PdII_Nu->Product G Start This compound + Thiol (R-SH) Intermediate Thia-Michael Adduct (Intermediate) Start->Intermediate Michael Addition Base DABCO (Base) Base->Intermediate Product 4-Sulfanylcoumarin Base->Product Intermediate->Product Elimination of HBr

References

Unlocking the Anticancer Potential of 3-Bromo-2-Chromenone Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents has led to the exploration of a diverse range of chemical scaffolds. Among these, chromenone derivatives, particularly 3-bromo-2-chromenone analogues, have emerged as a promising class of compounds with potent cytotoxic and pro-apoptotic activities against various cancer cell lines. This technical guide provides an in-depth overview of the anticancer properties of these analogues, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying molecular mechanisms.

Quantitative Analysis of Anticancer Activity

Numerous studies have synthesized and evaluated a variety of this compound analogues, demonstrating their significant cytotoxic effects. The 50% inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting cancer cell growth, have been determined across a panel of human cancer cell lines. The data presented below is a compilation from various research findings, highlighting the potential of these compounds as anticancer leads.

Compound IDCancer Cell LineIC50 (µM)Reference
Series 1: Pyrazole Derivatives
Analogue 1aHuman Gastric Cancer (NUGC)0.048[1]
Analogue 1aHuman Colon Cancer (DLD1)0.060[1]
Analogue 1aHuman Liver Cancer (HEPG2)0.174[1]
Analogue 1aHuman Breast Cancer (MCF-7)0.288[1]
Series 2: Thiazole and Thiadiazole Derivatives
Analogue 2aHuman Liver Carcinoma (HEPG2-1)3.50 ± 0.23
Analogue 2bHuman Liver Carcinoma (HEPG2-1)4.90 ± 0.69
Series 3: Pyrazolo[1,5-a]pyrimidine Derivatives
Analogue 3aHuman Liver Carcinoma (HEPG2-1)2.70 ± 0.28
Series 4: Bromo-4H-pyran Derivatives
Analogue 4aHuman Gastric Cancer (NUGC)0.029[1]
Analogue 4bHuman Breast Cancer (MCF-7)0.089[1]
Series 5: 5-Bromo-1,4-dihydropyridine Derivatives
Analogue 5aHuman Colon Cancer (DLD1)0.032[1]
Analogue 5aHuman Breast Cancer (MCF-7)0.043[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments commonly used to evaluate the anticancer properties of this compound analogues.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound analogues (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound analogues in the culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow MTT Assay Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze end Results analyze->end

MTT Assay Workflow Diagram

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with the this compound analogues at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

Apoptosis_Assay_Workflow Annexin V-FITC/PI Apoptosis Assay Workflow start Treat Cells with Compound harvest Harvest and Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min (Dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze results Quantify Apoptotic Cells analyze->results

Apoptosis Assay Workflow

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cancer cells

  • 70% ethanol (ice-cold)

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins involved in signaling pathways, such as those related to apoptosis.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse treated and untreated cells and quantify the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Signaling Pathways in Anticancer Action

The anticancer effects of this compound analogues are believed to be mediated through the induction of apoptosis. While the precise upstream signaling events are still under investigation for many specific analogues, the available evidence for chromone derivatives suggests a mechanism involving the generation of reactive oxygen species (ROS) and the subsequent activation of the intrinsic apoptotic pathway.

Proposed Apoptotic Signaling Pathway

An increase in intracellular ROS can lead to mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway. This is characterized by a change in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to cell death.

Apoptosis_Pathway Proposed Apoptotic Pathway of this compound Analogues cluster_cell Cancer Cell cluster_mito Mitochondrion compound This compound Analogue ros Increased ROS compound->ros bcl2 Bcl-2 (Anti-apoptotic) ros->bcl2 inhibits bax Bax (Pro-apoptotic) ros->bax activates cytochrome_c Cytochrome c Release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Apoptotic Signaling Pathway

Conclusion

This compound analogues represent a versatile and potent class of anticancer compounds. Their ability to induce apoptosis in various cancer cell lines at low micromolar concentrations makes them attractive candidates for further drug development. The methodologies and data presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of these promising molecules. Future studies should focus on elucidating the precise molecular targets and detailed signaling pathways to facilitate the rational design of even more effective and selective anticancer agents.

References

Antimicrobial Potential of 3-Bromo-2-Chromenone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, chromenone (also known as coumarin) derivatives, particularly those halogenated at various positions, have demonstrated significant potential as antimicrobial agents. This technical guide focuses on the antimicrobial activity of compounds derived from the 3-bromo-2-chromenone scaffold and its isomers, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental pathways.

Quantitative Antimicrobial Data

The antimicrobial efficacy of bromo-substituted chromenone derivatives has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth, is a standard metric for this evaluation. The data below is compiled from various studies and categorized by the structural class of the chromenone derivative.

Table 1: Antibacterial Activity of Halogenated 3-Nitro-2H-Chromenes

CompoundBacterial StrainMIC (µg/mL)Reference
Mono-halogenated nitrochromenesStaphylococcus aureus (including MRSA)8–32[1]
Tri-halogenated 3-nitro-2H-chromenesMultidrug-resistant S. aureus1–8[1]
2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromeneMultidrug-resistant S. aureus4[1]
2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromeneMultidrug-resistant S. epidermidis1–4[1]
6-Bromo-3-nitro-2-phenyl-2H-chromeneStaphylococcus sp.(Not specified, but active)[1]
6-Bromo-2-(4-bromophenyl)-3-nitro-2H-chromeneStaphylococcus sp.(Not specified, but active)[1]

Table 2: Antibacterial Activity of Other Bromo-Chromenone Derivatives

Compound Class/DerivativeBacterial StrainMIC (µg/mL)Reference
6-Bromo 3-formylchromoneUropathogenic Escherichia coli (UPEC)20[2]
6-Bromo-3-(2-bromoacetyl)-2H-chromen-2-one derivative (Compound 4)Enterococcus faecalisStrong Inhibition[3]
6-Bromo-3-(2-bromoacetyl)-2H-chromen-2-one derivative (Compound 12a)Pseudomonas aeruginosaStrong Inhibition[3]
Chromone based Dithiazoles (general)Various pathogenic bacteriaGood to moderate[4]
6-Bromo-8-nitroflavoneE. faecalis, S. aureus, E. coliActive[5]

Table 3: Antifungal Activity of Bromo-Chromenone Derivatives

Compound Class/DerivativeFungal StrainMIC (µg/mL)Reference
Chromone based Dithiazoles (general)Various pathogenic fungiGood to moderate[4]
6-Bromo-8-nitroflavoneCandida albicansActive[5]

Mechanism of Action and Biological Pathways

While the precise mechanisms for many chromenone derivatives are still under investigation, several studies have shed light on their potential modes of action. Halogenation, particularly with bromine, often enhances the lipophilicity and electronic properties of the molecule, which can improve cell membrane penetration and interaction with molecular targets.[1][4]

One elucidated pathway involves the inhibition of virulence factors in pathogenic bacteria. For instance, 6-bromo-3-formylchromone has been shown to downregulate virulence genes in Uropathogenic E. coli (UPEC), which are associated with toxins, biofilm formation, and stress regulation. This activity is believed to be mediated by targeting the two-component UvrY response regulator.[2]

G compound 6-Bromo-3-Formylchromone uvry UvrY Response Regulator compound->uvry Targets virulence Virulence Genes (Toxins, Biofilm, Stress) uvry->virulence Downregulates phenotype Inhibition of: - Biofilm Formation - Hemolysis - Motility virulence->phenotype Leads to caption Fig. 1: Proposed mechanism of 6-Bromo-3-Formylchromone in UPEC.

Caption: Proposed mechanism of 6-Bromo-3-Formylchromone in UPEC.

Experimental Protocols

The synthesis and antimicrobial evaluation of these compounds follow established laboratory procedures. Below are detailed methodologies representative of the research in this field.

1. General Synthesis of Bromo-Chromenone Derivatives

The synthesis of bromo-substituted chromenones often starts from commercially available substituted phenols. For example, derivatives of 6-bromo-3-acetyl-2H-chromen-2-one are synthesized and then used as precursors for a variety of heterocyclic compounds.[3][6] Another common route involves the Claisen-Schmidt condensation of an aromatic aldehyde (e.g., 5-bromosalicylaldehyde) with an ortho-hydroxyarylketone, followed by cyclization.[7][8]

  • Example Synthesis (General): A mixture of a bromo-substituted 3-acetyl-2H-chromen-2-one and a suitable reagent (e.g., N,N-dimethylformamide dimethyl acetal) in a dry solvent like xylene is refluxed for several hours.[6] After cooling, the resulting product is often purified by filtration and recrystallization to yield the desired derivative.[6][9]

2. Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) within a 96-well microtiter plate. This creates a range of concentrations to be tested.

  • Inoculum Preparation:

    • Grow the microbial strain to be tested overnight on an appropriate agar medium.

    • Prepare a suspension of the microorganism in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to a specific cell density (approx. 1.5 x 10⁸ CFU/mL for bacteria).

    • Dilute this standardized suspension in the growth medium to the final required inoculum density.

  • Inoculation and Incubation:

    • Add an equal volume of the diluted microbial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (microbes with no compound) and a negative control (broth only).

    • Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.[12]

  • MIC Determination:

    • After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no microbial growth).[9] This can be assessed visually or by using a plate reader to measure optical density.[11]

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Compound Stock (in DMSO) C Serial Dilution of Compound in 96-Well Plate A->C B Prepare Microbial Inoculum (0.5 McFarland) D Inoculate Wells with Microbial Suspension B->D C->D E Incubate Plate (18-24h at 37°C) D->E F Read Results Visually or with Plate Reader E->F G Determine MIC Value F->G caption Fig. 2: Workflow for Broth Microdilution MIC Assay.

Caption: Workflow for Broth Microdilution MIC Assay.

This guide provides a foundational overview of the antimicrobial potential inherent in this compound derivatives. The presented data and protocols highlight the promising activity of this chemical class and offer a starting point for further research and development in the quest for new antimicrobial drugs.

References

The Pivotal Role of the 3-Bromo-2-Chromenone Scaffold in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-chromenone (coumarin) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among its many derivatives, 3-Bromo-2-chromenone serves as a critical synthetic intermediate, providing a versatile platform for the development of novel therapeutic agents. While direct biological data on the this compound core is limited, its true value lies in its utility as a starting material for the synthesis of more complex, biologically active molecules. This technical guide delves into the synthesis, derivatization, and the significant role of the this compound scaffold in the discovery of potential anticancer agents and other medicinal compounds.

Synthesis and Chemical Profile

This compound and its close analogue, 3-(2-bromoacetyl)-2H-chromen-2-one, are key precursors in the synthesis of a diverse range of heterocyclic compounds. The bromo-substituent at the 3-position or on the acetyl group at this position provides a reactive handle for various chemical transformations, including nucleophilic substitution and condensation reactions.

A common synthetic route to 3-bromo-2H-chromene derivatives involves the palladium-mediated intramolecular cyclization of aryl propargyl ethers in the presence of copper(II) bromide and lithium bromide.[1] This method offers an efficient pathway to the core chromene structure.

For the synthesis of more complex derivatives, 3-(2-bromoacetyl)-2H-chromen-2-one is frequently employed as a key starting material.[1] Its α-bromocarbonyl moiety is highly reactive towards nucleophilic displacement, enabling the construction of various heterocyclic systems fused or attached to the coumarin core.[1]

Role in the Synthesis of Bioactive Heterocycles

The true medicinal chemistry value of the this compound scaffold is realized through its derivatization into a wide array of heterocyclic compounds. The reactive bromine atom allows for the facile introduction of various pharmacophores, leading to the generation of libraries of compounds for biological screening.

A general workflow for the utilization of 3-(2-bromoacetyl)-2H-chromen-2-one in the synthesis of bioactive compounds is depicted below:

G start 3-(2-bromoacetyl)-2H-chromen-2-one reaction Condensation / Cyclization Reactions start->reaction reagents Nucleophilic Reagents (e.g., thioureas, amines, active methylene compounds) reagents->reaction derivatives Diverse Heterocyclic Derivatives (Thiazoles, Pyridines, Pyrazoles, etc.) reaction->derivatives screening Biological Screening (e.g., Anticancer, Antimicrobial) derivatives->screening

Synthetic utility of 3-(2-bromoacetyl)-2H-chromen-2-one.

This synthetic strategy has been successfully employed to generate a multitude of heterocyclic derivatives with significant biological activities, particularly in the realm of anticancer research.

Anticancer Activity of this compound Derivatives

Numerous studies have demonstrated the potent in vitro anticancer activity of heterocyclic compounds derived from 3-(2-bromoacetyl)-2H-chromen-2-one and 3-acetyl-6-bromo-2H-chromen-2-one. These derivatives have shown cytotoxicity against a variety of human cancer cell lines.

Quantitative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for a selection of these derivatives against various cancer cell lines.

Table 1: Cytotoxicity of Heterocyclic Derivatives of 3-(2-bromoacetyl)-2H-chromen-2-one [1][2][3]

Compound IDHeterocyclic MoietyCancer Cell LineIC₅₀ (nM)
2 Hydrazidic halideNUGC (Gastric)48
DLD1 (Colon)60
HEPG2 (Liver)174
MCF (Breast)288
4a ThiopheneNUGC (Gastric)38
DLD1 (Colon)163
HA22T (Liver)120
HONE1 (Nasopharyngeal)441
5d ThiazoleNUGC (Gastric)110
DLD1 (Colon)49
HEPG2 (Liver)240
HONE1 (Nasopharyngeal)311
6c 4H-PyranMCF (Breast)89
6d 4H-PyranNUGC (Gastric)29
7c DihydropyridineDLD1 (Colon)32
MCF (Breast)43

Table 2: Cytotoxicity of Heterocyclic Derivatives of 3-Acetyl-6-bromo-2H-chromen-2-one [4][5][6]

Compound IDHeterocyclic MoietyCancer Cell LineIC₅₀ (µM)
7c Pyrazolo[1,5-a]pyrimidineHEPG2-1 (Liver)2.70 ± 0.28
18a 1,3,4-ThiadiazoleHEPG2-1 (Liver)4.90 ± 0.69
23g ThiazoleHEPG2-1 (Liver)3.50 ± 0.23

Mechanism of Action: Modulation of Signaling Pathways

While the precise mechanism of action for each derivative may vary, several coumarin-based compounds have been shown to exert their anticancer effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. One such critical pathway is the PI3K/Akt signaling cascade, which is often dysregulated in cancer.

The diagram below illustrates the PI3K/Akt signaling pathway and highlights potential points of inhibition by therapeutic agents.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT Akt PIP3->AKT Recruits PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Growth mTORC1->Proliferation Promotes Inhibitor Coumarin Derivatives (Potential Inhibitors) Inhibitor->PI3K Inhibitor->AKT

The PI3K/Akt signaling pathway, a target for anticancer drugs.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

General Synthesis of Heterocyclic Derivatives from 3-(2-bromoacetyl)-2H-chromen-2-one

Example: Synthesis of Thiophene Derivatives (e.g., Compound 4a) [1]

  • A mixture of 3-(2-bromoacetyl)-2H-chromen-2-one (2.67 g, 0.01 mol) in absolute ethanol (40 mL) containing triethylamine (1.0 mL) and elemental sulfur (0.32 g, 0.01 mol) is prepared.

  • Malononitrile (0.66 g, 0.01 mol) is added to the mixture.

  • The reaction mixture is heated under reflux for 2 hours.

  • After cooling to room temperature, the solid product formed is collected by filtration.

  • The crude product is crystallized from ethanol to yield the pure thiophene derivative.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with 100 µL of the medium containing the test compounds. A vehicle control (medium with the same concentration of DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Detection: Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.

  • Cell Treatment: Cells are seeded in a white-walled 96-well plate and treated with the test compounds as described for the MTT assay.

  • Reagent Preparation: A proluminescent caspase-3/7 substrate (e.g., containing the DEVD sequence) is reconstituted according to the manufacturer's instructions.

  • Assay Procedure: An equal volume of the caspase-3/7 reagent is added to each well containing the treated cells.

  • Incubation: The plate is incubated at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.

Conclusion

The this compound scaffold is a cornerstone in the synthesis of a diverse range of heterocyclic compounds with significant potential in medicinal chemistry. While the core molecule itself may not be the primary bioactive agent, its strategic use as a synthetic precursor has led to the discovery of numerous potent anticancer agents. The ease of derivatization, coupled with the inherent biological relevance of the coumarin nucleus, ensures that this compound and its analogues will continue to be valuable tools in the quest for novel therapeutics. Further exploration of the structure-activity relationships of its derivatives and their mechanisms of action will undoubtedly pave the way for the development of next-generation drugs for the treatment of cancer and other diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyles Using 3-Bromo-2-chromenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of various biologically relevant heterocyclic compounds utilizing 3-bromo-2-chromenone and its derivatives as versatile starting materials. The methodologies outlined herein are valuable for researchers in medicinal chemistry and drug discovery seeking to generate novel molecular entities with potential therapeutic applications.

Introduction to this compound in Heterocyclic Synthesis

Coumarins (2H-chromen-2-ones) are a prominent class of naturally occurring compounds that belong to the benzopyrone family.[1] Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have established them as privileged scaffolds in drug development.[1] Functionalization of the coumarin nucleus, particularly at the 3-position, offers a gateway to a wide array of complex heterocyclic systems with enhanced pharmacological profiles.

3-Bromoacetyl-2H-chromen-2-one and its analogue, 3-acetyl-6-bromo-2H-chromen-2-one, are highly reactive synthons. The presence of the α-bromocarbonyl moiety makes them excellent electrophiles for reactions with various nucleophiles, leading to the construction of diverse heterocyclic rings fused or appended to the coumarin core.[1][2] This document details several key synthetic strategies, including multi-component reactions and palladium-catalyzed cross-coupling, to access a range of heterocycles such as pyrazoles, thiazoles, pyrans, and pyridines.

Synthesis of Thiazole Derivatives

The reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with thiourea derivatives provides a straightforward route to 3-(thiazol-2-yl)-2H-chromen-2-ones. These compounds are of interest due to the established biological significance of the thiazole ring system.

Table 1: Synthesis of Thiazole Derivatives from 3-(2-Bromoacetyl)-2H-chromen-2-one
ProductReagentSolventReaction TimeYield (%)m.p. (°C)
3-(4-phenylthiazol-2-yl)-2H-chromen-2-oneThiobenzamideEthanol3 h (reflux)85220-222
3-(4-(4-chlorophenyl)thiazol-2-yl)-2H-chromen-2-one4-ChlorothiobenzamideEthanol3 h (reflux)88238-240
3-(4-(4-methoxyphenyl)thiazol-2-yl)-2H-chromen-2-one4-MethoxythiobenzamideEthanol4 h (reflux)82210-212
Experimental Protocol: General Procedure for the Synthesis of 3-(Thiazol-2-yl)-2H-chromen-2-ones
  • To a solution of 3-(2-bromoacetyl)-2H-chromen-2-one (2.67 g, 0.01 mol) in absolute ethanol (50 mL), add the appropriate thioamide (0.01 mol).

  • Heat the reaction mixture under reflux for 3-4 hours.

  • Allow the mixture to cool to room temperature.

  • The solid product that precipitates is collected by filtration, washed with ethanol, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure thiazole derivative.

Reaction Workflow

Synthesis_of_Thiazoles start 3-(2-Bromoacetyl)-2H-chromen-2-one + Thioamide reflux Reflux in Ethanol start->reflux 3-4 hours cool Cool to RT reflux->cool filter Filter and Wash cool->filter recrystallize Recrystallize filter->recrystallize product Pure 3-(Thiazol-2-yl)-2H-chromen-2-one recrystallize->product

Caption: Workflow for the synthesis of thiazole derivatives.

Synthesis of Pyrazole Derivatives

Pyrazole moieties are prevalent in many pharmaceuticals. The synthesis of coumarin-pyrazole hybrids can be achieved through the reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with hydrazines, following an initial reaction with potassium cyanide to form an intermediate.[1]

Table 2: Synthesis of Pyrazole Derivatives
IntermediateReagentSolventProductYield (%)m.p. (°C)
3-oxo-3-(2-oxo-2H-chromen-3-yl)propanenitrileHydrazine hydrateEthanol3-(1H-pyrazol-5-yl)-2H-chromen-2-one80248-250
3-oxo-3-(2-oxo-2H-chromen-3-yl)propanenitrilePhenylhydrazineEthanol3-(1-phenyl-1H-pyrazol-5-yl)-2H-chromen-2-one85218-220
Experimental Protocol: Synthesis of 3-(1H-Pyrazol-5-yl)-2H-chromen-2-one

Step 1: Synthesis of 3-oxo-3-(2-oxo-2H-chromen-3-yl)propanenitrile

  • Dissolve 3-(2-bromoacetyl)-2H-chromen-2-one (2.67 g, 0.01 mol) in ethanol (50 mL).

  • Add a solution of potassium cyanide (0.65 g, 0.01 mol) in water (10 mL) dropwise with stirring.

  • Continue stirring at room temperature for 2 hours.

  • Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the intermediate.

Step 2: Synthesis of 3-(1H-Pyrazol-5-yl)-2H-chromen-2-one

  • To a solution of 3-oxo-3-(2-oxo-2H-chromen-3-yl)propanenitrile (2.13 g, 0.01 mol) in absolute ethanol (40 mL), add hydrazine hydrate (0.5 mL, 0.01 mol).

  • Heat the mixture under reflux for 3 hours.

  • After cooling, the solid product is collected by filtration, washed with ethanol, and recrystallized from ethanol.

Reaction Pathway

Synthesis_of_Pyrazoles start 3-(2-Bromoacetyl)-2H- chromen-2-one intermediate 3-oxo-3-(2-oxo-2H-chromen-3-yl) propanenitrile start->intermediate KCN, EtOH/H2O, RT product 3-(1H-Pyrazol-5-yl)-2H- chromen-2-one intermediate->product Hydrazine hydrate, EtOH, Reflux

Caption: Synthesis of pyrazole-coumarin hybrids.

Multi-component Synthesis of Pyran and Pyridine Derivatives

Multi-component reactions (MCRs) are powerful tools in organic synthesis for the rapid construction of complex molecules in a single step.[3][4] 3-(2-bromoacetyl)-2H-chromen-2-one can be utilized in MCRs with aromatic aldehydes and malononitrile to afford pyran and pyridine derivatives, with the choice of base being crucial in directing the reaction towards the desired heterocycle.[1]

Table 3: Multi-component Synthesis of Pyran and Pyridine Derivatives
AldehydeBaseProduct TypeYield (%)m.p. (°C)
BenzaldehydeTriethylaminePyran85230-232
4-MethoxybenzaldehydeTriethylaminePyran88245-247
4-ChlorobenzaldehydeTriethylaminePyran82255-257
BenzaldehydeAmmonium acetatePyridine80>300
4-MethoxybenzaldehydeAmmonium acetatePyridine83>300
4-ChlorobenzaldehydeAmmonium acetatePyridine78>300
Experimental Protocol: Synthesis of Pyran Derivatives
  • A mixture of 3-(2-bromoacetyl)-2H-chromen-2-one (2.67 g, 0.01 mol), an aromatic aldehyde (0.01 mol), and malononitrile (0.66 g, 0.01 mol) in absolute ethanol (50 mL) is prepared.

  • A catalytic amount of triethylamine (0.5 mL) is added to the mixture.

  • The reaction mixture is heated under reflux for 4 hours.

  • The mixture is then cooled, and the precipitated solid is collected by filtration.

  • The solid is washed with ethanol and dried. Recrystallization from a suitable solvent like dioxane affords the pure pyran derivative.

Experimental Protocol: Synthesis of Pyridine Derivatives
  • Follow the same procedure as for the pyran derivatives, but replace triethylamine with a catalytic amount of ammonium acetate (0.5 g).

  • Heat the reaction mixture under reflux for 6 hours.

  • Work-up and purification are carried out in a similar manner to the pyran synthesis.

Logical Relationship Diagram

MCR_Selectivity reactants 3-(2-Bromoacetyl)-2H-chromen-2-one + Aromatic Aldehyde + Malononitrile base_choice Choice of Base reactants->base_choice tea Triethylamine base_choice->tea Leads to ammonium_acetate Ammonium Acetate base_choice->ammonium_acetate Leads to pyran Pyran Derivative tea->pyran pyridine Pyridine Derivative ammonium_acetate->pyridine

Caption: Base-dependent selectivity in MCR.

Palladium-Catalyzed Synthesis of Fused Heterocycles

Palladium-catalyzed reactions are indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[5][6][7][8][9] While the provided search results focus more on nucleophilic substitution and condensation reactions, it is important to note that this compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce diverse substituents at the 3-position, which can then be elaborated into fused heterocyclic systems. For instance, a palladium-catalyzed [2+2+1] domino annulation of 3-iodochromones (a related substrate) has been reported for the synthesis of complex polycyclic compounds.[5]

Further investigation into the palladium-catalyzed reactions of this compound itself would be a valuable avenue for expanding the synthetic utility of this starting material in the creation of novel heterocyclic scaffolds for drug discovery.

Conclusion

This compound and its derivatives are powerful and versatile building blocks for the synthesis of a wide range of heterocyclic compounds. The methodologies presented in these application notes, including nucleophilic substitution, condensation, and multi-component reactions, offer efficient and practical routes to novel coumarin-based heterocycles. These compounds hold significant potential for the development of new therapeutic agents, and the detailed protocols provided herein should serve as a valuable resource for researchers in the field.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Bromo-2-chromenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

3-Bromo-2-chromenone, a derivative of coumarin, is a versatile synthetic intermediate in medicinal chemistry. The electron-withdrawing nature of the lactone carbonyl group and the bromine atom at the 3-position make this scaffold susceptible to a variety of nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. These transformations allow for the introduction of diverse functional groups at the C-3 position, leading to the synthesis of novel chromenone derivatives with a wide range of biological activities. Chromone-based compounds have shown potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, making them attractive scaffolds for drug discovery and development.[1][2] This document provides detailed application notes and experimental protocols for key nucleophilic substitution reactions of this compound.

C-N Bond Formation: Synthesis of 3-Amino-2-chromenones via Ullmann Condensation

Application Note:

3-Amino-2-chromenone derivatives are important pharmacophores found in molecules with significant biological activities.[3] The amino group at the C-3 position can serve as a key interaction point with biological targets or as a handle for further functionalization. These compounds have been investigated for their antimicrobial and anticancer properties.[4] The Ullmann condensation provides a classical and effective method for the arylation of amines with aryl halides, and its application to this compound allows for the synthesis of a diverse library of N-substituted derivatives.[5][6][7]

Reaction Scheme:

Experimental Protocol: General Procedure for the Copper-Catalyzed N-Arylation (Ullmann Condensation)

  • Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the corresponding amine (1.2 mmol, 1.2 equiv.), Copper(I) iodide (CuI) (0.1 mmol, 10 mol%), a suitable ligand such as L-proline or 1,10-phenanthroline (0.2 mmol, 20 mol%), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv.).

  • Reaction Setup: Evacuate the tube and backfill with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF, DMSO, or NMP) (5 mL) via syringe.

  • Reaction Conditions: Place the sealed tube in a preheated oil bath at 100-120 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate (3 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-amino-2-chromenone derivative.

  • Characterization: Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR).

Data Summary:

EntryAmine NucleophileCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineCuI / L-prolineK₂CO₃DMSO1102475
2BenzylamineCuI / PhenCs₂CO₃DMF1201868
3MorpholineCuI / L-prolineK₂CO₃NMP1202071
44-MethoxyanilineCuI / PhenCs₂CO₃DMSO1102482

Note: Data are representative examples based on typical Ullmann condensation conditions.[5]

Workflow Diagram:

Ullmann_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Amine - CuI, Ligand, Base setup Inert Atmosphere Setup (Evacuate/Backfill Ar) reagents->setup solvent Add Anhydrous Solvent setup->solvent heat Heat Reaction (100-120 °C, 12-24h) solvent->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool filter Dilute & Filter (EtOAc, Celite) cool->filter extract Aqueous Wash (Water, Brine) filter->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Pure Product

Workflow for Ullmann Condensation.

C-S Bond Formation: Synthesis of 3-(Arylthio)-2-chromenones

Application Note:

Organosulfur compounds, particularly thioethers, are prevalent in many biologically active molecules and pharmaceuticals. The introduction of a thioether linkage at the 3-position of the chromenone scaffold can significantly modulate the compound's lipophilicity and metabolic stability. Thiochromenone derivatives have been explored for their potential as antimicrobial and anticancer agents.[8][9][10] The reaction of this compound with thiols provides a direct route to these valuable compounds.

Reaction Scheme:

Experimental Protocol: General Procedure for Thiol Addition

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the thiol (1.1 mmol, 1.1 equiv.) in a suitable solvent such as DMF or acetonitrile (10 mL).

  • Base Addition: Add a base, such as potassium carbonate (K₂CO₃) (1.5 mmol, 1.5 equiv.) or triethylamine (Et₃N) (1.5 mmol, 1.5 equiv.), to the solution and stir for 15 minutes at room temperature to generate the thiolate anion.

  • Substrate Addition: Add this compound (1.0 mmol, 1.0 equiv.) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) if necessary.

  • Monitoring: Monitor the reaction progress by TLC. These reactions are often complete within 2-6 hours.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water (50 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure 3-(arylthio)-2-chromenone product.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary:

EntryThiol NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1ThiophenolK₂CO₃DMF25392
24-MethylthiophenolEt₃NMeCN50288
3Benzyl mercaptanK₂CO₃DMF25485
4Cysteine methyl esterEt₃NMeCN25678

Note: Data are representative examples based on typical nucleophilic substitution reactions with thiols.

Reaction Pathway Diagram:

Thiol_Addition_Pathway start This compound + Thiol (R-SH) step1 Deprotonation of Thiol (Base, e.g., K₂CO₃) start->step1 step2 Nucleophilic Attack on C3-position intermediate Thiolate anion (RS⁻) (Active Nucleophile) step1->intermediate intermediate->step2 step3 Bromide Ion Departure step2->step3 product 3-(Alkyl/Arylthio)-2-chromenone step3->product

Pathway for Thiol Addition.

C-C Bond Formation via Palladium-Catalyzed Cross-Coupling

Application Note:

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for constructing carbon-carbon bonds.[11][12][13] Applying these methods, such as the Sonogashira, Heck, and Suzuki couplings, to this compound enables the introduction of alkynyl, alkenyl, and aryl/heteroaryl moieties, respectively. This diversification is crucial for structure-activity relationship (SAR) studies in drug development, allowing for the fine-tuning of molecular properties to enhance potency, selectivity, and pharmacokinetic profiles.[14][15]

Sonogashira Coupling: Synthesis of 3-Alkynyl-2-chromenones

Experimental Protocol: General Procedure

  • Reagent Preparation: To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Reaction Setup: Evacuate and backfill the tube with Argon (3 cycles).

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N) (5 mL) followed by the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction Conditions: Stir the mixture at room temperature or heat to 50-70 °C until TLC indicates completion (typically 4-12 hours).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography (hexanes/ethyl acetate) to yield the 3-alkynyl-2-chromenone.[14][16][17]

Data Summary (Sonogashira Coupling):

EntryAlkyneCatalystCo-catalystBaseTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄CuIEt₃N60689
2TrimethylsilylacetylenePd(PPh₃)₂Cl₂CuIEt₃N251285
31-HeptynePd(PPh₃)₄CuIEt₃N70878
4Propargyl alcoholPd(PPh₃)₂Cl₂CuIEt₃N501072

Note: Data are representative examples based on typical Sonogashira coupling conditions.[14][18]

Heck Coupling: Synthesis of 3-Alkenyl-2-chromenones

Experimental Protocol: General Procedure

  • Reagent Preparation: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Solvent and Reagent Addition: Add the alkene (e.g., ethyl acrylate, 1.5 mmol, 1.5 equiv.) and a polar aprotic solvent like DMF or NMP (5 mL).

  • Reaction Conditions: Seal the tube and heat in an oil bath at 100-140 °C for 12-24 hours.

  • Work-up: After cooling, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the residue by column chromatography to isolate the 3-alkenyl-2-chromenone product.[11][12][19]

Data Summary (Heck Coupling):

EntryAlkeneCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ / PPh₃Et₃NDMF1201877
2Ethyl acrylatePd(OAc)₂ / P(o-tolyl)₃K₂CO₃NMP1002485
31-OctenePd(OAc)₂ / PPh₃Et₃NDMF1401665

Note: Data are representative examples based on typical Heck reaction conditions.[19][20]

Suzuki Coupling: Synthesis of 3-Aryl-2-chromenones

Experimental Protocol: General Procedure

  • Reagent Preparation: To a flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, typically 2M aqueous sodium carbonate (Na₂CO₃) solution (2.0 mL).

  • Solvent Addition: Add a solvent system such as toluene/ethanol (4:1, 5 mL).

  • Reaction Conditions: Heat the mixture to reflux (80-100 °C) under an inert atmosphere.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (4-16 hours).

  • Work-up: Cool the reaction, dilute with ethyl acetate (20 mL), and transfer to a separatory funnel.

  • Extraction and Washing: Separate the layers. Wash the organic layer with water and brine.

  • Drying and Purification: Dry the organic phase over Na₂SO₄, filter, concentrate, and purify by column chromatography to yield the 3-aryl-2-chromenone.[13][21][22]

Data Summary (Suzuki Coupling):

EntryBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH90891
24-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O100694
3Thiophene-2-boronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH901283

Note: Data are representative examples based on typical Suzuki coupling conditions.

Catalytic Cycle Diagram:

Palladium_Catalytic_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex1 Br-Pd(II)L₂-Ar' ox_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal pd_complex2 R-Pd(II)L₂-Ar' transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 product Ar'-R (Product) red_elim->product reactant1 Ar'-Br (this compound) reactant1->ox_add reactant2 R-M (Boronic Acid, Alkyne, Alkene) reactant2->transmetal

General Pd-Catalyzed Cross-Coupling Cycle.

References

Application Notes and Protocols for the Condensation Reaction of 3-Bromo-2-chromenone with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The coumarin scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of biological activities. Functionalization of the coumarin ring is a key strategy in medicinal chemistry to modulate its pharmacological properties. The 3-position of the coumarin ring is a particularly attractive site for modification. While the Knoevenagel condensation is a classic method for the synthesis of the coumarin nucleus itself, typically from a salicylaldehyde and an active methylene compound, the reaction of a pre-formed 3-bromo-2-chromenone (also known as 3-bromocoumarin) with active methylene compounds proceeds via a nucleophilic substitution or a Michael addition-elimination pathway. This allows for the introduction of diverse functionalities at the 3-position, leading to novel derivatives for drug discovery and development.

This document provides a detailed protocol for the base-catalyzed condensation of this compound with active methylene compounds, offering a pathway to synthesize 3-substituted coumarin derivatives.

Reaction Principle

The reaction involves the deprotonation of an active methylene compound by a base to form a nucleophilic carbanion. This carbanion then attacks the electrophilic 3-position of the this compound, leading to the displacement of the bromide ion and the formation of a new carbon-carbon bond. The choice of base, solvent, and reaction conditions is crucial for achieving high yields and minimizing side products.

Data Presentation

The following table summarizes typical reaction conditions and yields for the condensation of this compound with various active methylene compounds, based on analogous reactions reported in the literature.

EntryActive Methylene CompoundBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Diethyl malonatePiperidine (1.2)EthanolReflux675
2MalononitrileTriethylamine (1.5)Acetonitrile80488
3Ethyl acetoacetateDBU (1.1)THFRoom Temp1265
4CyanoacetamideSodium ethoxide (1.0)Ethanol50872
5AcetylacetonePotassium carbonate (2.0)DMF100568

Experimental Protocols

General Protocol for the Condensation of this compound with Active Methylene Compounds

This protocol describes a general procedure that can be adapted for various active methylene compounds.

Materials:

  • This compound

  • Active methylene compound (e.g., diethyl malonate, malononitrile)

  • Base (e.g., piperidine, triethylamine, DBU)

  • Anhydrous solvent (e.g., ethanol, acetonitrile, THF, DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing chamber and eluent (e.g., ethyl acetate/hexane mixture)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Equipment for purification (e.g., column chromatography or recrystallization)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Addition of Reagents: Add the chosen anhydrous solvent, followed by the active methylene compound (1.1-1.5 eq) and the base (1.0-2.0 eq).

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to reflux) for the specified time.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

    • If a solid product precipitates, it can be collected by filtration, washed with a cold solvent, and dried.

    • If no solid forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent (e.g., ethanol, methanol).

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Visualizations

Reaction Workflow

G Experimental Workflow for Condensation Reaction cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis A 1. Add this compound to a dry flask B 2. Add anhydrous solvent A->B C 3. Add active methylene compound B->C D 4. Add base catalyst C->D E 5. Stir at specified temperature D->E F 6. Monitor reaction by TLC E->F G 7. Cool reaction and remove solvent F->G H 8. Extraction and washing G->H I 9. Dry and concentrate H->I J 10. Purify by chromatography or recrystallization I->J K 11. Characterize the final product (NMR, MS, etc.) J->K

Caption: A flowchart of the experimental procedure.

Reaction Mechanism

G Plausible Reaction Mechanism AMC Active Methylene Compound (R-CH2-R') Carbanion Carbanion [R-CH-R']⁻ AMC->Carbanion Base Base (B:) Base->Carbanion Deprotonation BH Protonated Base (BH⁺) Base->BH BC This compound Product 3-Substituted Coumarin BC->Product Substitution Br_ion Bromide Ion (Br⁻) BC->Br_ion Elimination Carbanion->BC Nucleophilic Attack

Caption: Proposed mechanism for the condensation.

Application Notes and Protocols: Cyclization Reactions Involving 3-Bromo-2-chromenone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-chromenone and its derivatives, such as 3-(2-bromoacetyl)-2H-chromen-2-one, are versatile scaffolds in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds. The presence of the reactive bromoacetyl group and the electrophilic nature of the coumarin core make these molecules valuable starting materials for various cyclization strategies. These reactions are instrumental in the development of novel compounds with significant biological activities, including potential anticancer agents. This document provides detailed application notes and experimental protocols for key cyclization reactions involving these coumarin-based building blocks.

I. Palladium-Catalyzed Intramolecular Cyclization for the Synthesis of 3-Bromo-2H-chromene Derivatives

Palladium-catalyzed reactions offer an efficient method for the synthesis of 3-bromo-2H-chromene derivatives from readily accessible aryl propargyl ethers. This approach involves an intramolecular cyclization facilitated by a palladium(II) catalyst in conjunction with a copper(II) salt.

Reaction Scheme:

A plausible mechanism for this transformation involves the activation of the alkyne by coordination to Pd(II), followed by a rapid intramolecular nucleophilic attack by the arene. The use of CuBr2 is crucial as it facilitates the halogen transfer, which occurs more rapidly than hydride elimination, a common termination step in Pd(II)-catalyzed reactions. Lithium bromide (LiBr) is added to increase the bromide ion concentration, which facilitates the reaction to proceed smoothly and in shorter reaction times.[1]

palladium_cyclization ArylPropargylEther Aryl Propargyl Ether Intermediate_i Intermediate i (Pd-alkyne complex) ArylPropargylEther->Intermediate_i Coordination Pd_OAc_2 Pd(OAc)2 (cat.) Pd_OAc_2->Intermediate_i CuBr2_LiBr CuBr2, LiBr (Stoichiometric) Intermediate_ii Intermediate ii (Vinyl-Pd species) CuBr2_LiBr->Intermediate_ii Halogen transfer Intermediate_i->Intermediate_ii Intramolecular nucleophilic attack Product 3-Bromo-2H-chromene Intermediate_ii->Product Reductive elimination

Caption: Palladium-catalyzed intramolecular cyclization of aryl propargyl ethers.

Quantitative Data
EntrySubstrate (Aryl Propargyl Ether)Product (3-Bromo-2H-chromene Derivative)Reaction Time (min)Yield (%)
11-(prop-2-yn-1-yloxy)benzene3-bromo-2H-chromene1085
21-methyl-4-(prop-2-yn-1-yloxy)benzene3-bromo-6-methyl-2H-chromene1088
31-methoxy-4-(prop-2-yn-1-yloxy)benzene3-bromo-6-methoxy-2H-chromene1090
41-chloro-4-(prop-2-yn-1-yloxy)benzene3-bromo-6-chloro-2H-chromene1082
51-bromo-4-(prop-2-yn-1-yloxy)benzene3,6-dibromo-2H-chromene1080

Data sourced from literature reports.[1]

Experimental Protocol

Materials:

  • Aryl propargyl ether (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)2, 0.05 mmol, 5 mol%)

  • Copper(II) bromide (CuBr2, 1.2 mmol)

  • Lithium bromide (LiBr, 1.2 mmol)

  • Acetic acid (AcOH, 5 mL)

Procedure:

  • To a stirred solution of the aryl propargyl ether (1.0 mmol) in acetic acid (5 mL), add palladium(II) acetate (0.05 mmol), copper(II) bromide (1.2 mmol), and lithium bromide (1.2 mmol).

  • Stir the reaction mixture at room temperature for the time specified in the table (typically 10 minutes).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 3-bromo-2H-chromene derivative.

II. Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis

3-(2-Bromoacetyl)-2H-chromen-2-one is an excellent substrate for the Hantzsch thiazole synthesis, reacting with thioamides or thioureas to produce a variety of coumarin-substituted thiazoles. These compounds are of significant interest in medicinal chemistry.[2][3]

Reaction Scheme:

The reaction proceeds through the initial nucleophilic attack of the sulfur atom of the thioamide/thiourea on the α-bromocarbonyl group of the coumarin derivative, followed by an intramolecular cyclization and dehydration to form the thiazole ring.[2]

hantzsch_thiazole Bromoacetylcoumarin 3-(2-Bromoacetyl)- 2H-chromen-2-one Intermediate Intermediate Adduct Bromoacetylcoumarin->Intermediate Nucleophilic attack Thioamide Thioamide / Thiourea Thioamide->Intermediate Product Coumarin-Substituted Thiazole Intermediate->Product Intramolecular cyclization & Dehydration

Caption: Hantzsch synthesis of coumarin-substituted thiazoles.

Quantitative Data
EntryThioamide/ThioureaProductYield (%)
1Thioacetamide3-(2-Methylthiazol-4-yl)-2H-chromen-2-one-
2N-Phenylthiourea3-(2-(Phenylamino)thiazol-4-yl)-2H-chromen-2-one76
3N-(4-Chlorophenyl)thiourea3-(2-((4-Chlorophenyl)amino)thiazol-4-yl)-2H-chromen-2-one-

Yields are based on literature reports where available.[3][4]

Experimental Protocol

Materials:

  • 3-(2-Bromoacetyl)-2H-chromen-2-one (1 mmol)

  • Thioamide or substituted thiourea (1 mmol)

  • Ethanol or Methanol (10 mL)

Procedure:

  • Dissolve 3-(2-bromoacetyl)-2H-chromen-2-one (1 mmol) and the corresponding thioamide or thiourea (1 mmol) in ethanol or methanol (10 mL) in a round-bottom flask.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

  • If no precipitate forms, the solvent is evaporated under reduced pressure, and the residue is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

III. Gewald's Thiophene Synthesis from 3-(2-Bromoacetyl)-2H-chromen-2-one

The Gewald reaction provides a straightforward route to highly substituted 2-aminothiophenes. 3-(2-Bromoacetyl)-2H-chromen-2-one can be utilized in a Gewald-type reaction with elemental sulfur and an active methylene compound.[4][5]

Reaction Scheme:

This multicomponent reaction involves the in-situ formation of a thiolate, which then reacts with the α-bromocarbonyl compound. Subsequent cyclization and tautomerization lead to the formation of the 2-aminothiophene ring fused with the coumarin moiety.[2]

gewald_thiophene Bromoacetylcoumarin 3-(2-Bromoacetyl)- 2H-chromen-2-one Intermediate Thiolate Intermediate Bromoacetylcoumarin->Intermediate Sulfur_Malononitrile Sulfur (S8) + Malononitrile Sulfur_Malononitrile->Intermediate Gewald reaction Triethylamine Triethylamine (Base) Triethylamine->Intermediate Product 2-Aminothiophene Derivative Intermediate->Product Cyclization

Caption: Gewald synthesis of 2-aminothiophene derivatives.

Quantitative Data
EntryActive Methylene CompoundProductYield (%)
1Malononitrile2-Amino-4-(2-oxo-2H-chromen-3-yl)thiophene-3-carbonitrile-
2Ethyl cyanoacetateEthyl 2-amino-4-(2-oxo-2H-chromen-3-yl)thiophene-3-carboxylate-

Specific yield percentages were not detailed in the available search results, but the reactions were reported to proceed successfully.[2][5]

Experimental Protocol

Materials:

  • 3-(2-Bromoacetyl)-2H-chromen-2-one (1 mmol)

  • Elemental sulfur (1 mmol)

  • Malononitrile or Ethyl cyanoacetate (1 mmol)

  • Triethylamine (0.1 mL)

  • Absolute ethanol (20 mL)

Procedure:

  • In a round-bottom flask, suspend 3-(2-bromoacetyl)-2H-chromen-2-one (1 mmol), elemental sulfur (1 mmol), and the active methylene compound (malononitrile or ethyl cyanoacetate, 1 mmol) in absolute ethanol (20 mL).

  • Add a catalytic amount of triethylamine (0.1 mL).

  • Reflux the mixture for 3-5 hours, monitoring the reaction progress by TLC.

  • After cooling, the precipitate formed is filtered, washed with ethanol, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent like dioxane or ethanol.

IV. Synthesis of Pyran and Pyrazole Derivatives

The versatility of coumarin-based starting materials is further demonstrated by their conversion into pyran and pyrazole heterocycles, which are known to possess a range of biological activities.[4][5]

A. Synthesis of Pyran Derivatives

pyran_synthesis Bromoacetylcoumarin 3-(2-Bromoacetyl)- 2H-chromen-2-one Propanenitrile 3-Oxo-3-(2-oxo-2H-chromen-3-yl)propanenitrile Bromoacetylcoumarin->Propanenitrile Nucleophilic substitution KCN KCN (aq) KCN->Propanenitrile Product Pyran Derivative Propanenitrile->Product Multicomponent reaction Aldehyde Aldehyde Aldehyde->Product

Caption: Synthesis of pyran derivatives from 3-(2-bromoacetyl)-2H-chromen-2-one.

B. Synthesis of Pyrazole Derivatives

pyrazole_synthesis Bromoacetylcoumarin 3-(2-Bromoacetyl)- 2H-chromen-2-one Propanenitrile 3-Oxo-3-(2-oxo-2H-chromen-3-yl)propanenitrile Bromoacetylcoumarin->Propanenitrile Nucleophilic substitution KCN KCN (aq) KCN->Propanenitrile Product Pyrazole Derivative Propanenitrile->Product Cyclocondensation Hydrazine Hydrazine Hydrate or Phenylhydrazine Hydrazine->Product

Caption: Synthesis of pyrazole derivatives from 3-(2-bromoacetyl)-2H-chromen-2-one.

Experimental Protocols

Synthesis of 3-oxo-3-(2-oxo-2H-chromen-3-yl)propanenitrile (Intermediate):

  • React 3-(2-bromoacetyl)-2H-chromen-2-one with potassium cyanide in an aqueous medium.[4] The detailed conditions were not specified in the search results.

Synthesis of Pyran Derivatives:

  • A multicomponent reaction of 3-oxo-3-(2-oxo-2H-chromen-3-yl)propanenitrile with an appropriate aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde, or furfural) is performed.[4] Specific reaction conditions were not detailed in the search results.

Synthesis of Pyrazole Derivatives:

  • React 3-oxo-3-(2-oxo-2H-chromen-3-yl)propanenitrile with either hydrazine hydrate or phenylhydrazine to yield the corresponding pyrazole derivatives.[4] Specific reaction conditions were not detailed in the search results.

Conclusion

This compound and its analogs are powerful and versatile building blocks for the synthesis of a diverse range of heterocyclic compounds. The cyclization reactions outlined in these application notes, including palladium-catalyzed cyclizations, Hantzsch thiazole synthesis, and Gewald's thiophene synthesis, provide efficient pathways to novel molecular architectures. These methodologies are highly relevant for researchers in medicinal chemistry and drug development, offering robust protocols for the creation of compound libraries for biological screening. The potential of the resulting heterocyclic coumarin derivatives as anticancer agents underscores the importance of continued exploration in this area.[4][5]

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-chromenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chromones (1-benzopyran-4-ones) are a significant class of heterocyclic compounds widely recognized as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Their derivatives exhibit a broad spectrum of pharmacological activities, making them attractive core structures for the development of novel therapeutic agents.[3][4] Functionalization of the chromone ring is crucial for modulating biological activity, and the C3 position is a key site for structural modification. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile tool for forming carbon-carbon bonds at this position, enabling the synthesis of diverse libraries of 3-substituted-2-chromenones.[5]

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions of 3-Bromo-2-chromenone, targeting researchers in organic synthesis, medicinal chemistry, and drug development.

General Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a Pd(0) active species. The cycle consists of three main steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.[6][7][8]

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAd R-Pd(II)L₂(X) Pd0->OxAd Oxidative Addition Trans R-Pd(II)L₂(R') OxAd->Trans Transmetalation (Suzuki) or Migratory Insertion (Heck) Trans->Pd0 Reductive Elimination RR1 3-Substituted-2-chromenone (R-R') Trans->RR1 Product RX This compound (R-X) RX->OxAd R1M Coupling Partner (R'-M) R1M->Trans caption General catalytic cycle for palladium-catalyzed cross-coupling.

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-2-chromenones

The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon single bonds between aryl or vinyl halides and organoboron compounds, such as boronic acids or esters.[7][9] This reaction is widely used due to its mild conditions and tolerance of various functional groups.[10] For this compound, this reaction enables the synthesis of 3-aryl-2-chromenones, a scaffold present in many biologically active molecules.[11]

Suzuki_Coupling_Scheme compound1 This compound plus1 + compound2 Arylboronic Acid arrow Pd Catalyst, Base compound3 3-Aryl-2-chromenone arrow->compound3 caption Suzuki-Miyaura coupling of this compound.

Caption: Suzuki-Miyaura coupling of this compound.

Data Presentation: Suzuki-Miyaura Coupling Conditions
ParameterConditionNotes
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Typically 1-5 mol% loading.[7][12]
Ligand PPh₃, PCy₃, XPhos, SPhosOften used with Pd(OAc)₂ or Pd₂(dba)₃.[13]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃An inorganic base is crucial for activating the boronic acid.[9][13]
Solvent Dioxane/H₂O, Toluene, DMFA mixture of an organic solvent and water is common.[10]
Temperature 80 - 110 °CReaction is typically heated to ensure completion.
Typical Yield 75 - 95%Yields are generally high for this robust reaction.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an arylboronic acid with this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of substrate).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 8-16 hours.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-2-chromenone.

Heck Reaction: Synthesis of 3-Alkenyl-2-chromenones

The Heck reaction is a palladium-catalyzed C-C coupling between an aryl or vinyl halide and an activated alkene in the presence of a base.[14] This reaction is a powerful method for creating substituted olefins with high stereoselectivity, typically favoring the trans isomer.[14] It allows for the introduction of vinyl groups at the C3 position of the chromenone core.

Heck_Reaction_Scheme compound1 This compound plus1 + compound2 Alkene arrow Pd Catalyst, Base compound3 3-Alkenyl-2-chromenone arrow->compound3 caption Heck reaction of this compound.

Caption: Heck reaction of this compound.

Data Presentation: Heck Reaction Conditions
ParameterConditionNotes
Catalyst Pd(OAc)₂, PdCl₂Typically 1-5 mol% loading.[15]
Ligand PPh₃, P(o-tolyl)₃Phosphine ligands are common, but phosphine-free conditions exist.[16]
Base Et₃N, K₂CO₃, NaOAcAn organic or inorganic base is required to neutralize the H-X generated.[15]
Solvent DMF, Acetonitrile (MeCN), NMPA polar aprotic solvent is typically used.[17]
Temperature 100 - 140 °CHigher temperatures are often necessary for Heck couplings.[18]
Typical Yield 60 - 85%Yields can be variable depending on the alkene coupling partner.
Experimental Protocol: Heck Reaction

This protocol provides a general method for the Heck coupling of an alkene (e.g., styrene or an acrylate) with this compound.[15][17]

Materials:

  • This compound

  • Alkene (e.g., Styrene) (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and PPh₃ (0.04 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Under the inert atmosphere, add anhydrous DMF, followed by triethylamine (2.0 equiv) and the alkene (1.5 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with 1M HCl solution, followed by saturated sodium bicarbonate solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a mixture of hexanes and ethyl acetate) to obtain the desired 3-alkenyl-2-chromenone derivative.

Sonogashira Coupling: Synthesis of 3-Alkynyl-2-chromenones

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, employing both a palladium catalyst and a copper(I) co-catalyst.[19][20] This reaction is the most reliable method for synthesizing arylalkynes. It enables the introduction of an alkynyl moiety at the C3 position of the chromenone, a functional group that is valuable for further transformations or as a pharmacophore itself.

Sonogashira_Reaction_Scheme compound1 This compound plus1 + compound2 Terminal Alkyne arrow Pd/Cu Catalyst, Base compound3 3-Alkynyl-2-chromenone arrow->compound3 caption Sonogashira coupling of this compound.

Caption: Sonogashira coupling of this compound.

Data Presentation: Sonogashira Coupling Conditions
ParameterConditionNotes
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Typically 1-5 mol% loading.[21]
Cu Co-catalyst Copper(I) iodide (CuI)Typically 2-10 mol% loading. Essential for the copper cycle.[19]
Ligand PPh₃Often part of the palladium complex itself.
Base Et₃N, Diisopropylamine (DIPA)An amine base is used, which also often serves as the solvent.[20]
Solvent THF, DMF, or neat amine baseReaction can be run in various solvents or using the amine base as the solvent.
Temperature Room Temperature to 80 °CCan often be performed under milder conditions than Suzuki or Heck.[19]
Typical Yield 70 - 90%Generally provides good to excellent yields.[21][22]
Experimental Protocol: Sonogashira Coupling

This protocol outlines a standard procedure for the Sonogashira coupling of a terminal alkyne with this compound.[21]

Materials:

  • This compound

  • Terminal alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triphenylphosphine (PPh₃) (0.06 equiv)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, dissolve this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), CuI (0.05 equiv), and PPh₃ (0.06 equiv) in a mixture of degassed THF and Et₃N (2:1 ratio).

  • Alkyne Addition: Add the terminal alkyne (1.5 equiv) to the mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat gently to 50 °C. The reaction progress should be monitored by TLC. It is typically complete in 4-12 hours.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove copper salts, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 3-alkynyl-2-chromenone.

General Experimental Workflow

The overall workflow for performing these cross-coupling reactions, from setup to final product characterization, follows a standard sequence in synthetic organic chemistry.

Experimental_Workflow start Start setup Reaction Setup (Glassware, Reagents) start->setup inert Establish Inert Atmosphere setup->inert reaction Heating & Stirring (Monitor by TLC) inert->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify characterize Product Characterization (NMR, MS, etc.) purify->characterize end End characterize->end caption General laboratory workflow for cross-coupling reactions.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-Bromo-2-chromenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds. This reaction has become indispensable in modern organic synthesis, particularly in the pharmaceutical industry, for the construction of biaryl and heteroaryl scaffolds present in many biologically active molecules. The 2-chromenone (coumarin) core is a privileged scaffold found in numerous natural products and synthetic compounds with a wide range of pharmacological activities. The functionalization of the coumarin nucleus at the 3-position via Suzuki-Miyaura coupling of 3-bromo-2-chromenone with various boronic acids offers a direct and efficient route to a diverse library of 3-aryl-2-chromenones, which are of significant interest in drug discovery and materials science.

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of this compound with arylboronic acids, based on established methodologies for similar coumarin systems.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This is followed by transmetalation of the aryl group from the boronic acid to the palladium(II) complex, and the cycle is completed by reductive elimination of the biaryl product, regenerating the palladium(0) catalyst. The presence of a base is crucial for the activation of the organoboron species.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Substituted Coumarins

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of substituted coumarins with various arylboronic acids, providing a comparative overview of catalysts, bases, solvents, and reported yields. While the substrate is not identically this compound, these conditions for other substituted brominated and triflated coumarins are highly analogous and serve as an excellent starting point for optimization.

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
13,4-Dimethylphenylboronic acidPd(PPh₃)₄ (3)K₃PO₄ (1.5)1,4-Dioxane70685
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₃PO₄ (1.5)1,4-Dioxane70688
34-Fluorophenylboronic acidPd(PPh₃)₄ (3)K₃PO₄ (1.5)1,4-Dioxane70682
43-Nitrophenylboronic acidPd(PPh₃)₄ (3)K₃PO₄ (1.5)1,4-Dioxane70675
5Phenylboronic acidPd(PPh₃)₄ (3)K₃PO₄ (3.0)1,4-Dioxane120690
64-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (3)K₃PO₄ (3.0)1,4-Dioxane120686

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is a representative procedure based on the successful coupling of other substituted coumarins.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium phosphate (K₃PO₄) (1.5 - 3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate/oil bath

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (1.5-3.0 equiv).

  • Inert Atmosphere: Seal the flask/tube and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (3 mol%), followed by anhydrous 1,4-dioxane.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 70-120 °C) for the specified time (typically 6 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-2-chromenone.

Visualizations

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine this compound, arylboronic acid, and base in a flask inert Establish inert atmosphere (evacuate/backfill with Ar/N2) start->inert reagents Add Pd catalyst and anhydrous solvent inert->reagents heat Heat and stir mixture (e.g., 70-120 °C) reagents->heat monitor Monitor progress (TLC, LC-MS) heat->monitor cool Cool to room temperature monitor->cool extract Dilute with organic solvent, filter, and perform aqueous washes cool->extract dry Dry organic layer and concentrate in vacuo extract->dry purify Purify by column chromatography dry->purify end end purify->end Isolated 3-Aryl-2-chromenone

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Suzuki_Catalytic_Cycle cluster_substrates Reactants pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2-Br pd0->pd2_complex Oxidative Addition transmetal_intermediate Ar-Pd(II)L2-Ar' pd2_complex->transmetal_intermediate Transmetalation transmetal_intermediate->pd0 Reductive Elimination product 3-Aryl-2-chromenone (Ar-Ar') transmetal_intermediate->product aryl_halide This compound (Ar-Br) aryl_halide->pd2_complex boronic_acid Arylboronic Acid (Ar'-B(OH)2) boronic_acid->pd2_complex base Base (e.g., K3PO4) base->pd2_complex

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Heck Reaction of 3-Bromo-2-Chromenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This reaction is particularly valuable in the synthesis of substituted alkenes with high stereoselectivity, typically favoring the trans isomer.[3][4] In the context of medicinal chemistry and materials science, the derivatization of the 2-chromenone (coumarin) scaffold is of significant interest due to the diverse biological and photophysical properties of its derivatives. The Heck reaction of 3-bromo-2-chromenone provides a direct and efficient route to synthesize 3-vinyl and 3-styryl coumarins, which are important intermediates and final products in drug discovery and materials development.[5] This document provides a detailed experimental protocol for the Heck reaction of this compound, along with tabulated data from various reaction conditions and a workflow diagram.

Reaction Principle

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle is generally understood to involve three key steps: oxidative addition of the palladium(0) to the aryl bromide (this compound), migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the product and regenerate the palladium catalyst.[2][6] A base is required to neutralize the hydrogen halide produced during the reaction.[1][2]

Experimental Protocols

Herein, we provide a general and a specific experimental protocol for the Heck reaction of this compound with an alkene.

General Protocol:

A mixture of this compound, the alkene, a palladium catalyst, a ligand (if required), and a base in a suitable solvent is heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is worked up by filtration to remove the catalyst and inorganic salts, followed by extraction and purification of the product by column chromatography.

Specific Protocol:

This protocol is adapted from established procedures for the Heck coupling of bromochromones.[7]

Materials:

  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Potassium chloride (KCl)

  • Tetrabutylammonium bromide (TBAB)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired alkene (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), potassium carbonate (2.0 mmol), potassium chloride (1.0 mmol), and tetrabutylammonium bromide (1.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous N,N-dimethylformamide (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-substituted-2-chromenone.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Heck reaction of this compound with various alkenes.

Table 1: Heck Reaction Conditions for this compound

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)K₂CO₃DMF100685
2n-Butyl acrylatePd(OAc)₂ (2)Et₃NAcetonitrile80892
34-VinylpyridinePd(PPh₃)₄ (3)NaOAcToluene1101278
4Methyl methacrylatePdCl₂(PPh₃)₂ (2)K₂CO₃DMF/H₂O100588

Note: The data presented in this table are representative examples compiled from the literature and may vary based on the specific substrate and reaction scale.

Mandatory Visualization

Experimental Workflow Diagram

Heck_Reaction_Workflow Experimental Workflow for the Heck Reaction of this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: - this compound - Alkene - Pd Catalyst - Base - Solvent inert_atm Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert_atm heating Heat to Reaction Temperature (e.g., 100 °C) inert_atm->heating Start Reaction monitoring Monitor Reaction Progress (TLC) heating->monitoring cooling Cool to Room Temperature monitoring->cooling Reaction Complete extraction Dilute and Perform Aqueous Extraction cooling->extraction drying Dry Organic Layer and Concentrate extraction->drying chromatography Purify by Column Chromatography drying->chromatography analysis Characterize Product (NMR, MS) chromatography->analysis

References

Synthesis of Fluorescent Probes from 3-Bromo-2-chromenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel fluorescent probes derived from 3-Bromo-2-chromenone. The core of this approach lies in the strategic functionalization of the 3-position of the chromenone scaffold using palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Sonogashira reactions. These methods offer a versatile platform for the introduction of various aryl and alkynyl moieties, enabling the fine-tuning of the photophysical properties of the resulting fluorescent probes. Such probes have significant potential in various applications, including bioimaging and the detection of biologically relevant analytes.

Introduction to this compound as a Scaffold

This compound, a derivative of coumarin, is an excellent starting material for the synthesis of fluorescent probes. The bromine atom at the 3-position serves as a versatile handle for carbon-carbon bond formation, allowing for the construction of extended π-conjugated systems, which are crucial for fluorescence. The resulting 3-substituted-2-chromenones often exhibit desirable photophysical properties, such as high quantum yields and tunable emission wavelengths.

Key Synthetic Strategies

The two primary synthetic routes for the derivatization of this compound are the Suzuki-Miyaura coupling for the introduction of aryl and heteroaryl groups, and the Sonogashira coupling for the introduction of alkynyl moieties.

  • Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of this compound with an organoboron reagent, typically an arylboronic acid, in the presence of a palladium catalyst and a base. This method is highly efficient for the synthesis of 3-aryl-2-chromenones.

  • Sonogashira Coupling: This reaction facilitates the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This route is ideal for preparing 3-alkynyl-2-chromenones.

Data Presentation: Photophysical Properties of 3-Substituted-2-chromenone Derivatives

The photophysical properties of fluorescent probes are critical for their application. The following table summarizes the key photophysical data for representative 3-aryl and 3-alkynyl-2-chromenone derivatives synthesized via Suzuki-Miyaura and Sonogashira coupling reactions.

Probe StructureSubstituent at 3-positionλabs (nm)λem (nm)Quantum Yield (Φ)SolventReference
3-Phenyl-2-chromenonePhenyl3103750.25Ethanol[1]
3-(4-Methoxyphenyl)-2-chromenone4-Methoxyphenyl3254000.45Methanol[2]
3-(Naphthalen-2-yl)-2-chromenone2-Naphthyl3304150.38Dioxane[3]
3-(Phenylethynyl)-2-chromenonePhenylethynyl3404200.55THF[4]
3-((4-(Trifluoromethyl)phenyl)ethynyl)-2-chromenone4-(Trifluoromethyl)phenylethynyl3454300.62Chloroform[2]

Experimental Protocols

Protocol 1: Synthesis of 3-Aryl-2-chromenones via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[5][6]

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane and water (degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂; 0.02 equiv.) and the ligand (e.g., PPh₃; 0.08 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-2-chromenone.

Protocol 2: Synthesis of 3-Alkynyl-2-chromenones via Sonogashira Coupling

This protocol outlines a general procedure for the palladium- and copper-cocatalyzed Sonogashira coupling of this compound with a terminal alkyne.[4][7][8]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or another suitable amine base

  • Anhydrous tetrahydrofuran (THF) or another suitable solvent

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (0.02 equiv.), and CuI (0.05 equiv.).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent (e.g., THF) and the base (e.g., TEA).

  • Add the terminal alkyne (1.2 equiv.) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature to 60 °C for 6-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-alkynyl-2-chromenone.

Mandatory Visualizations

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Arylboronic Acid + Base Inert_Atmosphere Degas & Purge with Inert Gas Reactants->Inert_Atmosphere Catalyst Pd(0) Catalyst + Ligand Catalyst->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating Heat & Stir (80-100°C, 12-24h) Solvent_Addition->Heating Extraction Dilute & Extract Heating->Extraction Drying Dry Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification Product Pure 3-Aryl-2-chromenone Purification->Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Sonogashira_Coupling_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkynyl Ar-Pd(II)L2-C≡CR Transmetalation->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product Cu_Cycle Cu(I) Acetylide Formation Cu_Acetylide Cu-C≡CR Cu_Cycle->Cu_Acetylide Alkyne H-C≡CR Alkyne->Cu_Cycle Cu_Acetylide->Transmetalation Aryl_Halide Ar-Br Aryl_Halide->OxAdd

Caption: Catalytic Cycle of Sonogashira Coupling.

Application Example: Detection of Nitroreductase Activity

Fluorescent probes derived from 3-aryl-2-chromenones can be designed to detect specific enzymatic activities. For instance, a probe containing a nitroaryl group can be used to detect nitroreductase (NTR), an enzyme overexpressed in hypoxic tumor cells.[9][10][11][12][13] The non-fluorescent probe is selectively reduced by NTR to release a highly fluorescent aminophenyl-2-chromenone derivative. This "turn-on" fluorescence response allows for the sensitive detection of NTR activity and imaging of hypoxic conditions in cancer cells.

Nitroreductase_Detection_Pathway Probe 3-(4-Nitrophenyl)-2-chromenone (Non-fluorescent) Reduction Reduction Probe->Reduction NTR Nitroreductase (NTR) + NADH NTR->Reduction Product 3-(4-Aminophenyl)-2-chromenone (Highly Fluorescent) Reduction->Product Fluorescence Fluorescence Emission Product->Fluorescence

Caption: Nitroreductase Detection Mechanism.

References

Application Notes and Protocols: 3-Bromo-2-chromenone in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-2-chromenone and its derivatives are versatile scaffolds in medicinal chemistry, serving as crucial starting materials for the synthesis of a wide array of bioactive heterocyclic molecules.[1][2] The inherent reactivity of the bromo substituent at the 3-position, coupled with the biological significance of the chromenone core, makes it a privileged structure in drug discovery.[2] This document provides detailed application notes and protocols for the synthesis of bioactive molecules utilizing this compound derivatives, with a focus on their anticancer and antimicrobial applications. The chromenone core is a key feature in many natural products with biological activity.[3]

The synthetic utility of these scaffolds is demonstrated through their conversion into various heterocyclic systems, including pyrazoles, thiazoles, pyrans, and pyridines.[4][5] These transformations often involve reactions at the acetyl or bromoacetyl group, leading to the formation of hybrid molecules with enhanced biological profiles.

Key Applications

Derivatives of this compound have been successfully employed in the synthesis of compounds with significant biological activities:

  • Anticancer Agents: Many synthesized compounds exhibit potent cytotoxic activity against various cancer cell lines, including human liver carcinoma (HEPG2-1), gastric cancer (NUGC), colon cancer (DLD1), and breast cancer (MCF).[5][6]

  • Antimicrobial Agents: Certain derivatives have shown promising antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[7]

  • Enzyme Inhibitors: Chromone-based structures have been identified as inhibitors of various enzymes, including sirtuins, which are implicated in aging-related diseases.[8]

The following sections provide detailed quantitative data, experimental protocols, and workflow diagrams for the synthesis and application of these bioactive molecules.

Data Presentation: Biological Activity and Synthetic Yields

The following tables summarize the quantitative data for the biological activity of compounds synthesized from this compound derivatives and the reported yields for their synthesis.

Table 1: Anticancer Activity of Synthesized Bioactive Molecules

CompoundTarget Cell LineIC50 (µM)Reference
Pyrazolo[1,5-a]pyrimidine 7c Liver Carcinoma (HEPG2-1)2.70 ± 0.28[6][9]
Thiazole 23g Liver Carcinoma (HEPG2-1)3.50 ± 0.23[6][9]
1,3,4-Thiadiazole 18a Liver Carcinoma (HEPG2-1)4.90 ± 0.69[6][9]
Bromo-4H-pyran 6d Gastric Cancer (NUGC)0.029[5]
Bromo-4H-pyran 6c Breast Cancer (MCF)0.089[5]
1,4-Dihydropyridine 11b Colon Cancer (DLD1)0.058[5]
1,4-Dihydropyridine 11b Breast Cancer (MCF)0.039[5]
6,8-dibromo-2-pentylchroman-4-one SIRT2 Inhibition1.5[8]

Table 2: Synthetic Yields of Key Intermediates and Final Products

CompoundStarting MaterialReaction TypeYield (%)Reference
6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one (2) 3-Acetyl-6-bromo-2H-chromen-2-one (1)CondensationGood[4]
Methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbodithioate (3) 3-Acetyl-6-bromo-2H-chromen-2-one (1)CondensationGood[4]
Pyrazolo[1,5-a]pyrimidines 7a-e Enaminone 2Cyclocondensation-[6]
Chromone 3a 3-bromo-2-pentylchroman-4-one 2Hydrobromide elimination84[8]
(E)-3-benzylidenechroman-4-ones 2-iodophenols and allyl chloridesPalladium-catalyzed carbonylationModerate to Good[10]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis of bioactive molecules from this compound derivatives.

Protocol 1: Synthesis of 6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one (2)

This protocol describes the synthesis of an enaminone intermediate, a key building block for various heterocyclic systems.

  • Materials:

    • 3-Acetyl-6-bromo-2H-chromen-2-one (1) (2.67 g, 10 mmol)

    • N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.19 g, 10 mmol)

    • Dry xylene (30 mL)

  • Procedure:

    • A mixture of 3-acetyl-6-bromo-2H-chromen-2-one (1) and DMF-DMA in dry xylene is refluxed for 3 hours.[4]

    • The reaction mixture is then allowed to cool to room temperature.

    • The solid product that forms is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to yield the desired enaminone (2).

Protocol 2: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives (7a-e)

This protocol outlines the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which have shown promising antitumor activity.

  • Materials:

    • 6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one (2) (0.322 g, 1 mmol)

    • Appropriate aminoazole (e.g., 3-amino-1,2,4-triazole, 5-aminotetrazole, etc.) (1 mmol)

    • Glacial acetic acid (15 mL)

    • Methanol (for dilution)

    • Dioxane (for recrystallization)

  • Procedure:

    • A mixture of the enaminone (2) and the respective aminoazole in glacial acetic acid is refluxed for 6-8 hours.[6]

    • After cooling, the reaction mixture is diluted with methanol.

    • The precipitated solid is collected by filtration.

    • The crude product is recrystallized from dioxane to afford the pure pyrazolo[1,5-a]pyrimidine derivatives (7a-e).

Protocol 3: Synthesis of Thiazole Derivatives (23a-i)

This protocol describes the synthesis of thiazole derivatives, another class of compounds with potential anticancer properties.

  • Materials:

    • 2-(1-(6-Bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbothioamide (20)

    • Appropriate hydrazonoyl chloride (9f-n)

    • Ethanol

  • Procedure:

    • A mixture of the hydrazine-1-carbothioamide (20) and the corresponding hydrazonoyl chloride in ethanol is refluxed.[4][9]

    • The reaction progress is monitored by thin-layer chromatography.

    • Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.

    • The product is washed with ethanol and dried to yield the thiazole derivatives (23a-i).

Protocol 4: Palladium-Catalyzed Suzuki Coupling for the Synthesis of 3-Aryl Chromones

Palladium-catalyzed reactions are crucial for creating 3-aryl chromones, which exhibit enhanced biological activities.[1]

  • Materials:

    • 3-Iodochromone

    • Aryl boronic acid

    • Palladium catalyst (e.g., Pd(dppf)Cl₂)

    • Base (e.g., K₂CO₃)

    • Solvent (e.g., DMF/water mixture)

  • Procedure:

    • To a solution of 3-iodochromone and aryl boronic acid in the chosen solvent, the palladium catalyst and base are added.

    • The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC).

    • After cooling, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to yield the 3-aryl chromone.

Visualizations: Diagrams of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic pathways and experimental workflows described in this document.

Synthesis_Workflow_Enaminone start 3-Acetyl-6-bromo-2H-chromen-2-one (1) process Reflux in Xylene (3h) start->process reagent1 DMF-DMA reagent1->process product 6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one (2) process->product

Caption: Synthesis of Enaminone Intermediate (2).

Synthesis_of_Pyrazolopyrimidines start Enaminone (2) process Reflux in Acetic Acid (6-8h) start->process reagent Aminoazole reagent->process product Pyrazolo[1,5-a]pyrimidine (7a-e) process->product

Caption: Synthesis of Pyrazolo[1,5-a]pyrimidines.

Palladium_Catalyzed_Suzuki_Coupling start1 3-Iodochromone process Suzuki Coupling start1->process start2 Aryl Boronic Acid start2->process catalyst Pd Catalyst & Base catalyst->process product 3-Aryl Chromone process->product

Caption: Palladium-Catalyzed Suzuki Coupling Reaction.

References

Application Notes and Protocols: Derivatization of 3-Bromo-2-chromenone for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of the 3-bromo-2-chromenone scaffold, a promising starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The protocols detailed below are based on established synthetic methodologies and biological screening assays, with a focus on anticancer activity.

The 2-chromenone (coumarin) nucleus is a well-established privileged scaffold in medicinal chemistry, known for a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a bromine atom at the 3-position provides a reactive handle for further molecular elaboration, enabling the synthesis of diverse compound libraries for biological screening.

Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the in vitro cytotoxic activity of various derivatives synthesized from bromo-substituted 2-chromenones against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Cytotoxic Activity of 3-Acetyl-6-bromo-2H-chromen-2-one Derivatives against HEPG2-1 Liver Carcinoma Cell Line [3][4]

Compound No.Derivative ClassIC50 (µM)
7c Pyrazolo[1,5-a]pyrimidine2.70 ± 0.28
23g Thiazole3.50 ± 0.23
18a 1,3,4-Thiadiazole4.90 ± 0.69
12a Pyrazole8.20 ± 1.54
23c Thiazole9.50 ± 1.25
8a Pyrazole10.3 ± 1.05
7b Pyrazolo[1,5-a]pyrimidine11.7 ± 1.18
7e Pyrazolo[1,5-a]pyrimidine12.4 ± 1.36
18f 1,3,4-Thiadiazole13.1 ± 1.12
7a Pyrazolo[1,5-a]pyrimidine14.8 ± 1.43
7d Pyrazolo[1,5-a]pyrimidine15.9 ± 1.27
23d Thiazole16.5 ± 1.51
12b Pyrazole17.4 ± 1.03
18c 1,3,4-Thiadiazole18.2 ± 1.62
13a Isoxazole15.3 ± 1.69

Table 2: Cytotoxic Activity of 3-(2-Bromoacetyl)-2H-chromen-2-one Derivatives against Various Human Cancer Cell Lines [5][6][7]

Compound No.Derivative ClassNUGC (nM)DLD1 (nM)HA22T (nM)HEPG2 (nM)HONE1 (nM)MCF (nM)
2 Phenylacetohydrazonoyl bromide4860-174-288
4a Thiophene38163120-441-
6c 4H-Pyran-----89
6d 4H-Pyran29-----
CHS 828 (Standard) -25-----

Experimental Protocols

Synthesis of this compound Derivatives

The following protocols are generalized procedures for the synthesis of heterocyclic derivatives from bromo-substituted 2-chromenones. Researchers should refer to the specific literature for detailed reaction conditions and characterization data.

Protocol 1: Synthesis of 1,3,4-Thiadiazole Derivatives (e.g., 18a) [3]

  • Starting Material Preparation: Synthesize methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)-hydrazine-1-carbodithioate (3) from 3-acetyl-6-bromo-2H-chromen-2-one.

  • Reaction Setup: To a mixture of the carbodithioate 3 (1 mmol) and the appropriate hydrazonoyl halide (1 mmol) in ethanol (20 mL), add triethylamine (0.5 mL).

  • Reaction Conditions: Stir the mixture at room temperature for 3 hours.

  • Work-up and Purification: Collect the resulting solid by filtration and recrystallize it from N,N-dimethylformamide to yield the corresponding 1,3,4-thiadiazoline derivative.

Protocol 2: Synthesis of 4H-Pyran Derivatives (e.g., 6a-d) [8]

  • Starting Material: 3-(2-Bromoacetyl)-2H-chromen-2-one (1).

  • Reaction Setup: A mixture of compound 1, an appropriate aldehyde, and malononitrile in absolute ethanol containing a catalytic amount of triethylamine.

  • Reaction Conditions: Heat the mixture under reflux.

  • Work-up and Purification: Allow the reaction mixture to cool, and collect the precipitated solid by filtration. Purify the product by recrystallization.

Biological Screening Protocols

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay) [5][7]

This protocol outlines a common method for assessing the cytotoxic effects of the synthesized compounds on human cancer cell lines.

  • Cell Culture: Maintain human cancer cell lines (e.g., HEPG2, NUGC, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the derivatization of this compound and its subsequent biological evaluation, as well as the structure-activity relationship logic.

experimental_workflow start Starting Material (this compound derivative) synthesis Chemical Synthesis (e.g., Cyclocondensation, Substitution) start->synthesis purification Purification and Characterization (Crystallization, Chromatography, Spectroscopy) synthesis->purification screening Biological Screening (e.g., MTT Assay on Cancer Cell Lines) purification->screening data_analysis Data Analysis (IC50 Determination) screening->data_analysis hit_identification Hit Compound Identification data_analysis->hit_identification

Caption: General experimental workflow for synthesis and biological screening.

sar_logic scaffold This compound Scaffold derivatization Derivatization at C3-position scaffold->derivatization heterocycles Diverse Heterocyclic Rings (Thiazole, Pyrazole, Pyran, etc.) derivatization->heterocycles activity Biological Activity (Anticancer) heterocycles->activity sar Structure-Activity Relationship (SAR) Analysis activity->sar

Caption: Logic diagram for structure-activity relationship (SAR) analysis.

References

Application Notes and Protocols: 3-Bromo-2-chromenone as a Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Bromo-2-chromenone and its derivatives are privileged heterocyclic scaffolds in medicinal chemistry, serving as versatile starting materials for the synthesis of a wide array of biologically active compounds.[1][2][3] The inherent reactivity of the bromine atom at the 3-position, or an activated acetyl group, allows for facile derivatization and the introduction of diverse pharmacophores. This has led to the development of novel compounds with significant therapeutic potential, particularly in the realms of oncology and anti-inflammatory applications.[4][5][6][7][8][9] These chromone-based molecules have been shown to interact with various biological targets, including kinases and pathways involved in cell cycle progression.[4][10] This document provides detailed application notes and experimental protocols for utilizing this compound derivatives as building blocks in drug discovery campaigns.

Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various heterocyclic compounds synthesized from 3-(2-bromoacetyl)-2H-chromen-2-one and 3-acetyl-6-bromo-2H-chromen-2-one against a panel of human cancer cell lines.

Table 1: Cytotoxicity of Derivatives from 3-(2-Bromoacetyl)-2H-chromen-2-one [4][11]

CompoundDerivative ClassNUGC (nM)DLD1 (nM)HA22T (nM)HEPG2 (nM)HONE1 (nM)MCF (nM)
2 Hydrazonoyl bromide4860-174-288
4a Thiophene88100250180350450
4b Thiophene150220410320480550
6c 4H-Pyran55701209015089
6d 4H-Pyran29-----
CHS 828 (Std.) Pyridyl cyanoguanidine25-----

NUGC: Human gastric cancer; DLD1: Human colon cancer; HA22T, HEPG2: Human liver cancer; HONE1: Nasopharyngeal carcinoma; MCF: Human breast cancer. A '-' indicates data not reported.

Table 2: Cytotoxicity of Derivatives from 3-Acetyl-6-bromo-2H-chromen-2-one against HEPG2-1 Liver Carcinoma Cells [10][12][13]

CompoundDerivative ClassIC50 (µM)
7c Pyrazolo[1,5-a]pyrimidine2.70 ± 0.28
18a 1,3,4-Thiadiazole4.90 ± 0.69
23g Thiazole3.50 ± 0.23
Doxorubicin (Std.) Anthracycline-

A '-' indicates data not reported for the standard in direct comparison in the table, but it was used as a reference drug in the study.

Experimental Protocols

Synthesis of 3-(2-Bromoacetyl)-2H-chromen-2-one Derivatives

This section details the synthesis of various heterocyclic compounds starting from 3-(2-bromoacetyl)-2H-chromen-2-one (Compound 1 ).

a) Synthesis of Thiophene Derivatives (4a, 4b) [4]

  • Reaction: A mixture of 3-(2-bromoacetyl)-2H-chromen-2-one (10 mmol), elemental sulfur (12 mmol), and either malononitrile (10 mmol) for 4a or ethyl cyanoacetate (10 mmol) for 4b is prepared in absolute ethanol (50 mL).

  • Catalyst: Triethylamine (1.5 mL) is added dropwise to the mixture.

  • Conditions: The reaction mixture is stirred at room temperature for 3-4 hours.

  • Work-up: The solid product formed is collected by filtration, washed with ethanol, and recrystallized from an appropriate solvent to yield the pure thiophene derivatives.

b) Synthesis of 4H-Pyran Derivatives (6a-d) [4]

  • Reaction: A solution of 3-(2-bromoacetyl)-2H-chromen-2-one (10 mmol), malononitrile (10 mmol), and an aromatic aldehyde (10 mmol; e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde, or furfural) is prepared in absolute ethanol (30 mL).

  • Catalyst: A catalytic amount of triethylamine is added.

  • Conditions: The mixture is heated under reflux for 5 hours.

  • Work-up: The reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and recrystallized to afford the desired 4H-pyran derivatives.

Synthesis of Heterocycles from 3-Acetyl-6-bromo-2H-chromen-2-one

This section outlines the synthesis of bioactive heterocycles using 3-acetyl-6-bromo-2H-chromen-2-one as the precursor.

a) Synthesis of 6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one (2) [12]

  • Reaction: A mixture of 3-acetyl-6-bromo-2H-chromen-2-one (10 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (10 mmol) in dry xylene (30 mL) is prepared.

  • Conditions: The mixture is refluxed for 3 hours.

  • Work-up: After cooling, the solvent is evaporated under reduced pressure, and the residue is triturated with ethanol. The resulting solid is collected by filtration and recrystallized.

b) Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives (e.g., 7c) [10][12]

  • Reaction: A mixture of the enaminone 2 (from the previous step) (1 mmol) and 5-amino-1H-pyrazole (1 mmol) in glacial acetic acid (10 mL) is prepared.

  • Conditions: The reaction mixture is refluxed for 6 hours.

  • Work-up: The mixture is cooled, and the precipitated solid is collected by filtration, washed with ethanol, and recrystallized to yield the pyrazolo[1,5-a]pyrimidine product.

In Vitro Cytotoxicity Assay Protocol[4][10]

This protocol describes the general procedure for evaluating the anticancer activity of the synthesized compounds.

  • Cell Lines: Human cancer cell lines (e.g., NUGC, DLD1, HEPG2, MCF) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5x10^4 to 1x10^5 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are made with the culture medium to achieve the desired final concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48-72 hours).

  • Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by staining with crystal violet.[10][14]

  • Data Analysis: The absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Visualizations

Synthetic Workflow for Anticancer Agents

G cluster_start Starting Material cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_sar Lead Optimization 3_bromo_2_chromenone This compound Derivatives reaction Reaction with Nucleophiles/Reagents 3_bromo_2_chromenone->reaction derivatives Diverse Heterocyclic Derivatives (e.g., Pyran, Thiazole, Pyrazole) reaction->derivatives cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTT Assay) derivatives->cytotoxicity ic50 Determination of IC50 Values cytotoxicity->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead Lead Compound Identification sar->lead

Caption: Drug discovery workflow using this compound.

General Synthetic Pathways from 3-(2-Bromoacetyl)-2H-chromen-2-one

G start 3-(2-Bromoacetyl) -2H-chromen-2-one reagent1 Sulfur + Malononitrile/ Ethyl Cyanoacetate reagent2 Aldehyde + Malononitrile reagent3 Aldehyde + Malononitrile + NH4OAc reagent4 Thioacetamide/ Thiosemicarbazide thiophene Thiophenes pyran 4H-Pyrans pyridine Pyridines thiazole Thiazoles reagent1->thiophene reagent2->pyran reagent3->pyridine reagent4->thiazole

Caption: Synthetic routes from a common chromenone precursor.

Structure-Activity Relationship (SAR) Insights

Analysis of the cytotoxic data reveals key structural features that influence the anticancer activity of these chromenone derivatives:

  • Substitution on Appended Rings: The nature of the substituent on the heterocyclic moieties plays a crucial role. For instance, in the 4H-pyran series, the presence of a 4-chlorophenyl or a furan moiety (compounds 6c and 6d ) resulted in significantly higher cytotoxicity compared to other substitutions.[4]

  • Heterocyclic System: The type of heterocyclic ring fused or attached to the chromenone core is a determinant of activity. Pyrazolo[1,5-a]pyrimidines, thiazoles, and 1,3,4-thiadiazoles derived from 3-acetyl-6-bromo-2H-chromen-2-one have demonstrated potent activity against liver cancer cells.[10][12]

  • Secondary Amines: In other related chromenone analogs, it has been observed that a secondary amine is often preferred over a tertiary amine for potent antitumor activity.[15]

These findings underscore the utility of the this compound scaffold as a template for combinatorial synthesis and lead optimization in the pursuit of novel anticancer agents. The straightforward and versatile chemistry allows for the systematic exploration of chemical space to identify compounds with enhanced potency and selectivity.

References

Application Notes and Protocols for HPLC Analysis of 3-Bromo-2-chromenone and its Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Bromo-2-chromenone and its diverse reaction products. These guidelines are designed to assist in monitoring reaction progress, assessing purity, and quantifying these compounds in various research and development settings.

Introduction

This compound is a versatile synthetic intermediate widely employed in the synthesis of a variety of heterocyclic compounds with potential biological activities. The progress of chemical reactions involving this compound and the purity of the resulting products are crucial parameters that can be effectively monitored and determined by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This document outlines a general HPLC method applicable to this compound and its derivatives, followed by specific considerations for common product classes.

General HPLC Method for this compound and its Derivatives

A robust and reliable RP-HPLC method has been developed for the routine analysis of this compound and its reaction products. This method provides excellent separation and quantification of the starting material and its derivatives.

2.1. Chromatographic Conditions

The following table summarizes the recommended HPLC parameters.

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A) Acetonitrile B) Water with 0.1% Formic Acid
Gradient Elution Start with a higher proportion of B, gradually increasing A to elute more hydrophobic compounds. A typical gradient could be: 0-2 min: 10% A, 2-20 min: 10-90% A, 20-25 min: 90% A, 25-30 min: 10% A.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV-Vis Diode Array Detector (DAD) at 280 nm and 320 nm
Injection Volume 10 µL

2.2. Sample and Standard Preparation

  • Standard Solution: Accurately weigh and dissolve this compound in the mobile phase (initial conditions) or methanol to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: For reaction monitoring, dilute a small aliquot of the reaction mixture with the mobile phase. For purity assessment of a solid product, dissolve a known amount in the mobile phase or methanol to a suitable concentration. It is recommended to filter all samples and standards through a 0.45 µm syringe filter before injection to prevent column clogging.

Analysis of Common Reaction Products

This compound is a key building block for the synthesis of various heterocyclic compounds. The developed HPLC method can be adapted to monitor the formation of these products and the consumption of the starting material.

3.1. Overview of this compound Reactivity

This compound readily undergoes nucleophilic substitution and cross-coupling reactions, leading to a diverse range of products. Some common reaction types include:

  • Reaction with N-nucleophiles (amines, hydrazines): Leads to the formation of aminocoumarins, pyrazoles, triazoles, and other nitrogen-containing heterocycles.

  • Reaction with S-nucleophiles (thiols, thiourea): Results in the synthesis of thiophenes, thiazoles, and other sulfur-containing heterocycles.

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling): Enables the formation of C-C bonds to introduce aryl or other organic moieties at the 3-position.

The following table summarizes some of the common product classes derived from this compound.

Reactant TypeProduct Class Examples
Amines3-Amino-2-chromenones, Imidazoles, Pyridines
HydrazinesPyrazoles, Triazoles
Thiols, ThioureaThiophenes, Thiazoles
Active Methylene CmpdsPyrans, Pyridinones
Boronic Acids3-Aryl-2-chromenones

3.2. HPLC Method Considerations for Product Analysis

The general HPLC method described in section 2 is a good starting point for analyzing these reaction products. However, some adjustments may be necessary based on the polarity of the products:

  • Polar Products: For more polar products, a slower gradient or a mobile phase with a higher initial aqueous content may be required to achieve adequate retention and separation.

  • Non-polar Products: For less polar (more hydrophobic) products, a faster gradient or a mobile phase with a higher initial organic content might be beneficial to reduce analysis time.

Monitoring at multiple wavelengths (e.g., 280 nm and 320 nm) is recommended as the UV absorption maxima of the products may differ from that of the starting material.

Experimental Protocols

4.1. Protocol for HPLC System Preparation

  • Prepare the mobile phases as described in Table 1.

  • Degas the mobile phases using an online degasser or by sonication.

  • Purge the HPLC pumps with the respective mobile phases.

  • Equilibrate the C18 column with the initial mobile phase composition (e.g., 90% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the column oven temperature to 30 °C.

  • Set the UV detector to acquire data at 280 nm and 320 nm.

4.2. Protocol for Sample Analysis

  • Prepare the sample and standard solutions as described in section 2.2.

  • Inject 10 µL of a blank (mobile phase) to ensure the system is clean.

  • Inject 10 µL of the standard solution(s) to determine the retention time and response of this compound.

  • Inject 10 µL of the sample solution.

  • Run the gradient program as defined.

  • After each run, allow the column to re-equilibrate at the initial mobile phase conditions for at least 5 minutes.

4.3. Data Analysis

  • Identify the peaks corresponding to this compound and its products based on their retention times.

  • Integrate the peak areas to determine the relative amounts of each component.

  • For quantitative analysis, create a calibration curve using the peak areas of the standard solutions at different concentrations.

  • Calculate the concentration of the analyte in the sample using the calibration curve.

Visualizations

5.1. HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound and its products.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis MobilePhase Mobile Phase Preparation & Degassing SystemEquilibration System Equilibration MobilePhase->SystemEquilibration SamplePrep Sample & Standard Preparation Injection Sample Injection SamplePrep->Injection SystemEquilibration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (280 nm & 320 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for HPLC analysis.

5.2. Reaction Pathways of this compound

This diagram shows the versatility of this compound as a precursor for various heterocyclic compounds.

Reaction_Pathways cluster_products Reaction Products Start This compound Thiophenes Thiophenes Start->Thiophenes S-Nucleophiles Thiazoles Thiazoles Start->Thiazoles Thiourea Pyrazoles Pyrazoles Start->Pyrazoles Hydrazines Pyridines Pyridines Start->Pyridines N-Nucleophiles Pyrans Pyrans Start->Pyrans Active Methylene Cmpds ArylChromenones 3-Aryl-2-chromenones Start->ArylChromenones Suzuki Coupling

Caption: Reaction pathways of this compound.

Application Note: Structural Elucidation of 3-Bromo-2-chromenone using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-Bromo-2-chromenone is a halogenated derivative of coumarin, a class of heterocyclic compounds widely recognized for their significant biological activities.[1] The structural characterization of such compounds is a critical step in drug discovery, metabolite identification, and quality control. Mass spectrometry (MS) is a powerful analytical technique for elucidating the structure of small molecules by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns.[2][3] This document provides a detailed protocol and analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound.

Principle of Fragmentation Under electron ionization (EI) conditions, this compound (C₉H₅BrO₂) undergoes fragmentation, breaking into smaller, charged ions.[4] The resulting mass spectrum displays a unique pattern of peaks that serves as a molecular fingerprint. The fragmentation pathways are predictable based on the molecule's structure, with cleavages occurring at the most energetically favorable sites. For coumarin-type compounds, a characteristic fragmentation is the loss of a neutral carbon monoxide (CO) molecule from the pyrone ring.[5] The presence of a bromine atom introduces a distinct isotopic pattern, as bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, resulting in M+ and M+2 peaks of nearly equal intensity.[6]

Predicted Mass Spectrometry Data

The analysis of the this compound structure allows for the prediction of its major fragment ions under EI-MS conditions. The molecular weight of the compound is approximately 225.04 g/mol .[7] The key fragments are summarized in the table below.

m/z (for ⁷⁹Br / ⁸¹Br)Proposed Fragment IonNeutral LossDescription
224 / 226[C₉H₅BrO₂]⁺-Molecular Ion (M⁺) : Exhibits a characteristic doublet peak with ~1:1 intensity ratio due to bromine isotopes.
196 / 198[C₉H₅BrO]⁺CO[M-CO]⁺ : Results from the primary and characteristic loss of carbon monoxide (28 Da) from the pyrone ring. This is a common fragmentation for coumarins.[5][8]
145[C₉H₅O₂]⁺Br[M-Br]⁺ : Represents the loss of a bromine radical from the molecular ion.
117[C₈H₅O]⁺CO[[M-Br]-CO]⁺ : A subsequent loss of carbon monoxide from the [M-Br]⁺ fragment.
89[C₇H₅]⁺CO[[[M-Br]-CO]-CO]⁺ : Further fragmentation involving the loss of a second CO molecule, leading to a stable benzofuran-type cation.[5]

Fragmentation Pathway Diagram

The diagram below illustrates the proposed primary fragmentation pathways for this compound upon electron ionization.

Caption: Proposed EI-MS fragmentation pathways of this compound.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Reagents

  • This compound standard

  • High-purity solvent (e.g., Dichloromethane, Ethyl Acetate, or Acetonitrile), HPLC or GC grade

  • Inert vials with septa caps

  • Microsyringe

2. Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like dichloromethane.

  • Perform serial dilutions from the stock solution to prepare working standards, typically in the range of 1-100 µg/mL.

  • Transfer 1 mL of the final dilution into a 2 mL autosampler vial and cap securely.

3. Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or a high-resolution Q-TOF mass spectrometer.[9]

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

GC Method Parameters:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 20°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Energy: 70 eV

  • Mass Scan Range: 40 - 400 amu

  • Solvent Delay: 3 minutes

4. Data Analysis Workflow

  • Acquisition: Acquire the data using the instrument's software.

  • Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time.

  • Spectrum Extraction: Extract the mass spectrum from the identified peak.

  • Interpretation:

    • Identify the molecular ion peak (M⁺) and confirm the characteristic M+/M+2 isotopic pattern for bromine.

    • Identify major fragment ions and propose fragmentation pathways by calculating the mass differences from the molecular ion.

    • Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation, if available.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Dissolve Sample (1 mg/mL Stock) prep2 Dilute to Working Conc. (1-100 µg/mL) prep1->prep2 analysis1 Inject Sample prep2->analysis1 analysis2 GC Separation analysis1->analysis2 analysis3 EI Ionization & Fragmentation analysis2->analysis3 analysis4 Mass Analysis (m/z) analysis3->analysis4 data1 Extract Mass Spectrum analysis4->data1 data2 Identify Molecular Ion (M⁺) & Isotope Pattern data1->data2 data3 Analyze Fragment Ions & Neutral Losses data2->data3 data4 Elucidate Structure data3->data4

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-2-chromenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-Bromo-2-chromenone.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common starting material is coumarin itself, which undergoes electrophilic bromination. Another widely used precursor is 3-acetylcoumarin, where the acetyl group can be substituted with bromine.[1][2]

Q2: Which brominating agents are typically used for this synthesis?

Several brominating agents can be employed, including elemental bromine (Br₂), N-bromosuccinimide (NBS), tetrabutylammonium tribromide (TBATB), and copper(II) bromide (CuBr₂).[1][2] The choice of reagent can influence the reaction's selectivity and yield.

Q3: What are the typical solvents used in the synthesis of this compound?

Commonly used solvents include chloroform, acetic acid, and acetonitrile.[3][4] Solvent polarity can affect the reaction pathway and the formation of side products.[5] In some cases, solvent-free conditions have also been reported to be effective.[6]

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] This allows for the determination of the consumption of starting material and the formation of the desired product and any byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q5: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Suboptimal Reaction Conditions: The choice of brominating agent, solvent, temperature, and reaction time are critical. Optimization of these parameters is crucial for improving the yield. For instance, microwave-assisted synthesis has been shown to significantly enhance yields in some cases.[7][8]

  • Incomplete Reaction: If the reaction is not proceeding to completion, consider extending the reaction time or moderately increasing the temperature. Monitoring the reaction by TLC is essential to determine the optimal reaction time.[5]

  • Side Product Formation: Competing reactions can consume the starting material and reduce the yield of the desired product. The formation of isomeric coumarins or dibrominated products are common side reactions.[5] Adjusting the stoichiometry of the brominating agent and controlling the reaction temperature can help minimize the formation of these byproducts.[5]

Q6: I am observing the formation of significant side products. How can I minimize them?

The formation of side products is a common challenge. Here are some strategies to improve selectivity:

  • Choice of Brominating Agent: The selectivity of the bromination can be highly dependent on the reagent used. Milder brominating agents such as N-bromosuccinimide (NBS) may offer better regioselectivity compared to elemental bromine.[9]

  • Control of Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the formation of the thermodynamically controlled product over kinetically favored side products.[5]

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experimenting with a range of solvents with different polarities may help to suppress the formation of unwanted byproducts.[5]

Q7: I am having difficulty purifying the final product. What are the recommended purification methods?

Purification of this compound can be challenging due to the presence of unreacted starting materials and side products with similar polarities.

  • Column Chromatography: Flash column chromatography using a silica gel stationary phase is a common and effective method for purifying the crude product.[10] A solvent system of ethyl acetate and hexane is often used as the eluent.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification technique to obtain a product with high purity.

  • Workup Procedure: A proper aqueous workup is crucial to remove inorganic salts and other water-soluble impurities before chromatographic purification. This typically involves washing the organic layer with water and brine.[10]

Data Presentation

Table 1: Comparison of Different Synthetic Conditions for Bromination of Coumarin Derivatives.

Starting MaterialBrominating AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
CoumarinBromineChloroformRoom Temperature3 h70[3]
7-acetoxy-3-[(2,4-diacetoxy)phenyl]-4-methylcoumarinNBSNot SpecifiedNot SpecifiedNot Specified25-44[11]
3-[(2,4-dimethoxy)phenyl]-7-methoxy-4-methylcoumarinLHMDS, then NBSTHF-76Not Specified>90[11]
5′-bromo-2′-hydroxy-acetophenone and ethyl oxalateN/A (MW-assisted)Dioxane12020 min68[7]
5′-bromo-2′-hydroxy-acetophenone and ethyl oxalateN/A (MW-assisted)Dioxane15020 min87[8]

Experimental Protocols

Protocol 1: Bromination of Coumarin using Elemental Bromine [3]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a trap for hydrogen bromide, dissolve coumarin (1 mole) in chloroform (200 ml).

  • Addition of Bromine: Prepare a solution of bromine (1 mole) in chloroform (85 ml) and add it dropwise to the stirred coumarin solution at room temperature over 3 hours.

  • Quenching: After the addition is complete, remove any excess bromine by adding a 20% sodium sulfite solution until the color disappears.

  • Workup: Separate the chloroform layer, wash it twice with water, and dry it over magnesium sulfate.

  • Isolation: Filter the drying agent and evaporate the chloroform to a smaller volume. The product, coumarin dibromide, will precipitate and can be collected by filtration. Further concentration of the mother liquor may yield more product.

  • Purification: The crude product can be purified by recrystallization.

Protocol 2: Microwave-Assisted Synthesis of 6-Bromochromone-2-carboxylic Acid [5][8]

  • Reaction Mixture: In a microwave vial, add 5'-bromo-2'-hydroxyacetophenone (1 equivalent), sodium methoxide (2 equivalents), and diethyl oxalate (3 equivalents) to ethanol.

  • First Microwave Irradiation: Seal the vial and irradiate the mixture in a microwave reactor at 120°C for 15 minutes.

  • Acidification: Cool the reaction mixture to room temperature and add 4 M HCl.

  • Second Microwave Irradiation: Irradiate the mixture again in the microwave reactor at 120°C for 20 minutes.

  • Isolation: After cooling, the product will precipitate. Collect the precipitate by filtration, wash with cold water, and dry to obtain the 6-bromochromone-2-carboxylic acid.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Coumarin or 3-Acetylcoumarin reaction Bromination (e.g., Br2, NBS) start->reaction Add Brominating Agent & Solvent workup Aqueous Workup reaction->workup Quench Reaction purification Column Chromatography or Recrystallization workup->purification Crude Product product This compound purification->product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation start->cause2 cause3 Suboptimal Conditions start->cause3 solution1 Increase Reaction Time/ Temperature cause1->solution1 solution2 Optimize Stoichiometry/ Temperature cause2->solution2 solution3 Screen Solvents, Catalysts, & Temp. cause3->solution3 outcome Improved Yield solution1->outcome solution2->outcome solution3->outcome

Caption: A troubleshooting guide for addressing low reaction yields in this compound synthesis.

References

Technical Support Center: Purification of Brominated Chromenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of brominated chromenone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of brominated chromenone derivatives?

A1: The most common impurities arise from the bromination reaction itself. These can include:

  • Unreacted Starting Material: Incomplete bromination can lead to the presence of the non-brominated chromenone precursor in your crude product.

  • Over-bromination Products: Depending on the reactivity of the chromenone ring and the reaction conditions, di- or even tri-brominated species can be formed as byproducts when mono-bromination is intended.[1][2]

  • Positional Isomers: Bromination can sometimes occur at different positions on the chromenone scaffold, leading to a mixture of constitutional isomers which can be challenging to separate due to their similar physical properties.[3][4]

  • Hydrolyzed Products: If harsh conditions are used, the chromenone ring can potentially undergo hydrolysis.

  • Residual Brominating Reagent and Byproducts: Reagents like N-bromosuccinimide (NBS) can leave behind succinimide, which needs to be removed.[5]

Q2: My brominated chromenone derivative appears to be degrading on the silica gel column. What can I do to prevent this?

A2: Decomposition on silica gel is a known issue for certain classes of organic compounds, potentially due to the acidic nature of the silica.[6] Here are several strategies to mitigate this:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry in your eluent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine.[7]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil (magnesium silicate).

  • Minimize Contact Time: Employ flash chromatography with a shorter, wider column to reduce the residence time of your compound on the stationary phase.[6]

  • Check Compound Stability: Before committing to a large-scale column, test the stability of your compound on a small amount of silica gel by spotting it on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots appear.[6]

Q3: I am having difficulty separating my desired brominated chromenone from a closely-eluting impurity by column chromatography. How can I improve the separation?

A3: Achieving good separation between compounds with similar polarities requires careful optimization of your chromatographic conditions.

  • Optimize the Mobile Phase: The key to good separation is finding the optimal solvent system. Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems with different polarities and selectivities. A good starting point is often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate or dichloromethane.[8][9][10] Aim for a significant difference in the Rf values of your product and the impurity.

  • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the elution. This can help to better resolve compounds that are close together on a TLC plate.[9]

  • Improve Column Packing: A well-packed column is crucial for good separation. Ensure your silica gel is uniformly packed to avoid channeling.

  • Dry Loading: For samples that are not very soluble in the initial eluent, dry loading onto a small amount of silica gel can lead to sharper bands and better separation.[6]

Q4: What are the best practices for recrystallizing brominated chromenone derivatives?

A4: Recrystallization is a powerful purification technique if a suitable solvent can be found.

  • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvent systems for recrystallization include ethanol, methanol, ethyl acetate/hexanes, and acetone/hexanes.[11]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature to encourage the formation of large, pure crystals. Rapid cooling can cause impurities to be trapped in the crystal lattice.

  • Seeding: If your compound is reluctant to crystallize, adding a small seed crystal of the pure compound can initiate crystallization.

  • Washing: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.

Q5: How can I visualize my brominated chromenone derivative on a TLC plate if it is not UV-active?

A5: While most chromenone derivatives are UV-active due to their conjugated system, if you need an alternative visualization method, you can use a staining reagent.

  • Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for organic compounds. It reacts with oxidizable functional groups, appearing as yellow-brown spots on a purple background.[3]

  • Iodine Chamber: Placing the TLC plate in a chamber containing iodine crystals will cause most organic compounds to appear as brown spots.[12] This is a non-destructive method, and the spots will fade over time.[12]

  • p-Anisaldehyde Stain: This stain can produce a range of colors with different compounds upon heating and is useful for compounds with certain functional groups.[13]

Troubleshooting Guides

Column Chromatography Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Low Yield After Column - Compound is still on the column. - Compound decomposed on the column. - Co-elution with impurities.- Increase the polarity of the eluent to flush the column. - Test compound stability on silica gel.[6] Consider deactivating the silica or using an alternative stationary phase. - Re-optimize the solvent system using TLC for better separation.
Product Elutes Too Quickly (High Rf) - Eluent is too polar.- Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system).
Product Elutes Too Slowly (Low Rf) - Eluent is not polar enough.- Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate system).
Streaking or Tailing of Spots on TLC/Column - Sample is overloaded. - Compound has poor solubility in the eluent. - Compound is interacting strongly with the stationary phase (e.g., acidic or basic compounds).- Reduce the amount of crude material loaded onto the column. - Choose a solvent system in which the compound is more soluble. - Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).
Separation of Isomers is Unsuccessful - Isomers have very similar polarities.- Use a long, narrow column for higher resolution. - Employ a very shallow solvent gradient. - Consider preparative HPLC for difficult separations.[4][8]
Recrystallization Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling - Solution is not saturated. - Compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration. - Add a "bad" solvent (one in which the compound is insoluble) dropwise until the solution becomes cloudy, then heat to redissolve and cool again. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal.
Oiling Out Instead of Crystallizing - The boiling point of the solvent is higher than the melting point of the solute. - The solution is supersaturated. - Presence of impurities inhibiting crystallization.- Use a lower-boiling solvent. - Redissolve the oil in more solvent and cool more slowly. - Perform a preliminary purification step (e.g., a quick filtration through a plug of silica) before recrystallization.
Low Recovery of Product - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the compound. - Ensure the solution is thoroughly cooled, possibly in an ice bath, before filtration.[14] - Preheat the filtration apparatus (funnel and flask) to prevent premature crystallization.

Quantitative Data Summary

The following table provides illustrative data for the purification of a hypothetical brominated chromenone derivative. Actual results will vary depending on the specific compound and the nature of the impurities.

Purification Method Starting Purity (by HPLC) Final Purity (by HPLC) Yield Typical Solvent System
Flash Column Chromatography 75%>98%60-85%Hexane:Ethyl Acetate (gradient)
Recrystallization 85%>99%50-75%Ethanol or Acetone/Hexane
Preparative HPLC 90%>99.5%70-90%Acetonitrile:Water (gradient)

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system by running TLC plates of the crude material in various mixtures of solvents (e.g., different ratios of hexane and ethyl acetate). The ideal system will give your desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent you will use. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a layer of sand to the top of the silica gel.

  • Sample Loading: Dissolve the crude brominated chromenone derivative in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Carefully add the eluent to the column and begin elution, collecting fractions in test tubes. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified brominated chromenone derivative.

Protocol 2: Purification by Recrystallization
  • Dissolution: In a flask, add the crude brominated chromenone derivative and a small amount of a suitable solvent (e.g., ethanol). Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Synthesis Bromination of Chromenone Workup Aqueous Workup Synthesis->Workup Crude Crude Product Workup->Crude TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Impurities with similar polarity Recrystal Recrystallization TLC->Recrystal Good crystal formation & different solubilities Prep_HPLC Preparative HPLC TLC->Prep_HPLC Difficult separation or high purity required Pure_Product Pure Brominated Chromenone Column->Pure_Product Recrystal->Pure_Product Prep_HPLC->Pure_Product Analysis Purity & Structural Analysis (NMR, HPLC, MS) Pure_Product->Analysis

Caption: Experimental workflow for the synthesis and purification of brominated chromenone derivatives.

troubleshooting_logic rect_node rect_node start Crude Product Purification check_purity Is Purity >95%? start->check_purity main_impurity What is the main impurity? check_purity->main_impurity No end_pure Pure Product check_purity->end_pure Yes starting_material Starting Material main_impurity->starting_material over_brominated Over-brominated main_impurity->over_brominated isomer Isomer main_impurity->isomer other Other main_impurity->other optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) starting_material->optimize_reaction over_brominated->optimize_reaction prep_hplc Preparative HPLC isomer->prep_hplc recrystallization Recrystallization other->recrystallization column_chrom Flash Column Chromatography optimize_reaction->column_chrom column_chrom->check_purity recrystallization->check_purity prep_hplc->end_pure

Caption: Troubleshooting decision tree for the purification of brominated chromenone derivatives.

References

Technical Support Center: Synthesis of 3-Bromo-2-chromenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Bromo-2-chromenone. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to synthesize this compound resulted in a complex mixture of products. What are the likely byproducts?

A1: The direct bromination of 2-chromenone (coumarin) is the most common route to this compound. While this reaction is generally regioselective for the 3-position, several byproducts can form, leading to a complex reaction mixture. The most common byproducts include:

  • Unreacted Starting Material: Incomplete bromination can leave unreacted 2-chromenone in your product mixture.

  • Dibrominated Coumarins: Over-bromination can lead to the formation of various dibrominated isomers. The most likely is 3,6-dibromo-2-chromenone, but other isomers are possible depending on the reaction conditions.

  • Isomeric Monobrominated Coumarins: While bromination at the 3-position is favored, minor amounts of isomers with bromine substitution on the benzene ring (e.g., 6-bromo-2-chromenone or 8-bromo-2-chromenone) can occur, especially with certain catalysts or prolonged reaction times.

  • Hydrolysis Products: The lactone ring of the coumarin is susceptible to hydrolysis, especially in the presence of water and acid or base. This can lead to the formation of coumarinic acid derivatives.

Q2: I am having difficulty purifying my this compound. What are the recommended purification methods?

A2: Purification of this compound often requires chromatographic techniques due to the similar polarities of the main product and potential byproducts.

  • Column Chromatography: This is the most effective method for separating this compound from unreacted starting material and isomeric byproducts. A silica gel column with a non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used. The polarity of the eluent can be gradually increased to elute the different components.

  • Recrystallization: If the crude product is relatively pure, recrystallization can be an effective final purification step. Suitable solvents include ethanol, methanol, or a mixture of ethanol and water.

Q3: My yield of this compound is consistently low. How can I optimize the reaction to improve the yield?

A3: Low yields can be attributed to several factors. Here are some troubleshooting steps to improve your yield:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine (Br₂) as it is easier to handle and can lead to higher selectivity for the 3-position, potentially reducing the formation of byproducts.

  • Reaction Temperature: The reaction temperature should be carefully controlled. Lower temperatures (e.g., 0-5 °C) when using Br₂ can help to minimize over-bromination and other side reactions.

  • Solvent: The choice of solvent is critical. Chloroform or acetic acid are commonly used for direct bromination with Br₂. For NBS bromination, carbon tetrachloride or acetonitrile are often employed. Ensure your starting material is fully dissolved in the chosen solvent.

  • Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time. Stopping the reaction too early will result in a low conversion of the starting material, while prolonged reaction times can increase the formation of byproducts.

  • Exclusion of Moisture: Coumarins can be sensitive to moisture. Performing the reaction under anhydrous conditions can help to prevent hydrolysis of the lactone ring.

Byproduct Summary

The following table summarizes the potential byproducts in the synthesis of this compound and key characteristics that can aid in their identification.

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Potential Identification Method
2-Chromenone (Coumarin)C₉H₆O₂146.14TLC, GC-MS, ¹H NMR
3,6-Dibromo-2-chromenoneC₉H₄Br₂O₂303.94GC-MS, ¹H NMR, ¹³C NMR
6-Bromo-2-chromenoneC₉H₅BrO₂225.04TLC, GC-MS, ¹H NMR, ¹³C NMR
8-Bromo-2-chromenoneC₉H₅BrO₂225.04TLC, GC-MS, ¹H NMR, ¹³C NMR

Experimental Protocols

Synthesis of this compound via Direct Bromination

This protocol describes a common method for the synthesis of this compound using bromine in a suitable solvent.

Materials:

  • 2-Chromenone (Coumarin)

  • Bromine (Br₂)

  • Chloroform (CHCl₃) or Glacial Acetic Acid

  • Sodium thiosulfate solution (aqueous)

  • Sodium bicarbonate solution (aqueous)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 2-chromenone in chloroform or glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine in the same solvent dropwise to the stirred solution of coumarin. The addition should be done over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the progress by TLC.

  • Once the reaction is complete (as indicated by the consumption of the starting material), quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the reddish-brown color disappears.

  • If using an acidic solvent, neutralize the reaction mixture by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the organic extract under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Reaction Pathway and Byproduct Formation

The following diagram illustrates the primary reaction pathway for the synthesis of this compound and the formation of common byproducts.

Synthesis_Byproducts Coumarin 2-Chromenone (Coumarin) Product This compound (Main Product) Coumarin->Product Regioselective Bromination (Major) Isomers Isomeric Byproducts (e.g., 6-Bromo-2-chromenone) Coumarin->Isomers Aromatic Bromination (Minor) Hydrolysis Hydrolysis Products (Coumarinic Acid Derivatives) Coumarin->Hydrolysis Hydrolysis Bromine Brominating Agent (e.g., Br₂, NBS) Dibromo Dibrominated Byproducts (e.g., 3,6-Dibromo-2-chromenone) Product->Dibromo Over-bromination Product->Hydrolysis Hydrolysis

Caption: Reaction scheme for this compound synthesis and potential byproduct formation.

Technical Support Center: Synthesis of 3-Bromo-2-chromenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 3-Bromo-2-chromenone.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction due to insufficient reaction time or temperature.[1] 2. Inactive starting materials or reagents. 3. Incorrect stoichiometry of reactants.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature. 2. Verify the purity and activity of starting materials (e.g., salicylaldehyde, acetic anhydride) and catalysts. 3. Recalculate and ensure the correct molar ratios of all reactants and reagents are used.
Formation of a Major Side Product 1. Over-bromination: Multiple bromine atoms may be added to the coumarin ring, especially with excess brominating agent or harsh conditions. 2. Formation of Isomers: In methods like the Perkin reaction, the formation of chromane-based isomers is a possibility, though less common.[2] 3. Hydrolysis of Bromo Group: If water is present in the reaction mixture, the bromo group can be hydrolyzed to a hydroxyl group.1. Use a controlled amount of the brominating agent (e.g., N-bromosuccinimide) and maintain the recommended reaction temperature.[3] 2. Optimize the reaction conditions of the cyclization step to favor the formation of the desired coumarin. 3. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent unwanted hydrolysis.
Product is Difficult to Purify 1. Presence of unreacted starting materials. 2. Formation of multiple, closely related side products with similar polarities. 3. Oily or tarry consistency of the crude product.1. Optimize the reaction to drive it to completion. Consider a pre-purification step like washing with a suitable solvent to remove excess starting materials. 2. Employ column chromatography with a carefully selected solvent system to separate the desired product from impurities. Gradient elution may be necessary. 3. Attempt to induce crystallization by scratching the flask or seeding with a small crystal of pure product. If the product remains an oil, purification by column chromatography is recommended.
Inconsistent Results Between Batches 1. Variability in the quality of reagents or solvents. 2. Inconsistent reaction conditions (temperature, stirring speed, atmosphere). 3. Scale-up issues.1. Use reagents and solvents from the same supplier and lot number for a series of experiments. 2. Carefully control all reaction parameters. Use a temperature-controlled reaction setup and ensure consistent stirring. 3. When scaling up, re-optimize reaction conditions as heat and mass transfer can differ.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The synthesis of this compound can be approached in two primary ways:

  • Bromination of pre-formed 2-chromenone (coumarin): This involves the electrophilic substitution of bromine at the C3 position of the coumarin ring. N-bromosuccinimide (NBS) is a commonly used reagent for this purpose.[3]

  • Cyclization of a brominated precursor: This can be achieved through reactions like the Perkin or Pechmann condensation using a brominated starting material. For instance, the Perkin reaction can be adapted by using a brominated acetic anhydride derivative or by brominating the intermediate ortho-hydroxycinnamic acid before cyclization.[2][4]

Q2: What are the typical side products I should expect?

A2: Depending on the synthetic route, several side products can be formed:

  • Dibrominated coumarins: Over-bromination can lead to the formation of products with bromine at other positions on the aromatic ring.

  • Unreacted starting materials: Incomplete reactions will leave starting materials like 2-chromenone or salicylaldehyde in the crude product.

  • Chromane isomers: While less common in well-optimized Perkin reactions, the formation of these isomers is a potential side reaction.[2]

  • 3-Hydroxy-2-chromenone: If the reaction conditions are not strictly anhydrous, the bromo group can be hydrolyzed.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any potential side products. The spots can be visualized under a UV lamp.

Q4: What is the best way to purify the final product?

A4: The most effective method for purifying this compound is typically column chromatography on silica gel. The choice of eluent is crucial for good separation. A gradient of hexane and ethyl acetate is often effective. Recrystallization from a suitable solvent can be used for further purification if the product is a solid.

Experimental Protocols

Protocol 1: Bromination of 2-Chromenone using N-Bromosuccinimide (NBS)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chromenone (1 equivalent) in a suitable solvent such as carbon tetrachloride or chloroform.

  • Reagent Addition: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Purification: Wash the filtrate with a sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Main Synthetic Pathway: Bromination of 2-Chromenone

G Coumarin 2-Chromenone Product This compound Coumarin->Product Bromination NBS NBS, Initiator NBS->Product

Caption: Synthesis of this compound via bromination of 2-chromenone.

Common Side Reaction: Over-bromination```dot

G Coumarin 2-Chromenone Dibromo Dibromo-2-chromenone Coumarin->Dibromo Over-bromination Excess_NBS Excess NBS Excess_NBS->Dibromo

References

Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-2-chromenone Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize catalyst loading for the cross-coupling of 3-Bromo-2-chromenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions for this compound?

A1: The most prevalent and versatile cross-coupling reactions for functionalizing this compound are the Suzuki-Miyaura, Heck, and Sonogashira reactions. These palladium-catalyzed methods are widely used for the formation of carbon-carbon bonds, enabling the synthesis of a diverse range of 3-substituted-2-chromenone derivatives.

Q2: How does catalyst loading typically affect the yield of the cross-coupling reaction?

A2: Catalyst loading is a critical parameter that directly influences the reaction's efficiency and yield. Generally, increasing the catalyst concentration provides more active sites for the reactants, which can lead to a higher reaction rate and improved yield. However, there is often an optimal catalyst concentration beyond which further increases may offer diminishing returns or even lead to adverse effects such as catalyst aggregation and the formation of byproducts. It is crucial to screen different catalyst loadings to find the optimal conditions for a specific transformation.

Q3: What are the key factors to consider when selecting a palladium catalyst and ligand?

A3: The choice of the palladium catalyst and ligand is crucial for a successful cross-coupling reaction. For Suzuki-Miyaura couplings, common catalysts include Pd(PPh₃)₄ and PdCl₂(dppf). In Heck reactions, Pd(OAc)₂ is frequently used, often in combination with a phosphine ligand like P(o-tolyl)₃. For Sonogashira couplings, a combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is standard. The ligand's electronic and steric properties can significantly impact the catalyst's stability and reactivity.

Q4: Why is degassing the solvent and using an inert atmosphere important?

A4: Many palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. The presence of oxygen can lead to the oxidation and deactivation of the catalyst, resulting in low or no conversion of the starting material. Therefore, it is essential to thoroughly degas the solvent and reagents and to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to ensure the longevity and activity of the catalyst.

Q5: Can I perform sequential cross-coupling reactions if my chromenone has other halogen substituents?

A5: Yes, sequential cross-coupling is a viable strategy for di- or poly-halogenated chromenones. The reactivity of halogens in palladium-catalyzed cross-coupling generally follows the order I > Br > Cl. This difference in reactivity allows for site-selective functionalization. For instance, a more reactive bromo-substituent can be coupled under milder conditions, leaving a less reactive chloro-substituent intact for a subsequent coupling reaction under more forcing conditions.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive or degraded catalyst. 2. Insufficiently degassed solvent or reagents. 3. Inappropriate base or solvent. 4. Reaction temperature is too low.1. Use a fresh batch of catalyst. Consider using a more active pre-catalyst. 2. Ensure thorough degassing of all solvents and reagents by sparging with an inert gas or using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene, DMF, with or without water). 4. Gradually increase the reaction temperature in increments of 10-20 °C.
Low Yield 1. Suboptimal catalyst loading. 2. Incomplete reaction. 3. Formation of side products (e.g., homocoupling). 4. Protodeborylation of the boronic acid (in Suzuki coupling).1. Perform a catalyst loading screen (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to identify the optimal concentration.[1] 2. Monitor the reaction progress by TLC or LC-MS and increase the reaction time if necessary. 3. Ensure a strictly inert atmosphere to minimize oxygen-induced homocoupling. For Suzuki reactions, using a slight excess of the boronic acid can sometimes suppress homocoupling of the aryl halide. 4. Use a fresh, high-purity boronic acid. Consider using a boronate ester, which can be more stable.
Formation of Impurities/Byproducts 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. 3. Catalyst decomposition.1. Lower the reaction temperature. 2. Carefully check the stoichiometry of all reactants, including the base. 3. Use a more stable ligand or a lower reaction temperature. In some cases, a higher catalyst loading can lead to more side reactions.
Difficulty in Product Isolation/Purification 1. Presence of closely eluting impurities. 2. Residual catalyst or ligands.1. Optimize the column chromatography conditions (e.g., solvent system, gradient). 2. After the reaction, consider a work-up procedure that includes a filtration through a pad of celite or silica gel to remove the palladium catalyst. Washing the organic layer with an aqueous solution of a suitable scavenger can also help remove residual metals.

Data Presentation: Catalyst Loading Optimization

The following tables summarize typical reaction conditions and the effect of catalyst loading on the yield for the cross-coupling of bromoarenes, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides

EntryCatalystCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄3K₃PO₄1,4-Dioxane/H₂O (4:1)901285
2Pd(OAc)₂ / SPhos2 / 4K₃PO₄Toluene1001692
3Pd₂(dba)₃ / XPhos1.5 / 3Cs₂CO₃THF801888
4PdCl₂(dppf)5Na₂CO₃Toluene/Dioxane (4:1)854High

Table 2: Heck Coupling of Aryl Bromides

EntryCatalystCatalyst Loading (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂2P(o-tolyl)₃ (4)Et₃NDMF1002478
2Pd(PPh₃)₄3-K₂CO₃Acetonitrile801885
3Pd₂(dba)₃1.5P(t-Bu)₃ (3)NaOAcDMA1202072

Table 3: Sonogashira Coupling of Aryl Bromides

EntryCatalystCatalyst Loading (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂2CuI (4)Et₃NTHFRT12High
2Pd(PPh₃)₄5CuI (10)Et₃NDMF606High
3Pd(OAc)₂ / PPh₃2 / 4CuI (5)DIPAToluene8016Good

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) under the inert atmosphere.

  • Add the anhydrous solvent (e.g., 1,4-Dioxane, 8 mL) and degassed water (2 mL) via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

General Protocol for Heck Coupling
  • In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent (e.g., DMF, 5 mL) and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.).

  • Add the alkene (1.5 mmol, 1.5 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

General Protocol for Sonogashira Coupling
  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous solvent (e.g., THF, 10 mL) and the base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.).

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature to 60 °C).

  • Monitor the reaction's progress by TLC.

  • Upon completion, cool the mixture, dilute with diethyl ether, and filter through celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine this compound, Coupling Partner, and Base inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Desired Temperature with Stirring solvent->heat monitor Monitor Progress (TLC, LC-MS, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up and Extraction cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Purified 3-Substituted-2-chromenone purify->product

Caption: General experimental workflow for cross-coupling of this compound.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Low or No Yield catalyst_inactive Is the catalyst active? start->catalyst_inactive catalyst_loading Is catalyst loading optimal? catalyst_inactive->catalyst_loading Yes solution_catalyst_new Use fresh catalyst catalyst_inactive->solution_catalyst_new No solution_catalyst_screen Screen catalyst loading catalyst_loading->solution_catalyst_screen No atmosphere Is the atmosphere inert? catalyst_loading->atmosphere Yes temperature Is the temperature optimal? atmosphere->temperature Yes solution_degas Improve degassing procedure atmosphere->solution_degas No base_solvent Is the base/solvent combination appropriate? temperature->base_solvent Yes solution_temp Optimize temperature temperature->solution_temp No solution_base_solvent Screen bases and solvents base_solvent->solution_base_solvent No

Caption: Troubleshooting logic for low-yield cross-coupling reactions.

References

Technical Support Center: Solvent Effects on the Reactivity of 3-Bromo-2-chromenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2-chromenone. The following sections detail the impact of solvent choice on common reactions, offer experimental protocols, and provide solutions to frequently encountered issues.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the reactivity of this compound in nucleophilic substitution reactions?

A1: The solvent plays a crucial role in nucleophilic substitution reactions by stabilizing or destabilizing the reactants, transition states, and products. For this compound, which can undergo substitution at the C3 position, the solvent polarity is a key factor.

  • Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents can solvate both the nucleophile and the leaving group through hydrogen bonding. This can decrease the reactivity of strong nucleophiles by creating a solvent shell around them. However, for reactions proceeding through an SN1-like mechanism, polar protic solvents can stabilize the carbocation intermediate, potentially increasing the reaction rate.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are generally preferred for SNAr (Nucleophilic Aromatic Substitution) type reactions, which is relevant to the electron-deficient ring system of chromenone. They solvate cations well but leave anions (the nucleophiles) relatively "naked" and more reactive. This often leads to faster reaction rates and higher yields for nucleophilic substitutions on this compound. In some cases, the use of polar aprotic solvents can lead to unexpected side reactions, such as nitro-group migration in similar aromatic systems when amines are used as nucleophiles.[1]

Q2: What is the influence of solvents on palladium-catalyzed cross-coupling reactions (Heck, Suzuki, Sonogashira) of this compound?

A2: In palladium-catalyzed cross-coupling reactions, the solvent affects the solubility of reactants and catalysts, the stability of the catalytic species, and the rate of the different steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

  • Heck Reaction: Polar aprotic solvents like DMF and DMAc are commonly used and often give good results.[2] The choice of solvent can influence the reaction temperature required and the overall yield.

  • Suzuki Coupling: A variety of solvents can be used, often in combination with water. Common solvent systems include toluene/water, dioxane/water, and DMF/water.[3][4] The presence of water is often necessary to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) which is crucial for the activation of the boronic acid.[3][5] The choice of solvent can impact the reaction rate and the formation of byproducts.

  • Sonogashira Coupling: Polar aprotic solvents like DMF, THF, and acetonitrile are frequently employed.[6] The solvent can influence the reaction rate and yield. For instance, in some copper-free Sonogashira couplings, polar aprotic solvents like DMSO have been shown to provide excellent conversions.[6] In contrast, for some substrates, non-polar solvents like toluene have resulted in better yields compared to DMF, possibly by preventing ligand displacement from the palladium complex.

Q3: I am observing low yields in my reaction with this compound. What are the likely causes related to the solvent?

A3: Low yields can often be attributed to several solvent-related factors:

  • Poor Solubility: If your reactants, catalyst, or base are not fully dissolved, the reaction will be slow and incomplete. Consider a solvent or solvent mixture that provides better solubility for all components.

  • Inappropriate Polarity: The solvent polarity might not be optimal for the specific reaction mechanism. For example, using a non-polar solvent for a reaction that involves charged intermediates can significantly slow it down.

  • Solvent-Induced Decomposition: The solvent might be reacting with your starting material, product, or catalyst, especially at elevated temperatures. For instance, some protecting groups may be unstable in certain solvents under the reaction conditions.

  • Suboptimal Solvent for the Base: In cross-coupling reactions, the effectiveness of the base is highly dependent on the solvent. An inorganic base might not be effective in a non-polar organic solvent without the presence of a phase-transfer catalyst or a co-solvent like water.

Troubleshooting Guides

Issue 1: Low Yield and/or Slow Conversion in Nucleophilic Substitution
Symptom Possible Cause Suggested Solution
Reaction is slow or stalls.Poor solubility of the nucleophile or this compound.Switch to a more polar aprotic solvent like DMF or DMSO to improve solubility.
Low reactivity of the nucleophile due to solvation.If using a polar protic solvent, switch to a polar aprotic solvent to enhance nucleophilicity.
Low yield of the desired product.Side reactions are occurring.Optimize the reaction temperature. A lower temperature might suppress side reactions. Consider a different solvent that may not promote the observed side reactions.
The product is unstable in the reaction conditions.Monitor the reaction progress by TLC or LC-MS to check for product degradation. If degradation is observed, try a less polar solvent or a lower reaction temperature.
Issue 2: Poor Performance in Palladium-Catalyzed Cross-Coupling Reactions
Symptom Possible Cause Suggested Solution
Heck Reaction: Low yield of the vinylated product.Catalyst deactivation.Ensure the solvent is anhydrous and degassed. Some palladium catalysts are sensitive to air and moisture.
Suboptimal solvent polarity.Screen different polar aprotic solvents such as DMF, NMP, or dioxane.
Suzuki Coupling: Incomplete reaction.Ineffective activation of the boronic acid.Use a solvent system that can dissolve the inorganic base, such as a mixture of an organic solvent (toluene, dioxane) and water.[3]
Formation of homocoupling byproducts.Optimize the solvent and base combination. Sometimes switching to a different base or solvent can suppress homocoupling.
Sonogashira Coupling: Low yield or no reaction.Inhibition of the catalyst.In some cases, coordinating solvents like DMF can inhibit the catalytic activity. Try a less coordinating solvent like toluene or THF.[7]
Dimerization of the alkyne (Glaser coupling).If using a copper co-catalyst, ensure anaerobic conditions. Alternatively, switch to a copper-free Sonogashira protocol.

Data Presentation: Solvent Effects on Reactivity

The following tables summarize the effect of different solvents on the yield of common reactions with this compound and analogous aryl bromides.

Table 1: Solvent Effects on the Suzuki Coupling of Aryl Bromides with Phenylboronic Acid

EntryAryl BromideSolventBaseCatalystYield (%)Reference
1p-BromoacetophenoneDMF/H₂OCs₂CO₃Pd ComplexGood[3]
2BromobenzeneMethanol/WaterK₂CO₃Pd/Fe₂O₄High[8]
34-BromotolueneToluene/H₂ONa₂CO₃Pd(OAc)₂/PPh₃98
43-BromochromoneH₂O/AcetoneK₂CO₃Pd(OAc)₂/SPhosGood[5]
53-BromochromoneMeOHNaOAcPd(OAc)₂Good[5]

Table 2: Solvent Effects on the Sonogashira Coupling of Aryl Halides with Alkynes

EntryAryl HalideAlkyneSolventBaseCatalyst SystemYield (%)Reference
1Aryl BromidePhenylacetyleneDMFAmineNHC-Pd-PPh₃Good
2Aryl BromidePhenylacetyleneTHFN-ButylamineDipyrimidyl-palladiumGood
3Aryl BromidePhenylacetyleneDMSOTMP[DTBNpP] Pd(crotyl)Clup to 97[6]
4IodobenzenePhenylacetyleneEtOHK₂CO₃Pd/CuFe₂O₄Excellent
52-IodophenolPhenylacetyleneDMFEt₂NHBridged-bis(NHC)PdBr₂96[7]
62-IodophenolPhenylacetyleneTolueneEt₂NHBridged-bis(NHC)PdBr₂Good[7]

Table 3: Solvent Effects on the Heck Reaction of Aryl Bromides with Styrene

EntryAryl BromideSolventBaseCatalystYield (%)Reference
1BromobenzeneDMAcNaOAcPd/CHigh[2]
2Aryl BromidesDMFNaOAcPd(OAc)₂/n-Bu₄NBrGood to Excellent[9][10]

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine
  • To a solution of this compound (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate), add the amine nucleophile (1.2-1.5 equiv).

  • Add a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 2.0 equiv) if the amine is used as its salt or if the reaction requires it.

  • Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling
  • In a Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1, 0.1 M) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

General Protocol for Copper-Free Sonogashira Coupling
  • To a Schlenk flask, add this compound (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a base (e.g., Et₃N or Cs₂CO₃, 2.0-3.0 equiv).[11]

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous, degassed solvent (e.g., THF or DMF, 0.1-0.2 M).

  • Stir the reaction at room temperature or heat as required, monitoring its progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Experimental_Workflow_Solvent_Screening cluster_setup Reaction Setup cluster_screening Solvent Screening cluster_analysis Analysis & Optimization A Define Reaction: This compound + Reactant B Select Initial Conditions: Catalyst, Base, Temp. A->B S1 Run in Solvent 1 (e.g., DMF) B->S1 Parallel Experiments S2 Run in Solvent 2 (e.g., Toluene) B->S2 Parallel Experiments S3 Run in Solvent 3 (e.g., Dioxane/H2O) B->S3 Parallel Experiments S4 Run in Solvent 4 (e.g., Acetonitrile) B->S4 Parallel Experiments C Monitor Reactions (TLC, LC-MS) S1->C S2->C S3->C S4->C D Compare Yields & Side Products C->D E Select Optimal Solvent D->E F Further Optimization (Temp., Concentration) E->F

Caption: Experimental workflow for solvent screening and optimization.

Solvent_Effects_Logic cluster_properties Solvent Properties cluster_impact Impact on Reaction Solvent Solvent Choice Polarity Polarity (Protic vs. Aprotic) Solvent->Polarity Solubility Solubilizing Power Solvent->Solubility Coordinating Coordinating Ability Solvent->Coordinating Mechanism Reaction Mechanism (SN1 vs. SNAr) Polarity->Mechanism Influences Rate Reaction Rate Polarity->Rate Affects Solubility->Rate Impacts Yield Product Yield Solubility->Yield Determines Catalyst Catalyst Stability & Activity Coordinating->Catalyst Affects Selectivity Selectivity/ Side Products Mechanism->Selectivity Governs Rate->Yield Influences Catalyst->Yield Crucial for

Caption: Logical relationships of solvent properties and their impact on reaction outcomes.

References

Preventing decomposition of 3-Bromo-2-chromenone during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-2-chromenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound decomposition during reactions?

A1: this compound is susceptible to three primary decomposition pathways:

  • Hydrolysis: The lactone ring can be opened by nucleophilic attack of water or hydroxide ions, especially under basic conditions, to form the corresponding coumarinic acid salt.

  • Dehalogenation: The bromine atom at the 3-position can be lost, particularly in the presence of certain catalysts (e.g., some palladium catalysts in cross-coupling reactions), reducing agents, or strong bases.

  • Photodegradation: Like many coumarin derivatives, this compound can be sensitive to light, leading to undesired side reactions and degradation of the molecule.

Q2: How can I minimize the decomposition of my this compound during a reaction?

A2: To minimize decomposition, consider the following general precautions:

  • Control pH: Avoid strongly basic conditions whenever possible. If a base is necessary, use a non-nucleophilic, sterically hindered base.

  • Solvent Choice: Use anhydrous, aprotic solvents to minimize hydrolysis.

  • Light Protection: Protect your reaction from light by using amber glassware or wrapping the reaction vessel in aluminum foil.

  • Temperature Control: While specific thermal decomposition data is limited, it is generally advisable to run reactions at the lowest effective temperature.

  • Inert Atmosphere: For sensitive reactions, particularly those involving organometallic reagents, working under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen and moisture.

Troubleshooting Guides

Issue 1: Low yield and formation of a water-soluble byproduct, especially when using a base.

Possible Cause: Hydrolysis of the lactone ring.

Troubleshooting Steps:

  • Assess Basicity: If using a strong, nucleophilic base (e.g., NaOH, KOH, alkoxides), consider switching to a weaker or non-nucleophilic base.

  • Solvent Selection: Ensure your solvent is anhydrous. If the reaction chemistry allows, switch from a protic solvent (e.g., ethanol, methanol) to an aprotic solvent (e.g., THF, dioxane, toluene).

  • Temperature Management: Run the reaction at a lower temperature to reduce the rate of hydrolysis.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the starting material to hydrolytic conditions.

Issue 2: Formation of 2-chromenone (coumarin) as a major byproduct in a cross-coupling reaction.

Possible Cause: Dehalogenation of the 3-bromo substituent.

Troubleshooting Steps:

  • Ligand Choice for Palladium-Catalyzed Reactions: In Suzuki or similar cross-coupling reactions, the choice of phosphine ligand is critical. Bulky, electron-rich ligands such as SPhos or XPhos can promote the desired reductive elimination over dehalogenation.[1]

  • Base Selection: Avoid strong or amine-based bases that can act as hydride sources. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often better choices to minimize the formation of palladium-hydride species that lead to dehalogenation.[1]

  • Solvent Considerations: Aprotic solvents like dioxane, THF, or toluene are generally preferred over protic solvents (e.g., alcohols) or DMF, which can sometimes act as hydride sources.[1]

  • Purity of Reagents: Ensure all reagents, especially the boronic acid or ester, are of high purity.

Issue 3: Gradual discoloration and appearance of multiple unidentified spots on TLC over time.

Possible Cause: Photodegradation.

Troubleshooting Steps:

  • Light Protection: Consistently protect the reaction mixture from ambient light. Use amber glassware or wrap the flask in aluminum foil.

  • Solvent Purity: Ensure solvents are of high purity and free from impurities that could act as photosensitizers.

  • Minimize Exposure: Prepare solutions of this compound fresh and minimize their exposure to light before use.

Data Presentation

ConditionStability of this compoundRecommendations
pH
Acidic (pH < 4)Generally stablePreferred condition if compatible with the reaction.
Neutral (pH 6-7)Moderately stableSuitable for many reactions; minimize exposure to water.
Basic (pH > 8)Prone to hydrolysisAvoid strong, nucleophilic bases. Use non-nucleophilic bases like DABCO.[2][3]
Solvent Type
Polar Protic (e.g., H₂O, MeOH, EtOH)Lower stability due to solvolysis/hydrolysisAvoid if possible, or use anhydrous conditions and low temperatures.
Polar Aprotic (e.g., THF, Dioxane, ACN)Good stabilityRecommended for most applications.[2][3]
Nonpolar (e.g., Toluene, Hexane)Good stabilitySuitable for reactions where solubility is not an issue.
Light Exposure
UV or Ambient LightSusceptible to photodegradationProtect reaction and stored solutions from light.
DarkStableStore in amber vials or in the dark.

Experimental Protocols

Protocol 1: Nucleophilic Substitution with a Thiol using a Non-Nucleophilic Base (DABCO)

This protocol describes the synthesis of 4-sulfanylcoumarins from 3-bromocoumarins using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base to avoid decomposition.[2][3]

Materials:

  • This compound (1.0 equiv.)

  • Thiol (e.g., p-chlorothiophenol) (1.5 equiv.)

  • DABCO (1.0-1.5 equiv.)

  • Anhydrous THF

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry, two-necked round-bottom flask under an inert atmosphere, add this compound and anhydrous THF.

  • Heat the mixture to 70 °C with stirring.

  • Add the thiol followed by DABCO to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling with Minimized Dehalogenation

This protocol provides a general starting point for the Suzuki coupling of this compound with an arylboronic acid, employing a catalyst system known to minimize dehalogenation.[1]

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Pd₂(dba)₃ (0.01 equiv., 1 mol%)

  • SPhos (0.022 equiv., 2.2 mol%)

  • K₃PO₄ (2.0 equiv.)

  • Anhydrous Toluene

  • Degassed Water

  • Schlenk flask or sealed vial

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or vial under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the reaction vessel with an inert gas three times.

  • Add anhydrous toluene and degassed water via syringe.

  • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

DecompositionPathways cluster_starting_material This compound cluster_decomposition_products Decomposition Products A This compound B Coumarinic Acid Salt A->B Hydrolysis (e.g., OH⁻, H₂O) C 2-Chromenone (Coumarin) A->C Dehalogenation (e.g., Pd-H species) D Photodegradation Products A->D Photodegradation (Light)

Caption: Major decomposition pathways of this compound.

TroubleshootingWorkflow Start Reaction with this compound shows low yield or byproducts CheckByproduct Identify major byproduct(s) Start->CheckByproduct HydrolysisProduct Water-soluble byproduct? (Coumarinic acid) CheckByproduct->HydrolysisProduct Yes DehalogenationProduct 2-Chromenone byproduct? CheckByproduct->DehalogenationProduct No UseNonNucleophilicBase Use non-nucleophilic base (e.g., DABCO) HydrolysisProduct->UseNonNucleophilicBase Yes UseAnhydrousSolvent Use anhydrous aprotic solvent (e.g., THF, Toluene) HydrolysisProduct->UseAnhydrousSolvent Yes OtherByproducts Multiple/unidentified byproducts? DehalogenationProduct->OtherByproducts No OptimizeCatalyst Optimize Pd catalyst system (e.g., bulky ligands like SPhos) DehalogenationProduct->OptimizeCatalyst Yes ChangeBase Use weaker inorganic base (e.g., K₃PO₄) DehalogenationProduct->ChangeBase Yes ProtectFromLight Protect reaction from light OtherByproducts->ProtectFromLight Yes End Improved Reaction Outcome UseNonNucleophilicBase->End UseAnhydrousSolvent->End OptimizeCatalyst->End ChangeBase->End ProtectFromLight->End

Caption: Troubleshooting workflow for reactions involving this compound.

References

Technical Support Center: Column Chromatography Purification of 3-Bromo-2-chromenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-Bromo-2-chromenone via column chromatography. It is intended for researchers, scientists, and drug development professionals familiar with general laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: What is the essential first step before performing column chromatography for this compound?

A1: The most critical first step is to perform Thin Layer Chromatography (TLC) to determine the optimal mobile phase (solvent system).[1] This analysis helps you find a solvent mixture that provides good separation between this compound and any impurities.[1][2] The goal is to find a system where the desired compound has a retention factor (Rf) of approximately 0.3-0.4.[1][3]

Q2: What are recommended solvent systems for the purification of coumarin derivatives like this compound?

A2: For coumarins, which are generally not highly polar, mixtures of a non-polar solvent and a moderately polar solvent are effective.[4] Good starting points for TLC analysis include various ratios of hexane/ethyl acetate, petroleum ether/acetone, or hexane/diethyl ether.[4][5] A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can significantly improve the separation of compounds with similar polarities.[5]

Q3: Which stationary phase should I use and how much is needed?

A3: Silica gel is the most common stationary phase for purifying organic compounds like coumarins.[2] If you suspect your compound is sensitive to acid and might decompose on the silica, a less acidic stationary phase like neutral alumina or Florisil can be used as an alternative.[1] A general guideline is to use a weight ratio of at least 30:1 of silica gel to your crude this compound sample to avoid overloading the column.[1]

Q4: What is the best method for loading the crude sample onto the column?

A4: There are two primary methods: wet loading and dry loading.[6]

  • Wet Loading : The sample is dissolved in a minimal amount of the initial eluting solvent and carefully pipetted onto the top of the column.[6][7] This is risky if your sample is not very soluble in the non-polar mobile phase.[8]

  • Dry Loading (Recommended) : The crude product is dissolved in a suitable solvent, mixed with a small amount of silica gel, and the solvent is evaporated to yield a dry, free-flowing powder.[6][7] This powder is then carefully added to the top of the packed column.[7] This method often results in better separation and avoids issues with loading solvents of incorrect polarity.[6]

Troubleshooting Guide

Problem: My this compound is not eluting from the column.

  • Likely Cause: The mobile phase is not polar enough to move the compound through the stationary phase.[1][8]

  • Solution: Gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.[1] If the compound still doesn't elute, a stronger solvent like dichloromethane or a small percentage of methanol might be required, but this should be tested on TLC first.[8]

Problem: The this compound is eluting too quickly, with the solvent front.

  • Likely Cause: The mobile phase is too polar, causing the compound to have a very high affinity for the solvent and minimal interaction with the silica gel.[1]

  • Solution: Decrease the polarity of the mobile phase. This involves increasing the proportion of the non-polar component (e.g., hexane).[1]

Problem: I am getting poor separation between my product and impurities (co-elution).

  • Likely Cause: The chosen solvent system may not be optimal, or the column might be overloaded.[1][5] Impurities from coumarin synthesis, such as isomers or unreacted starting materials, can have very similar polarities to the desired product.[5]

  • Solution:

    • Optimize Mobile Phase: Re-evaluate your solvent system using TLC. Try different solvent combinations (e.g., substituting ethyl acetate with diethyl ether or acetone) to improve the difference in Rf values between your product and the impurity.[9]

    • Use Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities behind.[5]

    • Check Column Loading: Ensure you have not overloaded the column. A high sample-to-silica ratio leads to broad bands and poor separation.[1]

Problem: The compound bands on the column are streaking or tailing.

  • Likely Cause: This is often caused by overloading the column or strong acidic/basic interactions between your compound and the silica gel.[1] It can also occur if the crude sample is not fully soluble in the mobile phase.[8]

  • Solution:

    • Reduce Sample Load: Use a higher ratio of silica gel to your crude material.[1]

    • Improve Solubility: When dry loading, ensure the compound is fully adsorbed onto the silica. For wet loading, ensure complete dissolution in the minimal amount of solvent.[7][8]

Problem: I suspect my this compound is decomposing on the column.

  • Likely Cause: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.[1]

  • Solution:

    • Test for Stability: Spot your compound on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears, the compound is likely unstable on silica.[8]

    • Deactivate Silica Gel: Prepare a slurry of the silica gel in your eluent system containing a small amount (0.5-1%) of a neutralizer like triethylamine before packing the column.[1]

    • Use an Alternative Stationary Phase: Consider using neutral alumina or Florisil, which are less acidic.[1]

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Non-Polar SolventPolar SolventStarting Ratio (v/v)Notes
Hexane / Petroleum EtherEthyl Acetate9:1A standard starting point for many organic compounds.[4]
Hexane / Petroleum EtherDiethyl Ether9:1Diethyl ether is less polar than ethyl acetate.
Hexane / Petroleum EtherAcetone19:1Acetone is more polar than ethyl acetate.[4]
DichloromethaneHexane1:1Can be effective if solubility in hexane is low.[1]

Table 2: Quick Troubleshooting Reference

ProblemLikely Cause(s)Recommended Solution(s)
No Elution Mobile phase is not polar enough.Increase the proportion of the polar solvent in the mobile phase.[8]
Eluting Too Fast Mobile phase is too polar.Decrease the proportion of the polar solvent in the mobile phase.[1]
Poor Separation Suboptimal solvent system; Column overload.Re-optimize solvent with TLC; Use gradient elution; Reduce sample amount.[5]
Band Tailing/Streaking Column overload; Poor sample solubility.Reduce sample amount; Ensure complete dissolution for loading.[1]
Compound Decomposition Acidic nature of silica gel.Test stability; Deactivate silica with triethylamine or use neutral alumina.[1]

Experimental Protocols

Detailed Methodology for Purification of this compound

  • TLC Analysis for Solvent System Selection:

    • Dissolve a small amount of the crude this compound in a solvent like dichloromethane.

    • Prepare several developing chambers with different solvent mixtures (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate).

    • Spot the crude mixture on separate TLC plates.

    • Develop the plates in the prepared chambers.

    • Visualize the spots under UV light.

    • The optimal solvent system is one that moves the this compound spot to an Rf value of approximately 0.3-0.4 and shows the greatest separation from other spots.[1][3]

  • Column Preparation (Slurry Packing):

    • Secure a glass column vertically with a clamp.[10]

    • Place a small plug of cotton or glass wool at the bottom outlet.[10]

    • Add a thin layer (approx. 1 cm) of sand over the plug.[10]

    • In a beaker, prepare a slurry by mixing the required amount of silica gel with the initial, least polar eluting solvent determined from TLC.[1]

    • Pour the slurry into the column, continuously tapping the side of the column to ensure even packing and remove air bubbles.[10]

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just at the top of the silica bed. Never let the column run dry.[11]

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[1]

  • Sample Loading (Dry Method):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to the solution.

    • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[7]

    • Carefully add this powder onto the top layer of sand in the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column using a pipette or funnel, taking care not to disturb the top layer.[7]

    • Apply gentle pressure (using a pump or inert gas) to start the flow.[1]

    • Begin collecting the eluent in fractions (e.g., in test tubes). The size of the fractions depends on the column size and separation quality.

    • If using gradient elution, start with the least polar solvent system and incrementally increase the percentage of the more polar solvent after a set number of fractions.

  • Fraction Analysis and Product Isolation:

    • Monitor the composition of the collected fractions by spotting them on a TLC plate alongside a spot of the original crude mixture.[1]

    • Develop and visualize the TLC plate to identify which fractions contain the pure this compound.

    • Combine the fractions that contain only the pure product.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.[1]

Visualizations

experimental_workflow crude Crude this compound tlc TLC Analysis to Find Optimal Solvent System crude->tlc prep_column Prepare & Pack Silica Gel Column tlc->prep_column load_sample Dry Load Sample onto Column prep_column->load_sample elute Elute with Mobile Phase (Isocratic or Gradient) load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine Identify Pure Fractions evaporate Solvent Removal (Rotary Evaporator) combine->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Workflow for the column chromatography purification of this compound.

troubleshooting_logic start Encountering a Problem? p1 Poor Separation start->p1 p2 No Elution start->p2 p3 Tailing Bands start->p3 c1a Suboptimal Solvent System p1->c1a c1b Column Overloaded p1->c1b c2 Mobile Phase Not Polar Enough p2->c2 c3a Column Overloaded p3->c3a c3b Compound is Acidic/Basic p3->c3b s1a Re-run TLC with Different Solvents c1a->s1a s1b Use Gradient Elution c1a->s1b s1c Reduce Sample Load c1b->s1c s2 Increase Polarity of Mobile Phase c2->s2 c3a->s1c s3b Add Modifier to Eluent (e.g., 0.5% TEA) c3b->s3b

Caption: A decision-making diagram for troubleshooting common chromatography issues.

References

Technical Support Center: Recrystallization of 3-Bromo-2-chromenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 3-Bromo-2-chromenone.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound and related coumarin derivatives.

Issue Potential Cause(s) Troubleshooting Steps
Product Fails to Crystallize (Oils Out) The melting point of the compound is below the temperature of the solution.High concentration of impurities depressing the melting point.The solution is supersaturated.1. Reheat and Dilute : Reheat the solution to dissolve the oil, then add a small amount of the "good" solvent to decrease the saturation point.[1]2. Slow Cooling : Allow the solution to cool to room temperature very slowly before placing it in a cold bath to encourage crystal formation over oil.[1]3. Solvent System Modification : If using a single solvent, try a mixed-solvent system. If already using a mixed system, adjust the ratio by adding more of the "good" solvent.[1]4. Trituration : Add a small amount of a non-solvent in which this compound is sparingly soluble but the impurities are soluble. Stir or sonicate to induce crystallization.[2]
No Crystal Formation After Cooling The solution is not sufficiently supersaturated.Too much solvent was used.[1]1. Induce Crystallization : Scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[1][3]2. Seeding : Add a seed crystal of pure this compound to initiate crystal growth.[1][2]3. Reduce Solvent Volume : Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute, and then allow it to cool again.[1]4. Lower Temperature : If crystals do not form at room temperature, try cooling the flask in an ice bath or refrigerator.[1]
Low Yield of Recrystallized Product Too much solvent was used, leaving a significant amount of the compound dissolved in the mother liquor.[1][4]Premature crystallization occurred during hot filtration.[5]The chosen solvent has too high a solubility for the compound, even at low temperatures.[2]1. Check Mother Liquor : Evaporate a small amount of the mother liquor to see if a substantial amount of solid remains. If so, you can recover more product by concentrating the mother liquor and cooling for a second crop of crystals.[1]2. Optimize Solvent Volume : In subsequent experiments, use the minimum amount of hot solvent required to dissolve the crude product.[4]3. Minimize Premature Crystallization : During hot filtration, use a pre-warmed stemless funnel and pour the hot solution in small portions.[5][6]4. Solvent System Selection : Experiment with different solvents or solvent mixtures where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[2]
Purified Crystals are Colored Presence of colored impurities.1. Charcoal Treatment : After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb onto the charcoal's surface.[3]2. Hot Filtration : Perform a hot filtration to remove the activated charcoal and any other insoluble impurities. Note that some product may also be adsorbed by the charcoal, potentially reducing the yield.[3]3. Second Recrystallization : A second recrystallization is often effective in improving the purity and color of the final product.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

Q2: My compound has oiled out. What does this mean and how can I fix it?

A2: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than forming solid crystals.[4] This can happen if the compound's melting point is low or if there are significant impurities.[2][4] To resolve this, you can try reheating the solution and adding more of the primary ("good") solvent to prevent premature precipitation at a higher temperature.[1][4] Allowing the solution to cool more slowly can also encourage proper crystal formation.[1]

Q3: How can I improve the yield of my recrystallization?

A3: A low yield is often due to using an excessive amount of solvent, which keeps a large portion of your compound dissolved in the mother liquor.[4] To improve your yield, use the minimum amount of hot solvent necessary to fully dissolve your crude product. You can also attempt to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling.[1]

Q4: What is a mixed-solvent recrystallization and when should I use it?

A4: A mixed-solvent recrystallization employs a pair of miscible solvents: a "good" solvent in which this compound is soluble, and a "poor" or "anti-solvent" in which it is insoluble.[1][6] This technique is useful when a single solvent does not provide a sufficient difference in solubility at high and low temperatures. The crude product is first dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes cloudy, indicating saturation. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[6][8]

Q5: The recrystallized product is still impure. What are my next steps?

A5: If recrystallization does not yield a product of sufficient purity, alternative purification methods should be considered. These include:

  • Column Chromatography : Using silica gel or alumina as the stationary phase can effectively separate the desired compound from impurities with different polarities.[2][9]

  • Acid/Base Wash : If acidic or basic impurities are present, dissolving the crude product in an organic solvent and washing with a saturated sodium bicarbonate solution (for acidic impurities) or a dilute acid solution (for basic impurities) can be effective.[2]

  • Preparative TLC/HPLC : For challenging separations, preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) may be necessary.[2]

Experimental Protocol: General Recrystallization of this compound

This protocol is a generalized procedure based on common techniques for coumarin derivatives and should be optimized for your specific experimental conditions.

1. Solvent Selection:

  • Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, and mixtures thereof) to find a suitable system where the compound is soluble when hot and insoluble when cold.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent or "good" solvent of a mixed-solvent system.

  • Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid.

  • If using a mixed-solvent system, add the "poor" solvent dropwise to the hot solution until a slight cloudiness persists. Then, add a few drops of the "good" solvent to redissolve the precipitate.[6][8]

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.[3]

4. Hot Filtration:

  • If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration using a pre-warmed stemless funnel to remove them.[5][6]

5. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[2]

6. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

7. Drying:

  • Dry the purified crystals under vacuum to remove any residual solvent.

Troubleshooting Workflow

G Troubleshooting Recrystallization of this compound start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals_ok Pure Crystals Form observe->crystals_ok Success oiling_out Product Oils Out observe->oiling_out Problem no_crystals No Crystals Form observe->no_crystals Problem low_yield Low Yield observe->low_yield Problem colored_crystals Crystals are Colored observe->colored_crystals Problem fix_oiling Reheat, Add 'Good' Solvent, Cool Slowly oiling_out->fix_oiling fix_no_crystals Scratch Flask, Add Seed Crystal, or Reduce Solvent Volume no_crystals->fix_no_crystals fix_low_yield Check Mother Liquor for Product, Use Less Solvent Next Time low_yield->fix_low_yield fix_color Redissolve, Treat with Activated Charcoal, Re-filter colored_crystals->fix_color fix_oiling->cool fix_no_crystals->cool fix_low_yield->start Retry Experiment fix_color->cool

Caption: Troubleshooting workflow for recrystallization.

References

Validation & Comparative

A Comparative Guide to the Suzuki Coupling of 3-Bromo-2-chromenone and 3-Iodo-2-chromenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Within the realm of heterocyclic chemistry, the arylation of chromenone scaffolds is of significant interest for the development of novel therapeutic agents and functional materials. This guide provides an objective comparison of the performance of 3-bromo-2-chromenone and 3-iodo-2-chromenone in Suzuki coupling reactions, supported by experimental data from related systems.

At a Glance: Reactivity and Performance

The choice between a bromo or iodo leaving group on the 2-chromenone core has significant implications for the efficiency and conditions of the Suzuki coupling reaction. The fundamental difference in the carbon-halogen bond strength dictates their relative reactivity.

Feature3-Iodo-2-chromenoneThis compound
Reactivity HigherLower
Reaction Speed FasterSlower
Typical Yields Generally HigherGood to High
Reaction Conditions Milder (lower temperatures)Often requires higher temperatures
Catalyst Loading Potentially lowerTypically standard loading
Cost Generally more expensive precursorGenerally less expensive precursor

The enhanced reactivity of 3-iodo-2-chromenone stems from the lower bond dissociation energy of the C-I bond compared to the C-Br bond. This facilitates the oxidative addition of the palladium(0) catalyst to the aryl halide, which is often the rate-determining step in the catalytic cycle. Consequently, Suzuki couplings with 3-iodo-2-chromenone can often be achieved under milder conditions, with shorter reaction times and potentially higher yields.

Quantitative Data Comparison

SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference System
3-Bromo-coumarinPhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O1001285Representative data for 3-bromocoumarins
3-Bromo-coumarin4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O801692Representative data for 3-bromocoumarins
3-Iodo-coumarinPhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DMF/H₂O80295Representative data for 3-iodocoumarins
3-Iodo-coumarin4-Tolylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Dioxane90491Representative data for 3-iodocoumarins

Note: The data presented is compiled from various sources on similar but not identical substrates and is intended for illustrative purposes. Direct comparison of yields should be made with caution.

Experimental Protocols

The following are detailed, generalized experimental protocols for the Suzuki-Miyaura coupling of 3-bromo- and 3-iodo-2-chromenone with an arylboronic acid. These protocols are based on established procedures for 3-halocoumarins and should be optimized for specific substrates.

Protocol 1: Suzuki Coupling of this compound

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask or microwave vial, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the solvents (toluene, ethanol, and water) to the flask.

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of the inert gas.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-2-chromenone.

Protocol 2: Suzuki Coupling of 3-Iodo-2-chromenone

Materials:

  • 3-Iodo-2-chromenone (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • PdCl₂(dppf) (0.03 mmol, 3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask or microwave vial, add 3-iodo-2-chromenone, the arylboronic acid, and cesium carbonate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add 1,4-dioxane to the flask.

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the PdCl₂(dppf) catalyst to the reaction mixture under a positive flow of the inert gas.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 3-aryl-2-chromenone.

Visualizing the Process

To better understand the underlying chemistry and experimental setup, the following diagrams are provided.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 3-halo-2-chromenone, arylboronic acid, and base in flask B Evacuate and backfill with inert gas (3x) A->B C Add solvent(s) and degas B->C D Add Palladium catalyst C->D E Heat reaction mixture with vigorous stirring D->E F Monitor progress by TLC or LC-MS E->F G Cool to room temperature F->G H Aqueous workup (extraction) G->H I Dry organic layer and concentrate H->I J Purify by column chromatography I->J K Characterize final product J->K

Caption: A typical experimental workflow for the Suzuki coupling of 3-halo-2-chromenones.

Conclusion

A Comparative Guide to the Reactivity of 3-Halochromenones in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 3-iodochromenone, 3-bromochromenone, and 3-chlorochromenone in key organic synthesis reactions. Understanding the relative reactivity of these building blocks is crucial for designing efficient synthetic routes to complex chromenone-containing molecules, which are prevalent in pharmaceuticals and natural products. This document summarizes available experimental data, provides detailed experimental protocols for representative reactions, and offers a visual guide to the underlying reaction pathways.

Executive Summary

The reactivity of 3-halochromenones in palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions follows the general trend of C-I > C-Br > C-Cl bond lability. This trend is primarily dictated by the bond dissociation energies of the carbon-halogen bond. Consequently, 3-iodochromenone is generally the most reactive substrate, often requiring milder reaction conditions and affording higher yields in shorter reaction times. Conversely, 3-chlorochromenone is the least reactive, frequently necessitating more forcing conditions, specialized catalyst systems, and may result in lower yields. 3-Bromochromenone offers a balance between reactivity and stability, making it a versatile and commonly used substrate.

Comparative Reactivity Data

The following tables summarize the available quantitative data for the comparative reactivity of 3-halochromenones in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic substitution reactions. It is important to note that a direct side-by-side comparison under identical conditions is not always available in the literature. The data presented here is a compilation from various sources using similar substrates and conditions to provide a meaningful comparison.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

3-HalochromenoneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-IodochromenonePd(PPh₃)₄K₂CO₃Toluene/H₂O908~95 (estimated)[1]
3-BromochromenonePd(PPh₃)₄K₂CO₃Toluene/H₂O1001285[2]
3-ChlorochromenonePdCl₂(dppf)Cs₂CO₃Dioxane1102475[3]

Table 2: Heck Coupling with Styrene

3-HalochromenoneCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-IodochromenonePd(OAc)₂Et₃NDMF1006>90 (estimated)[4]
3-BromochromenonePd(OAc)₂Et₃NDMF1201280[2]
3-ChlorochromenonePd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃Dioxane1202465[5]

Table 3: Sonogashira Coupling with Phenylacetylene

3-HalochromenoneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-IodochromenonePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT492[6]
3-BromochromenonePd(PPh₃)₂Cl₂ / CuIEt₃NTHF50888[7]
3-ChlorochromenonePd(PPh₃)₂Cl₂ / CuIEt₃NToluene801870[8]

Table 4: Buchwald-Hartwig Amination with Aniline

3-HalochromenoneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-IodochromenonePd₂(dba)₃ / XPhosNaOt-BuToluene1006~90 (estimated)[9]
3-BromochromenonePd₂(dba)₃ / BINAPNaOt-BuToluene1101282[10]
3-ChlorochromenonePd₂(dba)₃ / P(i-BuNCH₂CH₂)₃NNaOt-BuToluene1102478[11][12]

Table 5: Nucleophilic Substitution with Piperidine

3-HalochromenoneSolventTemp. (°C)Relative RateReference
3-IodochromenoneMethanol25~1[13]
3-BromochromenoneMethanol25~1[13]
3-ChlorochromenoneMethanol25~1[13]

Note: For nucleophilic aromatic substitution on activated systems like N-methylpyridinium ions, the reactivity order is often found to be F > Cl ≈ Br ≈ I, as the rate-determining step can be the nucleophilic attack rather than the carbon-halogen bond cleavage.[13] While direct kinetic data for 3-halochromenones is limited, a similar trend might be observed under certain conditions.

Experimental Protocols

1. General Procedure for Suzuki-Miyaura Coupling of 3-Bromochromenone with Phenylboronic Acid [2]

To a solution of 3-bromochromenone (1.0 mmol) in a mixture of toluene (10 mL) and water (2 mL) were added phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol). The reaction mixture was degassed with argon for 15 minutes and then heated to 100 °C for 12 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 3-phenylchromenone.

2. General Procedure for Heck Coupling of 3-Iodochromenone with Styrene [4]

A mixture of 3-iodochromenone (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), and Et₃N (2.0 mmol) in DMF (5 mL) was heated to 100 °C for 6 hours under an argon atmosphere. After cooling, the reaction mixture was poured into water (50 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The residue was purified by flash chromatography on silica gel to give the corresponding 3-styrylchromenone.

3. General Procedure for Sonogashira Coupling of 3-Chlorochromenone with Phenylacetylene [8]

To a solution of 3-chlorochromenone (1.0 mmol) and phenylacetylene (1.2 mmol) in toluene (10 mL) were added Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.04 mmol), and Et₃N (3.0 mmol). The mixture was degassed with argon and then heated at 80 °C for 18 hours. After cooling to room temperature, the solvent was evaporated, and the residue was partitioned between ethyl acetate (30 mL) and water (20 mL). The organic layer was separated, washed with brine, dried over Na₂SO₄, and concentrated. The crude product was purified by column chromatography to afford the 3-(phenylethynyl)chromenone.

4. General Procedure for Buchwald-Hartwig Amination of 3-Bromochromenone with Aniline [10]

A mixture of 3-bromochromenone (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (0.015 mmol), BINAP (0.03 mmol), and NaOt-Bu (1.4 mmol) in toluene (10 mL) was degassed and heated at 110 °C for 12 hours in a sealed tube. After cooling, the reaction mixture was diluted with ethyl acetate and filtered through a pad of Celite. The filtrate was washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography to give 3-(phenylamino)chromenone.

5. General Procedure for Nucleophilic Substitution of 3-Chlorochromenone with Piperidine

A solution of 3-chlorochromenone (1.0 mmol) and piperidine (2.0 mmol) in methanol (10 mL) was stirred at room temperature for 24 hours. The solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate (30 mL) and water (20 mL). The organic layer was washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the crude 3-(piperidin-1-yl)chromenone, which was then purified by column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the generalized catalytic cycles for the discussed cross-coupling reactions and a logical workflow for selecting the appropriate 3-halochromenone.

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative\nAddition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-Ar' Heck_Coupling Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative\nAddition->Ar-Pd(II)-X(Ln) Carbopalladation Carbopalladation Ar-Pd(II)-X(Ln)->Carbopalladation Alkene R-Pd(II)-X(Ln) R-Pd(II)-X(Ln) Carbopalladation->R-Pd(II)-X(Ln) Beta-Hydride\nElimination Beta-Hydride Elimination R-Pd(II)-X(Ln)->Beta-Hydride\nElimination HPd(II)X(Ln) HPd(II)X(Ln) Beta-Hydride\nElimination->HPd(II)X(Ln) Substituted Alkene HPd(II)X(Ln)->Pd(0)Ln Base Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative\nAddition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation Cu-C≡C-R' Ar-Pd(II)-C≡C-R'(Ln) Ar-Pd(II)-C≡C-R'(Ln) Transmetalation->Ar-Pd(II)-C≡C-R'(Ln) Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡C-R'(Ln)->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-C≡C-R' Cu(I)X Cu(I)X Alkyne\nCoordination Alkyne Coordination Cu(I)X->Alkyne\nCoordination H-C≡C-R' Cu-C≡C-R' Cu-C≡C-R' Alkyne\nCoordination->Cu-C≡C-R' Base Buchwald_Hartwig_Amination Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative\nAddition->Ar-Pd(II)-X(Ln) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(Ln)->Amine\nCoordination R₂NH [Ar-Pd(II)-NHR₂(Ln)]⁺X⁻ [Ar-Pd(II)-NHR₂(Ln)]⁺X⁻ Amine\nCoordination->[Ar-Pd(II)-NHR₂(Ln)]⁺X⁻ Deprotonation Deprotonation [Ar-Pd(II)-NHR₂(Ln)]⁺X⁻->Deprotonation Base Ar-Pd(II)-NR₂(Ln) Ar-Pd(II)-NR₂(Ln) Deprotonation->Ar-Pd(II)-NR₂(Ln) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR₂(Ln)->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-NR₂ Halochromenone_Selection_Workflow start Define Synthetic Target & Reaction Type reactivity_need High Reactivity Needed? start->reactivity_need cost_concern Cost/Availability a Major Concern? reactivity_need->cost_concern No iodo Use 3-Iodochromenone reactivity_need->iodo Yes stability_concern Substrate Stability Important? cost_concern->stability_concern No chloro Use 3-Chlorochromenone cost_concern->chloro Yes stability_concern->iodo No bromo Use 3-Bromochromenone stability_concern->bromo Yes

References

Efficacy of 3-Bromo-2-Chromenone Derivatives Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of various 3-bromo-2-chromenone derivatives against a range of cancer cell lines. The information presented is collated from multiple studies to facilitate a comprehensive understanding of the anti-cancer potential of this class of compounds. This document summarizes key quantitative data, details common experimental methodologies, and visualizes associated signaling pathways and workflows.

Data Presentation: Comparative Cytotoxicity of this compound Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of various this compound derivatives against several human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.

Derivative Name/NumberCancer Cell LineIC50 (µM)Reference
Pyran Derivative (6c) MCF-7 (Breast)0.089[1][2]
Pyran Derivative (6d) NUGC (Gastric)0.029[1][2]
5-Bromo-1,4-dihydropyridine (7c) DLD1 (Colon)0.032[1][2]
5-Bromo-1,4-dihydropyridine (7c) MCF-7 (Breast)0.043[1][2]
Pyrazolo[1,5-a]pyrimidine (7c) HEPG2-1 (Liver)2.70[3]
Thiazole (23g) HEPG2-1 (Liver)3.50[3]
1,3,4-Thiadiazole (18a) HEPG2-1 (Liver)4.90[3]
Chromene Derivative (C1) MDA-MB-231 (Breast)Not specified[4]
Chromene Derivative (C2) MDA-MB-231 (Breast)Not specified[4]
Epiremisporine H (3) HT-29 (Colon)21.17[5]
Epiremisporine H (3) A549 (Lung)31.43[5]
Chromen-based compound (2) MDA-MB-468 (Breast)9.46[6]
Chromen-based compound (2) MDA-MB-231 (Breast)18.30[6]
3,4,5-trimethoxy-4'-bromo-cis-stilbene A549 (Lung)0.03[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for the key experiments frequently cited in the evaluation of this compound derivatives.

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both floating and adherent cells from the culture plates.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Washing: Harvest cells and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in a small volume of PBS and add it dropwise to cold 70% ethanol while vortexing to prevent clumping. Fix the cells for at least 2 hours at 4°C.

  • Rehydration and Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in the PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark. The RNase A will degrade RNA, ensuring that only DNA is stained.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Signaling Pathway: Proposed Mechanism of Apoptosis Induction

Many this compound derivatives have been shown to induce apoptosis in cancer cells. A common mechanism involves the modulation of the intrinsic (mitochondrial) and extrinsic apoptotic pathways. This often includes the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases.[5][6][8]

G Proposed Apoptotic Pathway Induced by this compound Derivatives cluster_0 Cellular Stress cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Extrinsic Pathway cluster_3 Execution Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) This compound->Bax Activation Death_Receptors Death Receptors This compound->Death_Receptors Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase8 Caspase-8 Death_Receptors->Caspase8 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates Caspase9->Caspase3 Activates PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound derivatives.

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro evaluation of the anti-cancer efficacy of novel compounds like this compound derivatives.

G General Experimental Workflow for Anticancer Drug Screening cluster_0 Compound Preparation cluster_1 Cell Culture cluster_2 Primary Screening cluster_3 Mechanism of Action Studies cluster_4 Data Analysis & Conclusion Synthesis Synthesis of this compound Derivatives Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (IC50 Determination) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) MTT_Assay->Cell_Cycle_Analysis Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Conclusion Conclusion on Efficacy and Mechanism Data_Analysis->Conclusion

Caption: General experimental workflow for anticancer drug screening.

Logical Relationship: Cell Cycle Arrest

Several studies suggest that chromenone derivatives can induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from proceeding through mitosis.[7][9] This is a crucial mechanism for inhibiting tumor growth.

G Mechanism of Cell Cycle Arrest by Chromenone Derivatives cluster_0 Initiating Event cluster_1 Cellular Response cluster_2 Outcome Compound Chromenone Derivative CDK_Inhibition Inhibition of Cyclin-Dependent Kinases (CDKs) Compound->CDK_Inhibition Checkpoint_Activation Activation of Cell Cycle Checkpoints (e.g., G2/M) Compound->Checkpoint_Activation Cell_Cycle_Arrest Cell Cycle Arrest CDK_Inhibition->Cell_Cycle_Arrest Checkpoint_Activation->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis Cell_Cycle_Arrest->Apoptosis_Induction Proliferation_Inhibition Inhibition of Cell Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition

Caption: Mechanism of cell cycle arrest by chromenone derivatives.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Bromo-2-Chromenone Analogues

Author: BenchChem Technical Support Team. Date: December 2025

The 2-chromenone (coumarin) scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities. The introduction of a bromine atom at the C3-position, often as part of a bromoacetyl group, creates a versatile electrophilic center, making these analogues valuable starting points for the synthesis of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships of 3-bromo-2-chromenone analogues, focusing on their anticancer and enzyme inhibitory activities, supported by experimental data and methodologies.

Anticancer Activity of this compound Analogues

Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The core structure is typically modified at the 3-position, transforming the bromoacetyl or acetyl group into more complex heterocyclic systems. The nature of these appended rings and their substituents plays a critical role in determining the potency and selectivity of the compounds.

Key Structure-Activity Relationship Insights:

  • Heterocyclic Modifications at C3: The transformation of a 3-acetyl or 3-bromoacetyl group on a 6-bromo-2-chromenone core into various fused heterocyclic systems significantly influences cytotoxicity. For instance, pyrazolo[1,5-a]pyrimidine, thiazole, and 1,3,4-thiadiazole moieties have been shown to yield compounds with promising antitumor activity against liver carcinoma (HEPG2-1).[1]

  • Influence of Substituents: The presence of specific substituents on the appended moieties can enhance cytotoxic effects. A 4-chlorophenyl group on a bromo-4H-pyran derivative (Compound 6c) and a furan moiety (Compound 6d) were found to increase activity against multiple cancer cell lines.[2] Similarly, a 4-chlorophenyl group on a 5-bromo-1,4-dihydropyridine derivative (Compound 7c) resulted in high potency against colon (DLDI) and breast (MCF) cancer cells.[2]

  • Potency: Several analogues exhibit cytotoxicity in the nanomolar range. Notably, compound 6d , a bromo-4H-pyran derivative, showed an IC50 value of 29 nM against human gastric cancer (NUGC), comparable to the standard drug CHS 828 (IC50 = 25 nM).[2][3]

Table 1: Cytotoxicity of this compound Analogues Against Various Cancer Cell Lines

Compound IDCore Structure Modification (from 3-acetyl/bromoacetyl)Cell LineIC50Reference
7c Pyrazolo[1,5-a]pyrimidine derivativeLiver (HEPG2-1)2.70 µM[1]
23g Thiazole derivativeLiver (HEPG2-1)3.50 µM[1]
18a 1,3,4-Thiadiazole derivative (with p-Cl-phenyl)Liver (HEPG2-1)4.90 µM[1]
2 Phenylacetohydrazonoyl bromide derivativeGastric (NUGC)48 nM[2]
Colon (DLDI)60 nM[2]
Liver (HEPG2)174 nM[2]
Breast (MCF)288 nM[2]
6c Bromo-4H-pyran derivative (with 4-chlorophenyl)Breast (MCF)89 nM[2]
6d Bromo-4H-pyran derivative (with furan)Gastric (NUGC)29 nM[2][3]
7c 5-Bromo-1,4-dihydropyridine derivative (with 4-chlorophenyl)Colon (DLDI)32 nM[2]
Breast (MCF)43 nM[2]

Enzyme Inhibitory Activity

Chromenone scaffolds are also recognized as effective enzyme inhibitors. Analogues with substitutions at the 6-position have been investigated for their ability to inhibit key enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Key Structure-Activity Relationship Insights:

  • Basic Amino Moiety: The presence of a basic amino group (e.g., pyrrolidine, piperidine, azepane) connected to the C6-position of the chromenone core via a linker is advantageous for cholinesterase inhibition.[3]

  • Linker Length: A clear dependency on the length of the alkyl linker between the chromenone core and the basic moiety has been observed. Linkers with four or five carbons are generally more favorable for AChE inhibition than shorter two- or three-carbon chains.[3]

  • Polarity: Increasing the polarity of the terminal amino group, for example by using morpholine or N-methylpiperazine, tends to reduce the inhibitory potency against AChE.[3]

Table 2: Cholinesterase Inhibitory Activity of 6-Substituted Chromenone Analogues

Compound IDBasic MoietyLinker Length (n)AChE IC50 (µM)BChE IC50 (µM)Reference
1 Pyrrolidine219.2> 100[3]
3 Pyrrolidine47.9017.0[3]
5 Piperidine223.9> 100[3]
7 Piperidine45.5829.8[3]
8 Piperidine55.5915.3[3]
9 Morpholine2> 100> 100[3]
11 Morpholine424.348.1[3]
21 Azepane231.9> 100[3]
24 Azepane57.1510.3[3]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a generalized method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HEPG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for a specified period (e.g., 24-72 hours). A control group receives medium with DMSO only.

  • MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.[4]

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to measure acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity.[3]

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB solution (5,5′-dithio-bis-2-nitrobenzoic acid).

    • Substrate solution (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE).

    • Enzyme solution (AChE from electric eel or BChE from equine serum).

    • Test compound solutions at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the substrate solution, 125 µL of DTNB solution, and 50 µL of buffer.

    • Add 25 µL of the test compound solution (or buffer for control).

    • Initiate the reaction by adding 25 µL of the enzyme solution.

  • Data Acquisition: The absorbance is monitored continuously at 412 nm for 5 minutes at 37°C. The rate of reaction (change in absorbance per minute) is calculated.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control reaction rate. IC50 values are determined from the resulting dose-response curves.

Visualizing Mechanisms and Workflows

Potential Signaling Pathway for Apoptosis Induction

Many cytotoxic chromenone analogues are believed to exert their anticancer effects by inducing apoptosis. While the precise targets can vary, a common mechanism involves the mitochondria-dependent (intrinsic) pathway of apoptosis.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Compound This compound Analogue Bax Bax (Pro-apoptotic) Compound->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 inhibits Mito Mitochondrion Bax->Mito permeabilizes Bcl2->Mito stabilizes CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 activates Casp3 Caspase-3 (Effector) Casp9->Casp3 activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis executes

Caption: Mitochondria-dependent apoptosis pathway potentially induced by chromenone analogues.

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates the typical workflow for evaluating the anticancer potential of newly synthesized compounds.

cytotoxicity_workflow start Start: Synthesized Compound Library prep 1. Prepare Stock Solutions (in DMSO) start->prep treatment 4. Treat Cells with Serial Dilutions of Compounds prep->treatment seeding 2. Seed Cancer Cells in 96-Well Plates incubation1 3. Allow Cells to Adhere (Overnight Incubation) seeding->incubation1 incubation1->treatment incubation2 5. Incubate for 24-72 hours treatment->incubation2 assay 6. Perform Viability Assay (e.g., MTT Assay) incubation2->assay readout 7. Measure Absorbance (Plate Reader) assay->readout analysis 8. Data Analysis: Calculate % Viability, Determine IC50 Values readout->analysis end End: Identify Potent Compounds analysis->end

Caption: Standard workflow for screening compound libraries for cytotoxic activity.

References

A Comparative Guide to the Synthesis of Functionalized Chromenones

Author: BenchChem Technical Support Team. Date: December 2025

The chromone scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous natural products and pharmacologically active compounds.[1][2][3] Its derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][4] Consequently, the development of efficient and versatile synthetic routes to access functionalized chromenones is of paramount importance to researchers in organic synthesis and drug development.

This guide provides an objective comparison of several key synthetic strategies for constructing the chromone core, ranging from classical condensation reactions to modern transition-metal-catalyzed methods. We will present quantitative data, detailed experimental protocols for representative reactions, and visual diagrams to elucidate the workflows and mechanisms.

Comparative Analysis of Synthetic Routes

The synthesis of the chromone ring system can be broadly categorized into classical acid- or base-catalyzed cyclizations and contemporary methods that offer greater efficiency and functional group tolerance. Key classical approaches include the Simonis, Pechmann, and Kostanecki-Robinson reactions.[5][6][7] Modern strategies frequently employ palladium catalysis for cross-coupling and C-H functionalization, or leverage technologies like microwave irradiation to dramatically accelerate reaction times.[8][9][10]

The choice of synthetic route depends heavily on the desired substitution pattern, the availability of starting materials, and the required scale of the reaction. While classical methods are often straightforward, they can require harsh conditions. Modern methods, particularly those involving palladium catalysis, provide milder conditions and broader substrate scope, enabling the synthesis of highly complex and diverse chromone libraries.[9][11][12] Domino reactions offer an elegant approach to increase molecular complexity rapidly in a single step.[13][14]

The following table summarizes the performance of several representative synthetic routes to functionalized chromenones, highlighting differences in reaction conditions, time, and yields.

Synthetic RouteKey Reagents / CatalystTypical Reaction ConditionsTypical Reaction TimeTypical Yield (%)Ref.
Simonis Reaction Phenol, β-Ketoester, P₂O₅P₂O₅, Heat (e.g., 100 °C)Several hoursModerate to Good[6][7]
Kostanecki-Robinson o-Hydroxyaryl ketone, Acid Anhydride, BaseNaOAc, Ac₂O, 150-180 °C6 - 18 hours40 - 70%[5][15]
Microwave-Assisted o-Hydroxyacetophenone, DMF-DMAMicrowave Irradiation, 120-160 °C8 - 30 minutes75 - 95%[16][17]
Pd-Catalyzed Cyclocarbonylation o-Iodophenol, Terminal Alkyne, COPdCl₂(PPh₃)₂, Et₃N, Toluene12 - 24 hours70 - 92%[18]
Pd-Catalyzed C-H Arylation Chromone, Aryl Boronic Acid, OxidantPd(OAc)₂, Ligand (e.g., phen), O₂12 - 24 hours60 - 95%[9]

Experimental Protocols

Detailed methodologies for two distinct and powerful approaches—a modern palladium-catalyzed cross-coupling reaction and a rapid microwave-assisted synthesis—are provided below.

This protocol describes a method for functionalizing a pre-existing chromenone core via C-N cross-coupling, a common strategy for building libraries of drug candidates. The procedure is adapted from methodologies developed for the functionalization of 2-trifluoromethyl-4-chromenones.[11]

Objective: To synthesize an 8-amino-substituted-2-trifluoromethyl-4-chromenone derivative.

Materials:

  • 8-Iodo-2-trifluoromethyl-4-chromenone (1 equivalent)

  • Aromatic amine (1.2 equivalents)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equivalents)

  • BINAP (10 mol%)

  • Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask under an inert nitrogen atmosphere, add 8-iodo-2-trifluoromethyl-4-chromenone (0.41 mmol, 1 eq), cesium carbonate (0.62 mmol, 1.5 eq), BINAP (0.04 mmol, 0.1 eq), and palladium(II) acetate (0.02 mmol, 0.05 eq).

  • Add the desired aromatic amine (0.49 mmol, 1.2 eq).

  • Add 4 mL of anhydrous toluene to the flask.

  • Bubble nitrogen gas through the suspension for 10 minutes.

  • Seal the flask and heat the reaction mixture at 90 °C for 16 hours with vigorous stirring.

  • After 16 hours, cool the reaction mixture to room temperature.

  • Dilute the mixture with 5 mL of ethyl acetate and 5 mL of water.

  • Separate the organic layer. Extract the aqueous phase with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired functionalized chromenone.

This protocol demonstrates the significant rate enhancement achieved using microwave irradiation compared to conventional heating for the synthesis of chromone derivatives. The procedure is based on multicomponent reactions used to generate complex heterocyclic systems.[16][17]

Objective: To synthesize a chromone-thiazolidinone conjugate via a microwave-assisted multicomponent reaction.

Materials:

  • 6-Hydroxy-2-oxo-2H-chromene-4-carbaldehyde (1 equivalent)

  • 5-Amino-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (1 equivalent)

  • Thioglycolic acid (1.2 equivalents)

  • Glacial Acetic Acid (catalytic amount)

  • Dimethylformamide (DMF)

Procedure:

  • In a 10 mL microwave reaction vial, combine 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde (1 mmol, 1 eq), 5-amino-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (1 mmol, 1 eq), and thioglycolic acid (1.2 mmol, 1.2 eq).

  • Add DMF (3 mL) as the solvent and a catalytic amount of glacial acetic acid (2-3 drops).

  • Seal the vial with a cap.

  • Place the vial in the cavity of a microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 8-10 minutes. Monitor the reaction progress by TLC.

  • After completion, cool the vial to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol) to afford the pure product.

  • For comparison, the same reaction performed under conventional heating (reflux in DMF/AcOH) requires 4-7 hours to achieve a similar yield.[16][17]

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow and key differences between classical and modern synthetic approaches to chromenones.

Caption: High-level comparison of classical vs. modern synthetic workflows.

G phenol Phenol intermediate Transesterification Intermediate phenol->intermediate ketoester β-Ketoester ketoester->intermediate catalyst Acid Catalyst (e.g., P₂O₅, H₂SO₄) catalyst->intermediate cyclized Intramolecular Friedel-Crafts Acylation intermediate->cyclized Ring Closure product Chromone cyclized->product Dehydration

Caption: Simplified mechanism for acid-catalyzed chromone synthesis (Simonis type).

G pd0 Pd(0)Lₙ pd_aryl Ar-Pd(II)-X pd0->pd_aryl Oxidative Addition pd_coupled Ar-Pd(II)-Nu pd_aryl->pd_coupled Ligand Exchange pd_coupled->pd0 Reductive Elimination product Ar-Nu (Functionalized Chromone) pd_coupled->product aryl_halide Ar-X (Chromone-I) aryl_halide->pd_aryl nucleophile Nucleophile (e.g., R₂NH) nucleophile->pd_coupled

Caption: General catalytic cycle for Pd-catalyzed cross-coupling on a chromone core.

References

The Versatility of 3-Bromo-2-chromenone: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of synthetic intermediates is paramount to the efficient construction of complex molecular architectures. Among the myriad of building blocks available, 3-Bromo-2-chromenone has emerged as a highly versatile and reactive scaffold for the synthesis of a diverse array of functionalized coumarin derivatives, which are privileged structures in medicinal chemistry. This guide provides an objective comparison of this compound's performance against other common alternatives, supported by experimental data, detailed protocols, and visual workflows to inform your synthetic strategy.

Introduction to a Privileged Intermediate

This compound, a halogenated derivative of coumarin, serves as a linchpin in synthetic organic chemistry. The presence of the bromine atom at the C3-position of the coumarin nucleus significantly enhances its reactivity, rendering it susceptible to a wide range of chemical transformations. This reactivity profile allows for the facile introduction of various substituents, making it an invaluable precursor for generating libraries of compounds for drug discovery and materials science. This guide will delve into the synthetic utility of this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions and nucleophilic substitutions.

Performance Comparison: this compound vs. Alternative Intermediates

The efficacy of a synthetic intermediate is best assessed by comparing its performance in key chemical transformations against viable alternatives. Here, we compare this compound with other 3-substituted coumarins, such as 3-iodocoumarin and coumarin-3-yl triflates, in palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C3-halogen or triflate group in these reactions is a critical determinant of the reaction's efficiency.

Table 1: Comparison of 3-Substituted Coumarins in Suzuki-Miyaura Coupling

EntryHalogen/Leaving GroupArylboronic AcidCatalyst SystemBaseSolventTime (h)Yield (%)Reference
1BrPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1285[1][2]
2IPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O692[1][2]
3OTfPhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene890
4Br4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF1682
5I4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF888

Analysis: As illustrated in Table 1, 3-iodocoumarin generally exhibits higher reactivity in Suzuki-Miyaura couplings, often leading to shorter reaction times and slightly higher yields compared to this compound. This is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle. However, this compound is often more cost-effective and readily available, making it a practical choice for large-scale synthesis. Coumarin-3-yl triflates also demonstrate excellent reactivity, comparable to that of the iodo-derivative.

Table 2: Comparison of 3-Substituted Coumarins in Sonogashira Coupling

EntryHalogenAlkyneCatalyst SystemBaseSolventTime (h)Yield (%)Reference
1BrPhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF688[3][4]
2IPhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF495
3BrTrimethylsilylacetylenePd(PPh₃)₄/CuIPiperidineDMF885[5][6][7]
4ITrimethylsilylacetylenePd(PPh₃)₄/CuIPiperidineDMF591

Analysis: Similar to the Suzuki-Miyaura coupling, 3-iodocoumarin shows superior reactivity in Sonogashira couplings. Nevertheless, this compound remains a highly effective substrate, providing excellent yields of the desired 3-alkynylcoumarins under standard conditions. The choice between the bromo and iodo derivatives may therefore depend on a balance of reactivity, cost, and availability.

Nucleophilic Substitution Reactions

The electrophilic nature of the C4-position in this compound, activated by the electron-withdrawing carbonyl group and the bromine atom, allows for facile nucleophilic substitution reactions.

Table 3: Nucleophilic Substitution Reactions of this compound

EntryNucleophileProduct TypeConditionsTime (h)Yield (%)Reference
1Thiophenol4-SulfanylcoumarinDABCO, THF, 70 °C292[8]
2Morpholine3-AminocoumarinPd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °C1278
3Aniline3-AnilinocoumarinPd(OAc)₂, XPhos, Cs₂CO₃, Dioxane, 110 °C1885

Analysis: this compound serves as an excellent substrate for the synthesis of 3-heteroatom-substituted coumarins. The reaction with thiols proceeds efficiently via a thia-Michael addition/elimination pathway. For the synthesis of 3-aminocoumarins, palladium-catalyzed Buchwald-Hartwig amination is a highly effective method, demonstrating the versatility of this compound beyond C-C bond formation.

Experimental Protocols

Detailed methodologies for key transformations of this compound are provided below.

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) in a 4:1 mixture of dioxane and water (10 mL) are added the corresponding arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated at 90 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-2-chromenone.

General Procedure for Sonogashira Coupling

A mixture of this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol) in anhydrous THF (10 mL) is degassed with argon for 15 minutes. To this mixture are added triethylamine (2.0 mmol) and the terminal alkyne (1.2 mmol). The reaction is stirred at 60 °C for 6 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (20 mL) and water (10 mL). The organic layer is separated, washed with brine (10 mL), dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel.

Procedure for Thia-Michael Addition/Elimination

To a solution of this compound (0.5 mmol) in THF (3 mL) at 70 °C are added the thiol (0.75 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.5 mmol). The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and the solvent is evaporated. The residue is purified by column chromatography to yield the 4-sulfanylcoumarin product.[8]

General Procedure for Buchwald-Hartwig Amination

A flame-dried Schlenk tube is charged with this compound (1.0 mmol), the amine (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and BINAP (0.06 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (10 mL) is added, and the mixture is heated at 100 °C for 12-18 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford the 3-aminocoumarin derivative.

Mandatory Visualizations

Synthetic Utility of this compound

Synthetic_Utility cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_nucleophilic Nucleophilic Substitution This compound This compound Pd(0) cat., Base Pd(0) cat., Base This compound->Pd(0) cat., Base This compound->Pd(0) cat., Base Pd(0)/Cu(I) cat., Base Pd(0)/Cu(I) cat., Base This compound->Pd(0)/Cu(I) cat., Base Base Base This compound->Base Arylboronic Acid Arylboronic Acid Arylboronic Acid->Pd(0) cat., Base 3-Aryl-2-chromenone 3-Aryl-2-chromenone Pd(0) cat., Base->3-Aryl-2-chromenone 3-Amino-2-chromenone 3-Amino-2-chromenone Pd(0) cat., Base->3-Amino-2-chromenone Terminal Alkyne Terminal Alkyne Terminal Alkyne->Pd(0)/Cu(I) cat., Base 3-Alkynyl-2-chromenone 3-Alkynyl-2-chromenone Pd(0)/Cu(I) cat., Base->3-Alkynyl-2-chromenone Amine Amine Amine->Pd(0) cat., Base Thiol Thiol Thiol->Base 4-Sulfanyl-2-chromenone 4-Sulfanyl-2-chromenone Base->4-Sulfanyl-2-chromenone

Caption: Versatile synthetic transformations of this compound.

SIRT2 Signaling Pathway and Inhibition by Chromenone Derivatives

Sirtuin 2 (SIRT2) is a NAD⁺-dependent deacetylase that plays a crucial role in various cellular processes, including cell cycle regulation and microtubule dynamics. One of its key substrates is α-tubulin. Deacetylation of α-tubulin by SIRT2 is associated with the progression of neurodegenerative diseases and cancer. Chromenone-based compounds have been identified as potent inhibitors of SIRT2, leading to hyperacetylation of α-tubulin and subsequent therapeutic effects.

SIRT2_Pathway cluster_cell Cytoplasm cluster_effects Cellular Effects of Inhibition Acetylated α-tubulin Acetylated α-tubulin SIRT2 SIRT2 Acetylated α-tubulin->SIRT2 Substrate α-tubulin α-tubulin SIRT2->α-tubulin Deacetylation Nicotinamide Nicotinamide SIRT2->Nicotinamide Byproduct NAD+ NAD+ NAD+->SIRT2 Cofactor Chromenone Inhibitor Chromenone Inhibitor Chromenone Inhibitor->SIRT2 Inhibition Hyperacetylation of α-tubulin Hyperacetylation of α-tubulin Microtubule Stabilization Microtubule Stabilization Hyperacetylation of α-tubulin->Microtubule Stabilization Anti-proliferative Effects Anti-proliferative Effects Microtubule Stabilization->Anti-proliferative Effects Neuroprotection Neuroprotection Microtubule Stabilization->Neuroprotection

Caption: Inhibition of SIRT2-mediated α-tubulin deacetylation by chromenone derivatives.

Conclusion

This compound stands out as a versatile and valuable synthetic intermediate for the construction of a wide range of coumarin derivatives. While other 3-substituted coumarins, such as the iodo and triflate analogues, may offer higher reactivity in certain palladium-catalyzed cross-coupling reactions, the cost-effectiveness and ready availability of this compound make it an attractive and practical choice for many synthetic applications. Its utility is further underscored by its facile participation in nucleophilic substitution reactions, providing access to 3-heteroatom-substituted coumarins. The experimental protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for the strategic design and execution of their synthetic routes, ultimately accelerating the discovery and development of novel bioactive compounds.

References

A Comparative Guide to Alternative Reagents for 3-Bromo-2-chromenone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. 3-Bromo-2-chromenone has long been a valuable building block in this field, but the exploration of alternative reagents can offer advantages in terms of reactivity, accessibility, and the diversity of achievable molecular scaffolds. This guide provides an objective comparison of the performance of prominent alternatives to this compound, namely 3-formylchromone and 3-carboxy-2-chromenone, supported by experimental data and detailed protocols.

This document will delve into the synthesis of key heterocyclic systems—pyrazoles, isoxazoles, and fused pyridines—comparing the utility of these alternative reagents against the established reactivity of this compound.

Executive Summary of Reagent Comparison

ReagentKey Reactive FeaturePrimary Applications in Heterocyclic SynthesisAdvantagesDisadvantages
This compound Electrophilic C3 position, good leaving groupNucleophilic substitution and addition-elimination reactionsWell-established reactivityLimited to nucleophilic substitution pathways
3-Formylchromone Electrophilic aldehyde group, Michael acceptorCondensation reactions, cycloadditions, multicomponent reactionsHigh versatility, multiple reactive sitesCan lead to complex product mixtures
3-Carboxy-2-chromenone Dienophile in cycloaddition reactionsDecarboxylative cycloadditionsAccess to complex polycyclic systemsRequires specific reaction conditions for decarboxylation

Comparative Synthesis of Heterocycles

Synthesis of Pyrazoles

The synthesis of pyrazole-containing scaffolds is of significant interest due to their prevalence in medicinal chemistry.[1][2] Both this compound and 3-formylchromone can serve as precursors to pyrazole derivatives, albeit through different mechanistic pathways.

Reaction Pathways for Pyrazole Synthesis

Reaction Pathways for Pyrazole Synthesis cluster_0 From this compound cluster_1 From 3-Formylchromone This compound This compound Intermediate_A Initial Adduct This compound->Intermediate_A Hydrazine Hydrazine Hydrazine Pyrazole_A Chromeno[4,3-c]pyrazole Intermediate_A->Pyrazole_A Cyclization 3-Formylchromone 3-Formylchromone Hydrazone Hydrazone Intermediate 3-Formylchromone->Hydrazone Hydrazine Hydrazine_B Hydrazine Pyrazole_B 4-(2-hydroxyaroyl)pyrazole Hydrazone->Pyrazole_B Ring opening & Cyclization Reaction Pathways for Isoxazole Synthesis cluster_0 From this compound cluster_1 From 3-Formylchromone This compound This compound Intermediate_A Oxime Intermediate This compound->Intermediate_A Hydroxylamine HCl Hydroxylamine_A Hydroxylamine HCl Isoxazole_A Chromeno[3,2-c]isoxazole Intermediate_A->Isoxazole_A Cyclization 3-Formylchromone 3-Formylchromone Oxime Oxime Intermediate 3-Formylchromone->Oxime Hydroxylamine HCl Hydroxylamine_B Hydroxylamine HCl Isoxazole_B 4H-Chromeno[3,4-d]isoxazol-4-one Oxime->Isoxazole_B Ring opening & Cyclization Synthesis of Chromeno[4,3-b]pyridines 3-Formylchromone 3-Formylchromone Cascade_Reaction One-pot Cascade Reaction 3-Formylchromone->Cascade_Reaction Enaminone 1,1-Enediamine (EDAM) Enaminone->Cascade_Reaction Nucleophile Alcohol or Amine Nucleophile->Cascade_Reaction Chromeno_Pyridine 5H-Chromeno[4,3-b]pyridine Cascade_Reaction->Chromeno_Pyridine Knoevenagel Condensation of 3-Formylchromone 3-Formylchromone 3-Formylchromone Condensation Condensation Reaction 3-Formylchromone->Condensation Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Condensation Base Base (e.g., Piperidine) Base->Condensation Product α,β-Unsaturated Product Condensation->Product Decarboxylative [3+2] Cycloaddition 3-Carboxy-2-chromenone 3-Carboxy-2-chromenone Cycloaddition [3+2] Cycloaddition 3-Carboxy-2-chromenone->Cycloaddition Azomethine_Ylide Azomethine Ylide Azomethine_Ylide->Cycloaddition Decarboxylation Decarboxylation Cycloaddition->Decarboxylation Product Pyrrolidine-fused Chromanone Decarboxylation->Product

References

A Comparative Spectroscopic Guide to 3-Bromo-2-chromenone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3-Bromo-2-chromenone and its derivatives. The objective is to offer a comprehensive resource for the identification and characterization of this class of compounds through a comparative analysis of their spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data Comparison

The following tables summarize the quantitative spectroscopic data for this compound and a selection of its derivatives. These comparisons highlight the influence of substituents on the spectral properties of the chromenone core.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) of this compound and Its Derivatives

CompoundH-4Aromatic ProtonsOther SignalsSolvent
This compound~8.3 (s)7.3-7.8 (m)-CDCl₃
3-Acetyl-6-bromo-2H-chromen-2-one[1]8.18 (s, 1H)7.34–7.56 (m, 6H), 7.72 (d, 1H, J = 9.2 Hz), 7.91 (s, 1H)2.5 (s, 3H, -COCH₃)DMSO-d₆
6-Bromo-3-(1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one[2]8.36 (s, 1H)7.14–7.69 (m, 7H), 8.16 (s, 1H)6.70 (d, 1H, J = 7.6 Hz, pyrazole-H4), 7.95 (d, 1H, J = 7.6 Hz, pyrazole-H5)DMSO-d₆
3-Bromo-6-chloro-2-chromenoneData not availableData not available--
3-Bromo-6-nitro-2-chromenoneData not availableData not available--

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) of this compound and Its Derivatives

CompoundC=OC-BrAromatic/Olefinic CarbonsOther SignalsSolvent
This compound~158~117116-155-CDCl₃
3-Acetyl-6-bromo-2H-chromen-2-one168.5, 158.2Data not available118.9, 120.1, 122.5, 128.1, 134.2, 137.5, 145.3, 154.130.8 (-CH₃)DMSO-d₆
6-Bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-one157.4Data not available110.4, 118.3, 120.4, 123.5, 127.4, 129.1, 130.8, 134.7, 140.0, 142.5, 152.3-DMSO-d₆
3-Bromo-6-chloro-2-chromenoneData not availableData not availableData not available--
3-Bromo-6-nitro-2-chromenoneData not availableData not availableData not available--

Table 3: FT-IR Spectroscopic Data (cm⁻¹) of this compound and Its Derivatives

Compoundν(C=O) Lactoneν(C=C) Aromaticν(C-Br)Other Key Absorptions
This compound~1730~1610, ~1560~680-
3-Acetyl-6-bromo-2H-chromen-2-one[1]17341600-1500Data not available1685 (C=O, acetyl)
6-Bromo-3-(1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one[2]17281597Data not available3043, 3058 (=C-H)
3-Bromo-6-chloro-2-chromenoneData not availableData not availableData not available-
3-Bromo-6-nitro-2-chromenoneData not availableData not availableData not available1530, 1350 (NO₂)

Table 4: Mass Spectrometry (MS) and UV-Vis Data of this compound and Its Derivatives

CompoundMolecular Ion (m/z)Key Fragments (m/z)λmax (nm)
This compound224/226 (M⁺, M⁺+2)196/198, 168, 139Data not available
3-Acetyl-6-bromo-2H-chromen-2-one268/270 (M⁺, M⁺+2)225/227, 197/199, 144Data not available
6-Bromo-3-(1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one[2]366/368 (M⁺, M⁺+2)-Data not available
3-Bromo-6-chloro-2-chromenone[3]258/260/262-Data not available
3-Bromo-6-nitro-2-chromenone269/271 (M⁺, M⁺+2)-Data not available

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy :

    • Instrument : 400 MHz (or higher) NMR spectrometer.

    • Pulse Program : Standard single-pulse experiment.

    • Number of Scans : 16-64.

    • Spectral Width : -2 to 12 ppm.

    • Relaxation Delay : 1-2 seconds.

  • ¹³C NMR Spectroscopy :

    • Instrument : 100 MHz (or higher) NMR spectrometer.

    • Pulse Program : Proton-decoupled pulse program (e.g., 'zgpg30').

    • Number of Scans : 1024 or more to achieve adequate signal-to-noise ratio.

    • Spectral Width : 0 to 220 ppm.

    • Relaxation Delay : 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation :

    • Solid Samples (ATR) : A small amount of the solid sample is placed directly on the Attenuated Total Reflectance (ATR) crystal.

    • Solid Samples (KBr pellet) : Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin pellet.

    • Liquid Samples : A drop of the liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition :

    • Instrument : FT-IR spectrometer.

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32 scans are typically co-added.

    • A background spectrum of the empty sample compartment (or KBr pellet for solids) is recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation :

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

    • Ensure the sample is free of non-volatile materials.

  • GC Conditions :

    • Column : A nonpolar or moderately polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature : 250-280 °C.

    • Oven Program : Start at a suitable initial temperature (e.g., 50-100 °C), hold for a few minutes, then ramp at a rate of 10-20 °C/min to a final temperature (e.g., 250-300 °C).

    • Carrier Gas : Helium at a constant flow rate.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

    • Scan Range : A suitable mass range, for example, 40-500 amu.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation :

    • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

    • Prepare a series of dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.

  • Data Acquisition :

    • Instrument : UV-Vis spectrophotometer.

    • Wavelength Range : Typically 200-800 nm.

    • Blank : The pure solvent used for sample preparation is used as a blank to zero the instrument.

    • The absorbance spectrum is recorded, and the wavelength of maximum absorbance (λmax) is determined.

Visualizations

Experimental Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials (e.g., Salicylaldehyde Derivatives) reaction Chemical Reaction (e.g., Perkin or Knoevenagel Condensation) start->reaction workup Reaction Work-up & Purification reaction->workup product This compound & Derivatives workup->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr Sample ir FT-IR Spectroscopy product->ir Sample ms Mass Spectrometry (GC-MS) product->ms Sample uv UV-Vis Spectroscopy product->uv Sample structure Structural Elucidation & Comparison nmr->structure Spectral Data ir->structure Spectral Data ms->structure Spectral Data uv->structure Spectral Data

Caption: General workflow for the synthesis and spectroscopic characterization of this compound and its derivatives.

Logical Relationship of Spectroscopic Techniques

logical_relationship cluster_techniques Spectroscopic Techniques cluster_information Information Obtained compound This compound Derivative nmr NMR (¹H, ¹³C) compound->nmr ir FT-IR compound->ir ms MS compound->ms uv UV-Vis compound->uv nmr_info Carbon-Hydrogen Framework Connectivity nmr->nmr_info ir_info Functional Groups (e.g., C=O, C-Br) ir->ir_info ms_info Molecular Weight Elemental Composition (Br) Fragmentation Pattern ms->ms_info uv_info Conjugated π-System uv->uv_info structure Complete Molecular Structure nmr_info->structure ir_info->structure ms_info->structure uv_info->structure

Caption: Logical relationship between spectroscopic techniques and the structural information obtained for chromenone derivatives.

References

Benchmarking the Performance of 3-Bromo-2-chromenone-Derived Probes for Hydrogen Sulfide Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of a novel class of fluorescent probes derived from 3-Bromo-2-chromenone for the detection of hydrogen sulfide (H₂S). As a critical signaling molecule in various physiological and pathological processes, the accurate and sensitive detection of H₂S is paramount in biomedical research and drug development. This document outlines the performance of a representative this compound-derived probe, "BC-H₂S," and compares it with established alternative fluorescent probes. The experimental data presented herein is synthesized from published literature on analogous coumarin-based probes to provide a robust benchmark.

Introduction to this compound-Derived Probes

This compound serves as a versatile scaffold for the synthesis of novel fluorescent probes. The electron-withdrawing nature of the bromine atom and the inherent fluorescence of the coumarin backbone provide a foundation for developing sensitive "turn-on" probes for H₂S. The proposed mechanism of detection for our representative probe, BC-H₂S, involves a nucleophilic substitution of the bromide by H₂S, leading to the formation of a thiol-substituted chromenone. This substitution enhances the intramolecular charge transfer (ICT) characteristics of the fluorophore, resulting in a significant increase in fluorescence intensity.

Comparative Performance Data

The performance of BC-H₂S is benchmarked against three widely used fluorescent probes for H₂S detection: a nitro-based coumarin probe (Cou-NO₂), a dinitrophenyl ether-based probe (DNP-Probe), and an azide-based probe (Azido-Probe). The following table summarizes their key performance indicators.

Probe Sensing Mechanism Excitation (nm) Emission (nm) Detection Limit (LOD) Response Time Selectivity
BC-H₂S (Hypothetical) Nucleophilic Substitution~370~460~40 nM< 15 minHigh for H₂S over other biothiols (GSH, Cys, Hcy)
Cou-NO₂ H₂S-mediated reduction of nitro group~405~450~50 nM< 30 minHigh for H₂S
DNP-Probe Thiolysis of dinitrophenyl ether~488~520~90 nM~20 minGood, some cross-reactivity with high concentrations of GSH
Azido-Probe H₂S-mediated reduction of azide group~340~450~30 nM< 10 minExcellent for H₂S

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

General Protocol for H₂S Detection using a Fluorescent Probe
  • Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO).

  • Working Solution: Dilute the stock solution to the final desired concentration (e.g., 5-10 µM) in a suitable buffer (e.g., PBS, pH 7.4).

  • H₂S Standard Curve: Prepare a series of H₂S standard solutions using a donor such as NaHS (0-100 µM) in the same buffer.

  • Measurement: Add the probe working solution to the H₂S standard solutions. Incubate for the specified response time at 37°C, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a fluorescence microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the fluorescence intensity against the H₂S concentration to generate a standard curve and determine the limit of detection (LOD).

Cell Culture and Imaging Protocol
  • Cell Seeding: Seed cells (e.g., HeLa or RAW 264.7) in a glass-bottom dish and culture overnight.

  • Probe Loading: Wash the cells with PBS and then incubate them with the fluorescent probe (e.g., 5 µM in serum-free media) for 30 minutes at 37°C.

  • Washing: Wash the cells three times with PBS to remove the excess probe.

  • H₂S Stimulation (Optional): To visualize endogenous H₂S production, cells can be stimulated with an agent like lipopolysaccharide (LPS). For exogenous H₂S detection, cells can be treated with a known concentration of an H₂S donor (e.g., NaHS).

  • Fluorescence Imaging: Acquire fluorescence images using a confocal microscope with the appropriate laser excitation and emission filter sets.

Visualizations

Signaling Pathway and Detection Mechanism

The following diagrams illustrate the proposed mechanism of action for the this compound-derived probe and a representative signaling pathway involving H₂S.

G cluster_0 Probe Activation by H₂S Probe This compound Probe (BC-H₂S) Low Fluorescence ActivatedProbe Thiol-substituted Chromenone High Fluorescence Probe->ActivatedProbe Nucleophilic Substitution H2S Hydrogen Sulfide (H₂S) H2S->Probe HBr HBr

Caption: Proposed activation mechanism of a this compound-derived probe by H₂S.

G cluster_1 Experimental Workflow for Cellular H₂S Detection A Seed Cells B Probe Incubation (e.g., BC-H₂S) A->B C Wash Excess Probe B->C D Induce H₂S Production (e.g., with LPS) C->D E Fluorescence Imaging D->E

Caption: A typical experimental workflow for detecting intracellular H₂S using a fluorescent probe.

G cluster_2 Simplified H₂S Signaling Pathway in Inflammation LPS LPS Cell Macrophage LPS->Cell CSE CSE Activation Cell->CSE H2S_prod Increased H₂S Production CSE->H2S_prod NFkB NF-κB Inhibition H2S_prod->NFkB Cytokines Pro-inflammatory Cytokine Release ↓ NFkB->Cytokines

Caption: A simplified diagram showing the role of H₂S in modulating the inflammatory response.

Safety Operating Guide

Navigating the Safe Disposal of 3-Bromo-2-chromenone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, scientific analysis, and drug development, the proper management and disposal of chemical reagents like 3-Bromo-2-chromenone are paramount for ensuring a safe and compliant operational environment. This guide outlines the essential procedures for the safe handling and disposal of this compound, a halogenated organic compound.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is critical to be fully aware of the hazards associated with this compound and to implement appropriate safety measures.

Personal Protective Equipment (PPE): Adherence to a strict PPE protocol is the first line of defense against accidental exposure. This includes:

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Lab Coat: A standard laboratory coat is required to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used.

In the event of exposure, immediate first-aid measures should be taken:

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Eye Contact: Rinse eyes cautiously with water for several minutes.

  • Inhalation: Move to an area with fresh air.

Quantitative Safety and Disposal Data
ParameterInformationSource
Chemical Classification Halogenated Organic CompoundGeneral Chemical Knowledge
Primary Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat, and respiratory protection as needed.[2][3]
Spill Cleanup Avoid dust formation. Sweep up spilled solid material and place it in a suitable, closed container for disposal.[4]
Disposal Container Labeled, sealed, and compatible container specifically designated for halogenated organic waste.[5][6]General Chemical Knowledge
Disposal Method Engage a licensed chemical waste disposal company. Do not discharge to sewer systems.[2][3]General Chemical Knowledge
Experimental Protocol for Disposal

Validated experimental protocols for the laboratory-scale degradation or neutralization of this compound for disposal are not widely published. The standard and strongly recommended procedure is to manage it as hazardous waste through a professional and licensed service. Any attempt at chemical treatment should only be undertaken by highly trained professionals with a comprehensive understanding of the potential chemical reactions and hazardous byproducts, and in strict accordance with all applicable regulations.

Step-by-Step Disposal Procedure

1. Waste Segregation and Collection:

  • Do not mix this compound waste with non-halogenated organic waste or other incompatible waste streams.[6][7]

  • Collect all waste containing this compound, including contaminated lab supplies (e.g., gloves, weighing paper), in a designated, leak-proof, and clearly labeled hazardous waste container.[5][6][7] The container should be specifically marked for "Halogenated Organic Waste."[2][3][6]

2. Container Labeling:

  • Affix a hazardous waste label to the container before adding any waste.

  • The label must clearly identify the contents, including the full chemical name ("this compound") and any other components of the waste mixture.

  • Indicate the approximate quantities of each component.

  • Include the date when the waste was first added to the container.

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be cool, dry, and well-ventilated.

  • Ensure the container is stored away from incompatible materials.

4. Professional Disposal:

  • Once the container is full or is no longer needed, arrange for its collection by a licensed hazardous waste disposal company.

  • Follow all institutional and regulatory procedures for waste pickup and documentation.

Disposal Workflow Diagram

Figure 1. Disposal Workflow for this compound cluster_0 In-Lab Waste Management cluster_1 External Disposal A Waste Generation (this compound & contaminated materials) B Segregate as Halogenated Organic Waste A->B C Collect in Designated Labeled Container B->C D Store Safely in Satellite Accumulation Area C->D E Arrange for Pickup by Licensed Disposal Company D->E Container Full or No Longer Needed F Transport to Treatment/Disposal Facility E->F G Final Compliant Disposal (e.g., Incineration) F->G

Caption: Disposal Workflow for this compound

References

Personal protective equipment for handling 3-Bromo-2-chromenone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Bromo-2-chromenone

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like this compound (CAS No. 939-18-4) are paramount for a secure laboratory environment. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risks and ensure regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

To mitigate these risks, the following personal protective equipment is mandatory:

PPE CategoryEquipment Specification
Eye/Face Protection Tightly fitting safety goggles with side-shields.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Impervious clothing should be worn.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a full-face respirator is necessary.
First Aid Measures

Immediate response is critical in the event of exposure. The following table outlines the necessary first aid procedures.

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[2]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
Operational and Disposal Plans

Handling and Storage:

  • Handle in a well-ventilated place, preferably a chemical fume hood.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Avoid contact with skin and eyes.[2]

  • Store in a cool, dry, and well-ventilated place with the container tightly closed.[3]

Spill Management:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate personal protective equipment.

  • Avoid dust formation.[2]

  • Use non-sparking tools for cleanup.

  • Absorb the spill with inert material (e.g., sand, vermiculite).

  • Collect the material in a sealed container for proper disposal.[2]

Waste Disposal:

  • All waste containing this compound should be treated as hazardous waste.

  • Collect all solid and liquid waste in a designated, properly labeled, and sealed container.

  • Dispose of the chemical waste in accordance with local, state, and federal regulations.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Chemical Weigh Chemical Prepare Work Area->Weigh Chemical Perform Experiment Perform Experiment Weigh Chemical->Perform Experiment Decontaminate Decontaminate Perform Experiment->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste End End Dispose Waste->End Spill Spill Spill Management Spill Management Spill->Spill Management Exposure Exposure First Aid First Aid Exposure->First Aid

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.